molecular formula C8H15N7O2S3 B7783217 Famotidine

Famotidine

カタログ番号: B7783217
分子量: 337.5 g/mol
InChIキー: XUFQPHANEAPEMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Famotidine is a potent and selective histamine H2-receptor antagonist used extensively in biomedical research to investigate gastric acid secretion and related physiological and pathological processes . By competitively blocking histamine at the H2 receptors of gastric parietal cells, this compound effectively inhibits both basal and stimulated acid production, providing a valuable tool for studying gastrointestinal ulcer formation, gastroesophageal reflux disease (GERD), and hypersecretory conditions like Zollinger-Ellison syndrome . Its high potency—approximately 20 to 50 times greater than cimetidine and eight times greater than ranitidine on a weight basis—makes it a preferred compound in experimental models . Farnotidine's well-characterized pharmacokinetics, including an onset of action within one hour and a duration of effect extending up to 12 hours, allow for flexible and sustained experimental designs . Research-grade this compound is essential for in vitro and in vivo studies aimed at understanding the regulation of stomach acid, the mechanisms of mucosal protection, and the efficacy of anti-secretory agents . Key Research Applications: • Investigation of gastric acid secretion pathways and their regulation . • Modeling and study of peptic ulcer disease and GERD pathophysiology . • Research into pathological hypersecretory conditions . • Used as a reference standard in pharmacological assays for H2 antagonist activity . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Synonyms: 3-(((2-((Diaminomethylene)amino)-4-thiazolyl)methyl)thio)-N-sulfamoylpropionamidine; MK-208; YM-11170

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of Famotidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045), a potent and highly selective histamine (B1213489) H2 receptor antagonist, represents a significant milestone in the pharmacological management of acid-related gastrointestinal disorders. Developed by Yamanouchi Pharmaceutical Co. and first marketed in 1981, its discovery was a result of systematic structure-activity relationship studies aimed at improving upon the first-generation H2 antagonist, cimetidine (B194882). By replacing the imidazole (B134444) ring of cimetidine with a 2-guanidinothiazole ring, researchers achieved a substantial increase in potency and a favorable safety profile.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its developmental pathway and pharmacological action.

Introduction: The Quest for a Superior H2 Antagonist

The development of histamine H2 receptor antagonists revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][3] Following the success of cimetidine, the first clinically used H2 blocker, research efforts focused on developing second-generation antagonists with improved potency, longer duration of action, and fewer side effects.[3] Yamanouchi Pharmaceutical Co. in Japan led one such effort, which culminated in the synthesis of this compound.

The key innovation in this compound's structure was the replacement of the imidazole moiety of cimetidine with a non-imidazole, polar, hydrogen-bonding group.[1] This modification was based on extensive structure-activity relationship (SAR) studies which indicated that the imidazole ring was not essential for H2 receptor antagonism and that alternative heterocyclic structures could lead to more potent compounds.[4][5]

Mechanism of Action: Selective Histamine H2 Receptor Blockade

This compound is a competitive antagonist of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells.[6] The binding of histamine to these receptors stimulates the production of cyclic AMP (cAMP), which in turn activates the proton pump (H+/K+ ATPase) to secrete gastric acid into the stomach lumen.[7][8] By blocking the H2 receptor, this compound prevents this signaling cascade, leading to a potent and sustained inhibition of both basal and stimulated gastric acid secretion.[9]

This compound exhibits high selectivity for H2 receptors, with negligible affinity for H1 or H3 receptors.[9] Its potency is significantly greater than that of earlier H2 antagonists.[1]

Signaling Pathway of Gastric Acid Secretion and this compound Inhibition

G Mechanism of Action of this compound cluster_parietal_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H_ion->StomachLumen into This compound This compound This compound->H2R Competitively Blocks

Caption: this compound competitively inhibits the H2 receptor on parietal cells, blocking the histamine-induced pathway of gastric acid secretion.

Data Presentation: Quantitative Overview

This compound's development was supported by extensive preclinical and clinical data demonstrating its superior potency and favorable pharmacokinetic profile.

Table 1: Comparative Potency of H2 Receptor Antagonists
CompoundIn Vitro Potency (pA2) in Guinea Pig AtriaRelative Potency (vs. Cimetidine)
Cimetidine-1
Ranitidine-4-10
This compound8.33[9]20-50[10]
Table 2: Pharmacokinetic Properties of this compound
ParameterValueReference(s)
Bioavailability40-45%[11]
Protein Binding15-20%[6]
Volume of Distribution1.0-1.3 L/kg[6]
Elimination Half-life2.5-3.5 hours[6]
MetabolismMinimal first-pass metabolism[6]
ExcretionPrimarily renal[6]
Table 3: Clinical Efficacy of this compound in GERD (Dose-Ranging Study)
Treatment GroupComplete Daytime Heartburn ReliefComplete Endoscopic Healing
Placebo--
This compound 40 mg HS42%Significantly greater than placebo
This compound 20 mg BID56%Numerically superior to 40 mg HS
Data from a multicenter, placebo-controlled study.[12]
Table 4: Dose-Response of Oral this compound on Intragastric pH
This compound DoseMean Intragastric pH (1.7-3.2 hours post-dose)
Placebo1.0 - 1.3
0.5 mg1.1 - 1.4
2.5 mg1.4 - 1.7
5.0 mg1.7 - 2.1
10.0 mg2.0 - 2.3
Data from a double-blind, randomized, placebo-controlled trial in healthy male subjects.[1]

Experimental Protocols

The development of this compound involved a series of key experiments to characterize its pharmacological activity.

In Vitro H2 Receptor Antagonist Activity

Objective: To determine the potency and selectivity of this compound as an H2 receptor antagonist.

Methodology (based on published studies): [4][9]

  • Tissue Preparation: Isolated guinea pig right atria were suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Histamine Stimulation: Cumulative concentration-response curves to histamine were obtained to establish a baseline.

  • Antagonist Incubation: Tissues were incubated with varying concentrations of this compound for a predetermined period.

  • Repeat Histamine Stimulation: A second cumulative concentration-response curve to histamine was generated in the presence of this compound.

  • Data Analysis: The Schild plot analysis was used to determine the pA2 value, a measure of the antagonist's affinity for the receptor. A higher pA2 value indicates greater potency.

In Vivo Inhibition of Gastric Acid Secretion

Objective: To evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion.

Methodology (based on published studies): [4][13]

  • Animal Model: Anesthetized dogs or cats with gastric fistulas were used.

  • Stimulation of Acid Secretion: Gastric acid secretion was stimulated by continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

  • Drug Administration: this compound was administered intravenously or orally at various doses.

  • Gastric Juice Collection: Gastric juice samples were collected at regular intervals, and the volume and acid concentration were measured.

  • Data Analysis: The percentage inhibition of gastric acid output was calculated by comparing the acid secretion rates before and after this compound administration. Dose-response curves were constructed to determine the ED50 (the dose required to produce 50% of the maximal effect).

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. One reported synthetic route is as follows:[5]

This compound Synthesis Workflow

G Simplified this compound Synthesis Workflow A 1,3-Dichloroacetone + 2x Thiourea B S-(2-aminothiazol-4-yl-methyl)isothiourea A->B D S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane B->D C 2-Chloropropionitrile C->D F Benzoylthiourea derivative D->F E Benzoylisothiocyanate E->F H 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide F->H G Methyliodide & Ammonia G->H J Iminoether H->J I Methanolysis I->J L This compound J->L K Sulfonamide K->L

Caption: A high-level overview of a synthetic pathway for this compound.

Clinical Development and Approval

The clinical development of this compound involved a series of Phase I, II, and III trials to establish its safety and efficacy in humans.

This compound Clinical Development Pipeline

G This compound Clinical Development Timeline Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase I Trials (Safety & Pharmacokinetics) Preclinical->Phase1 Phase2 Phase II Trials (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval & Marketing Phase3->Approval

Caption: The phased clinical development process of this compound from preclinical research to market approval.

Phase I studies in healthy volunteers confirmed the pharmacokinetic profile of this compound and established its safety at therapeutic doses.[1] Phase II and III trials in patients with gastric and duodenal ulcers and GERD demonstrated the efficacy of this compound in promoting healing and providing symptom relief.[12] These studies established the optimal dosing regimens for various indications.[11] this compound was first launched in Japan in 1985 as an injectable for upper gastrointestinal hemorrhage and Zollinger-Ellison syndrome, followed by its oral formulation launch in 1986 for GERD.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of gastroenterology. Through a rational drug design approach, scientists at Yamanouchi Pharmaceutical Co. successfully created a highly potent and selective H2 receptor antagonist with a favorable safety and pharmacokinetic profile. The comprehensive preclinical and clinical evaluation of this compound has solidified its role as a cornerstone in the management of acid-related disorders for several decades. This technical guide has provided an overview of the key scientific and clinical milestones in the history of this compound, highlighting the data-driven approach that led to its successful development and enduring clinical utility.

References

A Deep Dive into the Molecular Interactions of Famotidine with Gastric Parietal Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045), a potent histamine (B1213489) H2 receptor antagonist, remains a cornerstone in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is rooted in its specific interaction with parietal cells, the primary producers of gastric acid. This technical guide provides a comprehensive examination of the molecular mechanism of action of this compound on these specialized epithelial cells. We will delve into the intricate signaling pathways that govern acid secretion, the precise molecular interactions of this compound with the H2 receptor, and the downstream consequences on cellular function. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical processes to offer a thorough resource for professionals in the field of pharmacology and drug development.

Introduction

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive process, facilitating protein breakdown and providing a first line of defense against ingested pathogens. The secretion of this potent acid is a tightly regulated process orchestrated by the parietal cells located in the oxyntic glands of the stomach lining. Dysregulation of acid secretion can lead to a spectrum of pathologies, including peptic ulcer disease and gastroesophageal reflux disease (GERD). This compound, a member of the H2-receptor antagonist class of drugs, exerts its therapeutic effect by directly modulating the activity of parietal cells to reduce gastric acid output.[][2][3] Understanding the precise mechanism of this interaction is paramount for the rational design of novel anti-secretory agents and for optimizing existing therapeutic strategies.

The Parietal Cell: A Hub of Gastric Acid Secretion

Parietal cells are highly specialized cells characterized by an extensive intracellular canalicular network.[4] The final step in acid secretion is catalyzed by the H+/K+-ATPase proton pump, which is localized to the apical membrane of these canaliculi.[4][5] In a resting state, the proton pumps are sequestered within cytoplasmic tubulovesicles.[5] Upon stimulation, these tubulovesicles fuse with the canalicular membrane, dramatically increasing the surface area for acid secretion and positioning the H+/K+-ATPase to pump hydrogen ions into the gastric lumen.[4][5]

The activity of the parietal cell is governed by a complex interplay of neural, hormonal, and paracrine signals. The primary secretagogues include acetylcholine (B1216132) (released from vagal nerve endings), gastrin (a hormone secreted by G cells), and histamine (a paracrine agent released from enterochromaffin-like (ECL) cells).[4][6] While acetylcholine and gastrin primarily signal through calcium-dependent pathways, histamine is the most potent direct stimulant of the parietal cell, acting via the histamine H2 receptor.[6][7]

The Histamine H2 Receptor Signaling Cascade

The histamine H2 receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of parietal cells.[2][6] Its activation by histamine initiates a canonical intracellular signaling cascade that culminates in the activation of the H+/K+-ATPase proton pump.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Tubulovesicle (contains H+/K+-ATPase) PKA->Vesicle Phosphorylates proteins leading to Canaliculus Apical Canaliculus Vesicle->Canaliculus Fusion ProtonPump H+/K+-ATPase (Proton Pump) Canaliculus->ProtonPump Inserts H_ion H+ ProtonPump->H_ion Secretes K_ion K+ K_ion->ProtonPump Uptakes

Caption: Histamine H2 Receptor Signaling Pathway in Parietal Cells.

As depicted in the diagram, the binding of histamine to the H2 receptor leads to the activation of the stimulatory G-protein, Gs.[6] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[8][9] PKA then phosphorylates a series of downstream protein targets, which orchestrates the translocation and fusion of tubulovesicles containing the H+/K+-ATPase to the apical membrane, ultimately leading to the secretion of H+ ions into the gastric lumen.[5][9]

This compound's Mechanism of Action: Competitive Antagonism

This compound functions as a potent and selective competitive antagonist of the histamine H2 receptor.[][2] This means that this compound binds reversibly to the same site on the H2 receptor as histamine but does not activate the receptor. By occupying the receptor binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to acid secretion.[3][8] This competitive inhibition effectively reduces both basal and stimulated gastric acid secretion, including that triggered by food, caffeine, and pentagastrin.[][2]

Famotidine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Blocks NoActivation No Signal Transduction H2R->NoActivation Inhibited by this compound Radioligand_Binding_Assay Prep Membrane Preparation (from parietal cells or H2R-expressing cells) Incubate Incubation with Radiolabeled Ligand (e.g., [3H]tiotidine) Prep->Incubate Competitor Addition of Unlabeled This compound (for competition assay) Incubate->Competitor Optional Separate Separation of Bound and Free Radioligand (e.g., filtration) Incubate->Separate Competitor->Separate Quantify Quantification of Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (e.g., Scatchard or non-linear regression) Quantify->Analyze Result Determination of Kd and Bmax Analyze->Result

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Famotidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045) is a potent and highly selective histamine (B1213489) H2 receptor antagonist widely utilized in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its unique molecular architecture and specific chemical properties. This technical guide provides a comprehensive analysis of this compound's molecular structure, key physicochemical characteristics, synthesis, and mechanism of action. Detailed experimental protocols for its analysis and the elucidation of its properties are also presented, alongside visualizations of its synthesis and signaling pathways to facilitate a deeper understanding for research and development professionals.

Molecular Structure and Chemical Identity

This compound, with the systematic IUPAC name 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide, is a complex molecule featuring a guanidinothiazole core.[1] This heterocyclic system is a significant departure from the imidazole (B134444) or furan (B31954) rings found in earlier H2 antagonists like cimetidine (B194882) and ranitidine, respectively, and is a key contributor to its high potency and selectivity.[2][3]

The empirical formula of this compound is C8H15N7O2S3, and it has a molecular weight of approximately 337.45 g/mol .[1] The structure incorporates several key functional groups that dictate its chemical behavior and biological activity: a guanidine (B92328) group, a thiazole (B1198619) ring, a thioether linkage, and a sulfamoyl-substituted amidine group.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and ultimately, its therapeutic effect. A summary of these properties is provided in the table below.

PropertyValueExperimental Method(s)Reference(s)
Melting Point 163-164 °CNot specified[1]
pKa ~6.7Potentiometric Titration[4]
Water Solubility Very slightly solubleNot specified[1]
LogP (Octanol/Water) -0.6 to -0.8Shake-Flask Method[1]
Appearance White to pale yellow crystalline powderVisual Inspection[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key guanidinothiazole intermediate followed by the attachment of the side chain. While several synthetic routes have been developed, a common pathway is outlined below. The synthesis commences with the reaction of 1,3-dichloroacetone (B141476) with two molecules of thiourea (B124793) to form S-(2-aminothiazol-4-yl-methyl)isothiourea.[5] This intermediate is then reacted with 3-chloropropionitrile. The resulting compound undergoes further reactions, including the introduction of the guanidino group and the final formation of the sulfamoyl-substituted amidine side chain to yield this compound.[5]

Famotidine_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_sidechain_attachment Side Chain Attachment cluster_guanidino_formation Guanidino Group Modification cluster_final_steps Final Steps 1_3_dichloroacetone 1,3-Dichloroacetone S_2_aminothiazol S-(2-aminothiazol-4-yl-methyl)isothiourea 1_3_dichloroacetone->S_2_aminothiazol + 2x Thiourea Thiourea Thiourea Thiourea->S_2_aminothiazol cyano_intermediate S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane S_2_aminothiazol->cyano_intermediate + 3-Chloropropionitrile benzoyl_intermediate Benzoylthiourea derivative cyano_intermediate->benzoyl_intermediate + Benzoyl-isothiocyanate 3_chloropropionitrile 3-Chloropropionitrile 3_chloropropionitrile->cyano_intermediate methylated_intermediate 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide benzoyl_intermediate->methylated_intermediate 1. S-methylation 2. Cleavage with NH3 benzoylizothiocyanate Benzoyl-isothiocyanate benzoylizothiocyanate->benzoyl_intermediate iminoether Iminoether methylated_intermediate->iminoether Methanolysis This compound This compound iminoether->this compound + Sulfonamide sulfonamide Sulfonamide sulfonamide->this compound

A simplified chemical synthesis pathway for this compound.

Mechanism of Action: H2 Receptor Antagonism

This compound exerts its pharmacological effect as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[6][7] In the physiological state, the binding of histamine to these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins that promote the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell.[8] This proton pump is the final step in the secretion of gastric acid into the stomach lumen.

By competitively inhibiting the binding of histamine to the H2 receptor, this compound effectively blocks this signaling cascade.[7] This results in a reduction of intracellular cAMP, decreased PKA activity, and consequently, diminished proton pump activity.[8] The net effect is a potent and prolonged inhibition of both basal and stimulated gastric acid secretion.[6]

Famotidine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Promotes HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Pharmaceutical Formulation (e.g., Tablet) Crush Crush and Weigh Sample->Crush Dissolve Dissolve in Solvent Crush->Dissolve Filter Filter Dissolve->Filter Dilute Dilute to Known Concentration Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 267 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Quantify Quantify against Standard PeakArea->Quantify

References

The Pharmacodynamics of Famotidine on Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045), a potent and highly selective histamine (B1213489) H2-receptor antagonist, plays a crucial role in the management of acid-related gastrointestinal disorders. Its primary pharmacodynamic effect is the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its mechanism of action, dose-dependent effects on basal and stimulated acid output, and the methodologies employed to evaluate its efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction

Gastric acid secretion is a complex physiological process primarily regulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of acid production through its interaction with H2 receptors on parietal cells. This compound, a second-generation H2-receptor antagonist, was developed to offer a more potent and longer-lasting inhibition of gastric acid secretion compared to its predecessors, such as cimetidine (B194882) and ranitidine.[1] Understanding the intricate pharmacodynamics of this compound is essential for optimizing its clinical use and for the development of novel acid-suppressing therapies.

Mechanism of Action: Histamine H2-Receptor Blockade

This compound exerts its acid-suppressing effects by acting as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[2][3] This action prevents histamine from binding to the receptor and initiating the intracellular signaling cascade that leads to acid secretion.

Signaling Pathway of Histamine-Stimulated Acid Secretion

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a Gs protein subunit.[4][5] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell.[6] This proton pump is the final step in the secretion of hydrogen ions (protons) into the gastric lumen, which combine with chloride ions to form hydrochloric acid.

This compound competitively and reversibly binds to the H2 receptor, thereby blocking histamine-induced activation of this signaling pathway.[7][8] This results in a dose-dependent reduction in both the volume and acidity of gastric secretions.[2][9]

G cluster_cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen K_ion K+ K_ion->ProtonPump Uptake

Figure 1: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the dose-dependent effects of this compound on various parameters of gastric acid secretion, as reported in key clinical studies.

Table 1: Effect of Oral this compound on Basal and Nocturnal Gastric Acid Secretion
DoseInhibition of Basal SecretionInhibition of Nocturnal SecretionDuration of ActionReference
5 mgDose-dependent--[10][11]
10 mg69% (fasting nocturnal)--[12]
20 mg86% (fasting nocturnal)-10-12 hours[10][12]
40 mg83-94% (fasting nocturnal)94%10-12 hours[10][12][13]
Table 2: Effect of Oral this compound on Stimulated Gastric Acid Secretion
StimulantThis compound DoseInhibition of Stimulated SecretionTime to Peak EffectReference
Pentagastrin (B549294)5 mg40%1-3 hours[14]
Pentagastrin10 mg70%1-3 hours[14]
Pentagastrin20 mg90%1-3 hours[14]
Meal10 mg45% (at 12 noon meal)1-3 hours[12]
Meal20 mg75% (at 12 noon meal)1-3 hours[12]
Meal40 mg85% (at 12 noon meal)1-3 hours[12]
Table 3: Effect of Intravenous this compound on Pentagastrin-Stimulated Gastric Acid Secretion
This compound Infusion RateInhibition of Pentagastrin-Stimulated Secretion (0.1 µg/kg/hr)Inhibition of Pentagastrin-Stimulated Secretion (2.0 µg/kg/hr)Reference
4.3 µg/kg/hr50%25%[15]
38.7 µg/kg/hr92-96%92-96%[15]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the pharmacodynamics of this compound.

Measurement of Basal and Stimulated Gastric Acid Output

This invasive method directly quantifies the amount of acid secreted by the stomach.

Protocol:

  • Patient Preparation: The subject fasts overnight.[10][12] Any medications that could interfere with gastric acid secretion are withheld for a specified period.[7]

  • Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach, with its position confirmed, often by fluoroscopy, to ensure it is in the antrum.[10][16]

  • Basal Acid Output (BAO) Collection: Gastric contents are continuously aspirated for one hour, typically in 15-minute intervals.[2][16] The volume of each sample is recorded.

  • Stimulation: A secretagogue, most commonly pentagastrin (a synthetic analog of gastrin), is administered, typically at a dose of 6 µg/kg intramuscularly or subcutaneously.[2][10][12]

  • Maximal Acid Output (MAO) Collection: Following stimulation, gastric juice is collected for another hour, again in 15-minute intervals.[2][16]

  • Sample Analysis: The pH of each collected sample is measured. The acid concentration is determined by titration with a standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 mol/L) to a neutral pH, often using a color indicator like phenolphthalein.[2][17]

  • Calculation: Acid output is calculated for each interval and expressed as millimoles of HCl per hour (mmol/hr).[2] The BAO is the total acid output during the basal collection period, and the MAO is the total acid output during the stimulated collection period.[2]

G start Patient Fasts Overnight ng_tube Insert Nasogastric Tube start->ng_tube bao_collection Collect Basal Gastric Secretions (1 hour in 15-min intervals) ng_tube->bao_collection stimulate Administer Pentagastrin (6 µg/kg) bao_collection->stimulate mao_collection Collect Stimulated Gastric Secretions (1 hour in 15-min intervals) stimulate->mao_collection analysis Measure Volume, pH, and Titrate with NaOH mao_collection->analysis calculate Calculate Basal (BAO) and Maximal (MAO) Acid Output analysis->calculate end End of Protocol calculate->end

Figure 2: Experimental workflow for measuring basal and stimulated gastric acid output.

24-Hour Ambulatory Intragastric pH Monitoring

This less invasive method provides a continuous record of gastric acidity over a 24-hour period, reflecting real-world conditions.[18][19]

Protocol:

  • Patient Preparation: The patient is instructed to stop taking acid-suppressing medications for a specified period before the study (e.g., 7 days for proton pump inhibitors, 2 days for H2-receptor antagonists).[20][21] They should also avoid certain foods and drinks that can affect gastric pH.[21]

  • Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nostril and positioned in the stomach, typically 5 cm below the lower esophageal sphincter.[9][19] The external end of the catheter is connected to a portable recording device.

  • Data Recording: The patient wears the recording device for 24 hours and is encouraged to maintain their normal daily activities, including eating and sleeping.[9] They are asked to keep a diary of symptoms, meals, and periods of recumbency.[22]

  • Data Analysis: After 24 hours, the recording device is returned, and the data is downloaded. The percentage of time the intragastric pH is below a certain threshold (e.g., pH < 4) is calculated, providing a measure of acid exposure.[19]

In Vitro H2-Receptor Binding and Functional Assays

These laboratory-based assays are used to determine the potency and selectivity of H2-receptor antagonists.

Protocol:

  • Cell Culture: A cell line that expresses a high level of histamine H2 receptors is used.[6]

  • Antagonist Incubation: The cells are incubated with varying concentrations of the H2-receptor antagonist (e.g., this compound).[6]

  • Agonist Stimulation: A known H2-receptor agonist, such as histamine, is added to the cells.[6]

  • cAMP Measurement: The intracellular concentration of cAMP is measured. In the presence of an antagonist, the histamine-induced increase in cAMP will be inhibited in a dose-dependent manner.[6]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal response to the agonist (IC50) is calculated. This value is a measure of the antagonist's potency.[23]

G cell_culture Culture Cells Expressing H2 Receptors antagonist_incubation Incubate Cells with Varying Concentrations of this compound cell_culture->antagonist_incubation agonist_stimulation Stimulate with Histamine antagonist_incubation->agonist_stimulation camp_measurement Measure Intracellular cAMP Levels agonist_stimulation->camp_measurement ic50_calculation Calculate IC50 Value camp_measurement->ic50_calculation end Determine Potency ic50_calculation->end

Figure 3: Workflow for an in vitro H2-receptor functional assay.

Measurement of Pepsin Secretion

This compound's effect on pepsin secretion, an important digestive enzyme, is also evaluated.

Protocol:

  • Sample Collection: Gastric juice samples are collected as described in the gastric acid output protocol (Section 4.1).

  • Pepsin Assay: The proteolytic activity of pepsin in the gastric juice is determined. A common method involves using a protein substrate, such as hemoglobin or albumin.[15][24]

  • Procedure:

    • The substrate is acidified.

    • Gastric juice is added, and the mixture is incubated.

    • The reaction is stopped by adding trichloroacetic acid, which precipitates undigested protein.[15]

    • The amount of digested protein (peptides) in the supernatant is quantified, often by measuring ultraviolet absorption at 280 nm.[15]

  • Calculation: Pepsin output is calculated and is often proportional to the volume of gastric secretion.[14]

Conclusion

This compound is a highly effective inhibitor of gastric acid secretion, acting as a competitive antagonist at the histamine H2 receptor. Its pharmacodynamic profile is characterized by a potent, dose-dependent, and long-lasting reduction in both basal and stimulated acid output. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the development of new therapies for acid-related disorders. A thorough understanding of these techniques is paramount for researchers and drug development professionals working to advance the field of gastroenterology.

References

The Uncharted Territories of Famotidine: A Technical Guide to its Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MANHASSET, NY – Once primarily known for its role in managing gastroesophageal reflux disease, the histamine (B1213489) H2-receptor antagonist famotidine (B1672045) is now understood to influence a complex network of biological pathways, extending far beyond its conventional acid-reducing function. This technical guide provides an in-depth analysis of the molecular and cellular effects of this compound administration, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the core biological pathways affected by this compound, supported by quantitative data, comprehensive experimental protocols, and detailed signaling pathway diagrams.

Core Biological Pathways Modulated by this compound

This compound's biological influence is multifaceted, primarily revolving around its interaction with the histamine H2 receptor (H2R). However, its effects cascade into several other significant signaling pathways, revealing a more complex pharmacological profile than previously appreciated.

Histamine H2 Receptor Antagonism and cAMP Pathway Inhibition

As a potent H2R antagonist, this compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1] This is its primary and most well-understood mechanism of action. The activation of H2R by histamine typically triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates protein kinase A (PKA), ultimately stimulating the H+/K+ ATPase proton pump and leading to gastric acid secretion.[1] this compound effectively blocks this entire sequence of events.

This compound has been shown to act as an inverse agonist at the H2R, meaning it not only blocks the action of agonists but also reduces the basal, unstimulated activity of the receptor, leading to a decrease in basal cAMP levels.[2][3]

Biased Agonism: A Dichotomous Role in ERK1/2 Signaling

Intriguingly, while this compound acts as an inverse agonist for the G-protein-dependent cAMP pathway, it exhibits agonist activity towards G-protein-independent signaling pathways, a phenomenon known as biased agonism.[2][3] Specifically, this compound has been demonstrated to induce the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] This activation mimics the effect of histamine and other H2R agonists.[2] The this compound-induced ERK1/2 activation has been observed in both transfected HEK293T cells and endogenously in human gastric adenocarcinoma cells (AGS).[2][3] This biased signaling suggests that this compound can selectively activate certain cellular responses while inhibiting others, all through the same receptor.

Anti-Inflammatory Effects via the Vagus Nerve and α7nAChR Signaling

A significant and more recently elucidated aspect of this compound's activity is its potent anti-inflammatory effects, which are mediated through a neuro-immune pathway. This compound has been shown to activate the inflammatory reflex, a neural circuit that involves the vagus nerve.[4][5][6] This activation leads to the release of acetylcholine (B1216132), which then interacts with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages.[4][5] This interaction ultimately inhibits the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] This mechanism is independent of mast cells.[5][6]

Modulation of Toll-Like Receptor 3 (TLR3)-Mediated Inflammatory Signaling

In the context of viral infections, such as SARS-CoV-2, this compound has been shown to inhibit Toll-like receptor 3 (TLR3)-mediated inflammatory signaling.[7] TLR3 recognizes viral double-stranded RNA and triggers a signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB, resulting in the production of antiviral and inflammatory mediators.[7] this compound treatment has been found to inhibit the histamine-induced expression of TLR3.[7] By reducing TLR3 levels, this compound can dampen the downstream signaling pathways, leading to decreased production of inflammatory cytokines like CCL2 and IL-6.[7]

Quantitative Data Summary

The following table summarizes the key quantitative effects of this compound administration on various biological markers, as reported in the cited literature.

Biological PathwayMarkerCell/Animal ModelThis compound Concentration/DoseObserved EffectCitation
cAMP Pathway Basal cAMP LevelsHEK293T cells transfected with H2RConcentration-dependentReduction in basal cAMP levels[2]
Basal cAMP LevelsAGS gastric epithelial cells10 µMSignificant reduction in basal cAMP levels[2]
ERK1/2 Signaling p-ERK LevelsHEK293T cells transfected with H2R10 µMRapid increase in p-ERK levels, maximum at 5 min[2]
p-ERK LevelsAGS gastric epithelial cellsNot specifiedIncrement in ERK phosphorylation[2]
Anti-inflammatory Pathway Serum TNF-αC57BL/6 mice (LPS-induced)4 mg/kg (IP)~40% reduction[5]
Splenic TNF-αC57BL/6 mice (LPS-induced)4 mg/kg (IP)~65% reduction[5]
Serum IL-6C57BL/6 mice (LPS-induced)4 mg/kg (IP)~40% reduction[5]
Splenic IL-6C57BL/6 mice (LPS-induced)4 mg/kg (IP)~50% reduction[5]
Serum TNF-αC57BL/6 mice (LPS-induced)0.4 mg/kg (ICV)~75% reduction[5]
Splenic TNF-αC57BL/6 mice (LPS-induced)0.4 mg/kg (ICV)~84% reduction[5]
TLR3 Signaling CCL2 and IL-6 expressionSARS-CoV-2-infected Caco2 cellsNot specifiedReduced expression levels[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological effects of this compound.

cAMP Accumulation Assay
  • Objective: To measure the effect of this compound on intracellular cAMP levels.

  • Cell Lines: HEK293T cells transfected with the histamine H2 receptor or AGS human gastric adenocarcinoma cells.

  • Protocol:

    • Cells are seeded in appropriate culture plates and grown to a suitable confluency.

    • Cells are pre-treated with or without forskolin (B1673556) (an adenylyl cyclase activator) for a specified duration.

    • This compound is added at various concentrations and incubated for a defined period (e.g., 9 minutes).

    • The reaction is stopped, and cells are lysed.

    • Intracellular cAMP levels are determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) based kit.

    • Data is normalized to the protein concentration in each sample.

ERK1/2 Phosphorylation Assay (Western Blot)
  • Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.

  • Cell Lines: HEK293T cells transfected with H2R or AGS cells.

  • Protocol:

    • Cells are cultured to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.

    • Cells are treated with this compound at various concentrations for different time points (e.g., 5 minutes).

    • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard assay (e.g., Bradford assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

    • Densitometric analysis is performed to quantify the ratio of p-ERK to total ERK.

In Vivo Cytokine Measurement in a Mouse Model of Endotoxemia
  • Objective: To assess the anti-inflammatory effects of this compound in vivo.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Mice are administered this compound (e.g., 0.4 or 4 mg/kg) via intraperitoneal (IP) or intracerebroventricular (ICV) injection.

    • After a specified pre-treatment time (e.g., 30 minutes), mice are challenged with lipopolysaccharide (LPS) (e.g., 7 mg/kg, IP) to induce a cytokine storm.

    • At a defined time point post-LPS injection (e.g., 2.5 hours), blood is collected via cardiac puncture, and spleens are harvested.

    • Serum is separated from the blood. Spleens are homogenized in a buffer containing protease inhibitors.

    • The concentrations of TNF-α and IL-6 in the serum and spleen homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Protein concentration in the spleen homogenates is determined to normalize cytokine levels.

Visualizing the Pathways: Signaling Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways affected by this compound administration.

Famotidine_H2R_cAMP_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases

This compound's primary mechanism of action on the H2R-cAMP pathway.

Famotidine_Biased_Agonism cluster_g_protein G-Protein Dependent Pathway cluster_g_protein_independent G-Protein Independent Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Gs Gs Protein H2R->Gs Inverse Agonist BetaArrestin β-Arrestin H2R->BetaArrestin Agonist AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP cAMP_response Decreased Basal Activity cAMP->cAMP_response ERK12 ERK1/2 BetaArrestin->ERK12 Activates pERK12 p-ERK1/2 ERK12->pERK12 Phosphorylation

Biased agonism of this compound at the Histamine H2 Receptor.

Famotidine_Anti_Inflammatory_Pathway This compound This compound Brain Brain This compound->Brain Activates VagusNerve Vagus Nerve Brain->VagusNerve Stimulates Acetylcholine Acetylcholine VagusNerve->Acetylcholine Releases a7nAChR α7nAChR Acetylcholine->a7nAChR Binds to Macrophage Macrophage CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6) Macrophage->CytokineProduction Induces a7nAChR->CytokineProduction Inhibits InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->Macrophage Activates ReducedCytokines Reduced Cytokine Levels

This compound's anti-inflammatory action via the vagus nerve.

Famotidine_TLR3_Pathway This compound This compound H2R H2 Receptor This compound->H2R Blocks Histamine Histamine Histamine->H2R Activates TLR3_Expression TLR3 Expression H2R->TLR3_Expression Increases TLR3 TLR3 TLR3_Expression->TLR3 Viral_dsRNA Viral dsRNA Viral_dsRNA->TLR3 Activates Signaling_Cascade Signaling Cascade (TBK1, IRF3, NF-κB) TLR3->Signaling_Cascade Initiates Inflammatory_Response Inflammatory Response (CCL2, IL-6) Signaling_Cascade->Inflammatory_Response Induces

Inhibition of TLR3-mediated inflammatory signaling by this compound.

Conclusion

The expanding understanding of this compound's biological activities presents exciting opportunities for drug repurposing and the development of novel therapeutic strategies. Its ability to act as a biased agonist and its profound anti-inflammatory effects through neuro-immune modulation highlight the need for further investigation into its full therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals to explore these uncharted territories of this compound's pharmacology.

References

Famotidine's Potential Anti-Inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Famotidine (B1672045), a well-established histamine (B1213489) H2 receptor (H2R) antagonist, is primarily recognized for its role in reducing gastric acid secretion. However, a growing body of preclinical and clinical evidence reveals its potential anti-inflammatory properties, independent of its effects on H2R in the gastrointestinal tract. This guide provides a detailed examination of the core mechanisms, experimental data, and relevant protocols associated with this compound's anti-inflammatory actions. The primary mechanism involves the stimulation of the vagus nerve's cholinergic anti-inflammatory pathway, leading to a reduction in pro-inflammatory cytokine release. This central nervous system-mediated effect is distinct from the canonical H2R antagonism and is not replicated by other H2R antagonists like cimetidine (B194882) or ranitidine. Additionally, alternative mechanisms, such as the modulation of Toll-like receptor 3 (TLR3) signaling, have been proposed. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound as a potential anti-inflammatory agent.

Introduction: this compound and the Inflammatory Landscape

This compound is a competitive H2R antagonist widely used for the treatment of conditions related to excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] While its acid-suppressing function is well-documented, recent investigations, particularly spurred by observations during the COVID-19 pandemic, have illuminated a novel role for this compound in modulating the body's inflammatory response.[4][5] Severe illnesses like COVID-19 and sepsis are often characterized by a hyperinflammatory state known as a "cytokine storm," where an excessive release of inflammatory proteins leads to significant morbidity and mortality.[6][7] Observational studies and clinical trials have suggested that high-dose this compound may attenuate disease severity and improve outcomes in such conditions, pointing towards an underlying anti-inflammatory mechanism of action.[4][8] This guide delves into the technical details of this non-canonical function of this compound.

Core Anti-inflammatory Mechanism: The Cholinergic Anti-inflammatory Pathway

The principal anti-inflammatory effect of this compound is not a direct action on immune cells but is instead mediated through a neural circuit known as the inflammatory reflex or the cholinergic anti-inflammatory pathway.[9][10]

Key findings indicate:

  • Vagus Nerve Stimulation: this compound indirectly stimulates the vagus nerve, a major nerve that connects the brain to various organs in the body.[6][11]

  • Central Nervous System (CNS) Action: The anti-inflammatory effect is more potent when this compound is administered directly into the central nervous system (intracerebroventricularly) compared to peripheral administration (intraperitoneally), suggesting a primary site of action within the brain.[9][12][13]

  • Cholinergic Signaling: Vagus nerve activation leads to the release of acetylcholine (B1216132), which then interacts with alpha 7 nicotinic acetylcholine receptors (α7nAChR) present on the surface of cytokine-producing cells, such as macrophages.[9][12]

  • Cytokine Suppression: The activation of α7nAChR inhibits the release of key pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][9][11]

  • H2R-Independent Effect: This anti-inflammatory activity is not shared by other H2R antagonists like cimetidine and ranitidine, indicating an "off-target" effect of this compound that is independent of H2 receptor blockade.[9][12]

  • Mast Cell Independence: The effect is not dependent on mast cells, which are typically associated with histamine release.[7][9][12]

This vagus nerve-dependent mechanism represents a significant departure from this compound's known pharmacology and positions it as a potential neuromodulatory anti-inflammatory drug.

Famotidine_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery This compound This compound Brain CNS Target (Mechanism Undefined) This compound->Brain Crosses BBB (poorly) Vagus_Nerve Vagus Nerve (Efferent Signal) Brain->Vagus_Nerve Stimulates a7nAChR α7nAChR Vagus_Nerve->a7nAChR Acetylcholine Release Macrophage Macrophage / Cytokine-Producing Cell Cytokines TNF-α, IL-6 (Pro-inflammatory Cytokines) Macrophage->Cytokines Release a7nAChR->Cytokines Inhibits Inflammation Systemic Inflammation Cytokines->Inflammation

Figure 1: Proposed signaling pathway for this compound's primary anti-inflammatory effect.

Experimental Evidence

Preclinical In Vivo Data

Studies using a murine model of lipopolysaccharide (LPS)-induced endotoxemia, which mimics a cytokine storm, have provided the most robust evidence for this compound's anti-inflammatory effects.

Study ParameterTreatment GroupOutcome MeasureResultCitation
Cytokine Reduction This compound (4 mg/kg, IP) vs. VehicleSerum TNF-α~40% reduction [9][14]
This compound (4 mg/kg, IP) vs. VehicleSplenic TNF-α~65% reduction [9][14]
This compound (4 mg/kg, IP) vs. VehicleSerum IL-6~40% reduction [9][14]
This compound (4 mg/kg, IP) vs. VehicleSplenic IL-6~50% reduction [9][14]
This compound (4mg/kg, IP) vs. VehicleSerum TNF-α1,491 pg/ml → 1,060 pg/ml [13]
Survival Improvement This compound vs. PBS ControlTwo-Week Survival100% vs. 70% [13]
Mechanism Validation This compound in Vagotomized MiceSerum TNF-αAnti-inflammatory effect abolished [9][13]
This compound in α7nAChR Knockout MiceSerum TNF-αAnti-inflammatory effect abolished [7][9]

Table 1: Summary of Quantitative In Vivo Data on this compound's Anti-inflammatory Effects.

In Vitro Mechanistic Studies

To distinguish between a direct and indirect effect, in vitro studies were conducted on immune cells. This compound, at concentrations up to 30 μM, did not significantly inhibit LPS-induced release of TNF-α and IL-6 in murine macrophage-like RAW 264.7 cells or in primary mouse macrophages.[9] This crucial finding supports the hypothesis that this compound's anti-inflammatory action is not due to a direct effect on macrophages but is mediated by an upstream pathway, consistent with the proposed vagus nerve mechanism.[9]

Clinical Observations

A phase 2, randomized, double-blind, placebo-controlled trial investigated the effects of high-dose oral this compound (80 mg, three times daily for 14 days) in non-hospitalized, unvaccinated adults with COVID-19.[8] The study demonstrated that this compound was safe and well-tolerated.[4][8] While the primary endpoint of time to symptom resolution was not statistically improved, the rate of symptom resolution was significantly better in the this compound group.[8]

Study ParameterThis compound GroupPlacebo GroupP-valueCitation
Time to 50% Symptom Score Reduction 8.2 days11.4 days<0.0001 (for rate of resolution)[8]
Interferon Alpha (Day 7) Fewer patients with detectable levelsMore patients with detectable levels0.04[8]

Table 2: Key Findings from a Phase 2 Clinical Trial of this compound in COVID-19 Patients.

These clinical results suggest that this compound leads to an earlier resolution of inflammation and symptoms in a real-world disease context.[5][8]

Alternative and Context-Dependent Inflammatory Mechanisms

While the vagus nerve pathway is the most extensively documented, other mechanisms may contribute to or, in some cases, contradict this compound's anti-inflammatory profile.

Histamine-Induced TLR3 Signaling

In the context of SARS-CoV-2 infection, an alternative mechanism has been proposed. Research indicates that this compound can inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in infected cells.[15][16] This action reduces TLR3-dependent signaling that activates the IRF3 and NF-κB pathways, which are critical for inflammatory responses.[15] Consequently, this compound-treated cells showed lower expression of inflammatory mediators like CCL-2 and IL-6, which are drivers of cytokine storm.[15] This suggests a direct, on-target (H2R-mediated) effect that may be relevant in specific viral infections where histamine and TLR3 signaling are upregulated.[16]

Pro-inflammatory Effects in Gastric Cancer Cells (Pyroptosis)

In contrast to its anti-inflammatory effects in systemic inflammation, one study found that this compound can promote inflammation in gastric cancer cells.[17] The study reported that this compound treatment triggered pyroptosis—a highly inflammatory form of programmed cell death—by activating the NLPR3 inflammasome.[17] This led to the maturation and secretion of the pro-inflammatory cytokine IL-18.[17] This finding highlights that the immunological effects of this compound may be context-dependent, potentially exerting opposing effects in different cell types and disease states.

Famotidine_Mechanisms This compound This compound AntiInflammatory Anti-inflammatory (Systemic) This compound->AntiInflammatory ProInflammatory Pro-inflammatory (Gastric Cancer Cells) This compound->ProInflammatory Vagus Vagus Nerve Stimulation AntiInflammatory->Vagus Primary Mechanism TLR3 TLR3 Signaling Inhibition AntiInflammatory->TLR3 Secondary Mechanism Pyroptosis NLRP3 Inflammasome Activation (Pyroptosis) ProInflammatory->Pyroptosis Context- Dependent

Figure 2: Logical relationship of this compound's diverse immunological effects.

Key Experimental Protocols

The following sections outline the methodologies for the key experiments used to elucidate this compound's anti-inflammatory effects.

Murine Model of LPS-Induced Cytokine Storm

This in vivo model is used to induce a systemic inflammatory response akin to sepsis or cytokine storm.

  • Animals: Male C57BL/6 mice (8-12 weeks old) are used. The genetic background is critical as different strains have varying susceptibility to LPS.[5]

  • Acclimation: Animals are acclimated for at least one week under standard housing conditions.

  • Treatment Administration: this compound (e.g., 4 mg/kg) or vehicle (e.g., sterile PBS) is administered via intraperitoneal (IP) injection.

  • LPS Challenge: 30 minutes after treatment, mice are injected intraperitoneally with a sublethal dose of LPS (e.g., 7-10 mg/kg BW, from E. coli O55:B5).[5]

  • Sample Collection: At a predetermined time point (e.g., 2.5 hours post-LPS, a peak time for TNF and IL-6), mice are euthanized.[9] Blood is collected via cardiac puncture for serum separation, and spleens are harvested.

  • Analysis: Serum and spleen homogenates are analyzed for cytokine concentrations using ELISA. For survival studies, animals are monitored for up to 14 days.[13]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels in biological samples. The protocol for a commercial mouse TNF-α or IL-6 kit is as follows:

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., mouse TNF-α).

  • Standard Curve: A series of standards with known cytokine concentrations are prepared by serial dilution to create a standard curve for quantification.

  • Sample Addition: 50 µL of Assay Diluent is added to each well, followed by 50 µL of the standards, controls, or prepared biological samples (e.g., serum). The plate is sealed and incubated for 2 hours at room temperature.[17]

  • Conjugate Addition: Wells are washed, and 100 µL of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. The plate is sealed and incubated for another 1-2 hours.[13][17]

  • Substrate Reaction: After another wash step, 100 µL of a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a color change. This is incubated for 30 minutes in the dark.[13]

  • Reaction Stoppage & Reading: 50-100 µL of a stop solution is added to each well, changing the color from blue to yellow. The absorbance is read at 450 nm using a microplate reader.[13]

  • Calculation: The concentration of the cytokine in the samples is calculated by interpolating their absorbance values against the standard curve.

Surgical Subdiaphragmatic Vagotomy in Mice

This surgical procedure is performed to sever the vagus nerve below the diaphragm, which is essential to prove the nerve's involvement in the observed anti-inflammatory effect.

  • Anesthesia: The mouse is anesthetized using isoflurane (B1672236) or a ketamine/xylazine cocktail.[6][9] Anesthesia depth is monitored via the toe-pinch reflex.

  • Surgical Preparation: The abdominal area is shaved and sterilized. The mouse is placed in dorsal recumbency.

  • Incision: A midline abdominal incision (~1 cm) is made below the xiphoid process.

  • Exposure: The liver is gently retracted to expose the subdiaphragmatic esophagus.

  • Vagotomy: Using a surgical microscope, the ventral and dorsal branches of the vagus nerve are identified as they run along the esophagus. Both branches are carefully isolated and transected.[14] For sham surgery, the nerves are exposed but left intact.

  • Closure: The abdominal wall and skin are closed with sutures.

  • Recovery: Mice are allowed to recover for approximately 14 days before being used in experiments. A successful vagotomy is often confirmed by observing an enlarged stomach post-mortem.[14]

Experimental_Workflow cluster_groups Animal Grouping (C57BL/6 Mice) cluster_procedure Experimental Procedure cluster_analysis Data Analysis G1 Group 1: Vehicle + LPS Step1 1. Administer Vehicle or this compound (IP) G1->Step1 G2 Group 2: This compound + LPS G2->Step1 G3 Group 3: Vagotomy + This compound + LPS G3->Step1 Step2 2. Wait 30 minutes Step1->Step2 Step3 3. Administer LPS (IP) Step2->Step3 Step4 4. Wait 2.5 hours Step3->Step4 Step5 5. Euthanize & Collect Serum and Spleen Step4->Step5 Analysis Measure TNF-α & IL-6 via ELISA Step5->Analysis Compare Compare Cytokine Levels Between Groups Analysis->Compare

References

An In-depth Technical Guide to the Neuroprotective Properties of Famotidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding of famotidine's neuroprotective effects, detailing its proposed mechanisms of action, summarizing key experimental findings, and providing detailed methodologies for the cited experiments.

Introduction

This compound (B1672045), a potent and selective histamine (B1213489) H2 receptor antagonist, is widely utilized for the treatment of conditions related to gastric acid secretion.[1][][3] Beyond its well-established gastrointestinal applications, an emerging body of evidence suggests that this compound possesses neuroprotective properties, potentially offering therapeutic avenues for a range of neurological and neuropsychiatric disorders. While its ability to cross the blood-brain barrier has been a subject of some debate, studies indicate that it can penetrate the central nervous system (CNS), particularly at higher doses.[4][5][6][7] This guide synthesizes the current research on this compound's neuroprotective actions, focusing on its influence on neuroinflammation, oxidative stress, and key signaling pathways implicated in neuronal survival.

Proposed Mechanisms of Neuroprotection

This compound's neuroprotective effects appear to be multifactorial, extending beyond its primary function as an H2 receptor antagonist. Several key mechanisms have been proposed and are supported by preclinical and, in some cases, clinical data.

Attenuation of Neuroinflammation via Vagus Nerve Stimulation

A significant proposed mechanism for this compound's anti-inflammatory effects within the CNS is its ability to activate the cholinergic anti-inflammatory pathway via the vagus nerve.[4][8][9][10] This action is notably independent of its H2 receptor antagonism, as other H2 blockers like cimetidine (B194882) and ranitidine (B14927) do not produce the same effect.[4][9][10]

The proposed pathway is as follows:

  • This compound acts on the CNS to stimulate the vagus nerve.[4][10]

  • Efferent signals from the vagus nerve lead to cholinergic signal transduction.[4]

  • This signaling activates α7 nicotinic acetylcholine (B1216132) receptors (α7nAChR) on cytokine-producing cells, such as microglia and macrophages.[4][8]

  • Activation of α7nAChR inhibits the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby attenuating the cytokine storm and reducing neuroinflammation.[4][9][10]

Evidence supporting this pathway comes from studies where the anti-inflammatory effects of this compound were abolished by vagotomy or in α7nAChR knockout mice.[4][8][10] Furthermore, intracerebroventricular (ICV) administration of this compound was found to be significantly more potent than intraperitoneal (IP) administration, suggesting a central mechanism of action.[4][9][10]

G cluster_CNS Central Nervous System (CNS) cluster_PNS Periphery Famotidine_CNS This compound Vagus_Nerve Vagus Nerve (Brain Stem) Famotidine_CNS->Vagus_Nerve Stimulates a7nAChR α7nAChR Vagus_Nerve->a7nAChR Cholinergic Signal (via efferent fibers) Cytokine_Cell Cytokine-Producing Cell (e.g., Microglia, Macrophage) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_Cell->Cytokines Inhibits Release a7nAChR->Cytokine_Cell Activates Inflammation Neuroinflammation Cytokines->Inflammation

Figure 1: this compound's activation of the vagus nerve inflammatory reflex.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound has been shown to exert neuroprotective effects through the modulation of the Akt/GSK-3β/β-catenin signaling pathway.[11][12] Specifically, this compound appears to inhibit the activity of GSK-3β, an enzyme implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[11][12][13]

In cellular models using SH-SY5Y neuroblastoma cells, the NMDA antagonist MK-801 induced neuronal death, which was associated with increased GSK-3β activity.[12] Pre-treatment with this compound prevented this MK-801-induced cell death by inhibiting GSK-3β activity, an effect that was independent of its action on histamine receptors.[12] This suggests a direct or indirect inhibitory effect on this key signaling molecule, promoting cell survival.

G MK801 MK-801 (NMDA Antagonist) GSK3B GSK-3β MK801->GSK3B Increases Activity Akt Akt Akt->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation CellDeath Neuronal Cell Death GSK3B->CellDeath Promotes This compound This compound This compound->GSK3B Inhibits

Figure 2: this compound's modulation of the Akt/GSK-3β/β-catenin pathway.

Antioxidant Properties

This compound has demonstrated antioxidant capabilities, which contribute to its neuroprotective profile. It has been shown to mitigate oxidative stress by reducing lipid peroxidation and increasing the activity of antioxidant enzymes.[13][14][15] In animal models of Alzheimer's disease, this compound treatment led to a significant decrease in the oxidative stress marker malondialdehyde (MDA) and an increase in the antioxidant mediator superoxide (B77818) dismutase (SOD).[15] This scavenging of reactive oxygen species, particularly hydroxyl radicals, may be a clinically significant off-target effect that helps reduce inflammation and cellular damage in the CNS.[16][17]

Summary of Preclinical Evidence

The neuroprotective potential of this compound is supported by data from various preclinical models, ranging from Alzheimer's disease to systemic inflammation.

In Vivo Animal Models
  • Alzheimer's Disease Models: In mouse models of Alzheimer's disease induced by scopolamine (B1681570) or aluminum chloride, this compound administration improved learning and memory impairments as assessed by behavioral tests like the Y-maze and Novel Object Recognition Test.[13][14][15] These cognitive improvements were accompanied by a reduction in brain levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), a decrease in acetylcholinesterase and GSK-3β levels, and a mitigation of oxidative stress.[13][14][15]

  • Systemic Inflammation (Cytokine Storm) Model: In a murine model of lipopolysaccharide (LPS)-induced cytokine storm, intraperitoneal administration of this compound significantly reduced serum and splenic concentrations of TNF-α and IL-6, leading to improved survival rates.[4][9][10]

In Vitro Cellular Models
  • Neuroblastoma Cell Line (SH-SY5Y): In studies using the SH-SY5Y human neuroblastoma cell line, this compound demonstrated a protective effect against toxicity induced by the NMDA receptor antagonist MK-801.[12] This protection was linked to the inhibition of GSK-3β activity and modulation of the Akt/GSK-3β/β-catenin signaling pathway.[12]

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Inflammatory Cytokines in Animal Models

ModelTreatment GroupCytokineResultReference
Scopolamine-induced Alzheimer's (Mouse)This compound (40 mg/kg/day, i.p.)TNF-α, IL-6, IL-1βSignificant decrease vs. Scopolamine group[15]
LPS-induced Cytokine Storm (Mouse)This compound (4 mg/kg, i.p.)Serum TNF-α & IL-6Significant reduction vs. LPS group[4][9][10]
AlCl₃-induced Alzheimer's (Rat)This compoundIL-6Significant lowering of levels[13]

Table 2: Effects of this compound on Oxidative Stress Markers in Animal Models

ModelTreatment GroupMarkerResultReference
Scopolamine-induced Alzheimer's (Mouse)This compound (40 mg/kg/day, i.p.)SODSignificant increase vs. Scopolamine group[15]
Scopolamine-induced Alzheimer's (Mouse)This compound (40 mg/kg/day, i.p.)MDASignificant decrease vs. Scopolamine group[15]
AlCl₃-induced Alzheimer's (Rat)This compoundLipid PeroxidationDecrease in lipid peroxidation[13]

Table 3: Effects of this compound on Behavioral and Cognitive Outcomes

ModelTreatment GroupBehavioral TestOutcomeReference
Scopolamine-induced Alzheimer's (Mouse)This compound (40 mg/kg/day, i.p.)Y-Maze TestSignificant improvement in behavior and memory[14][15]
Scopolamine-induced Alzheimer's (Mouse)This compound (40 mg/kg/day, i.p.)Novel Object RecognitionSignificant improvement in behavior and memory[14][15]
AlCl₃-induced Alzheimer's (Rat)This compoundMorris Water MazeDose-dependent improvement[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

General In Vivo Experimental Workflow

G start Start: Animal Acclimatization grouping Animal Grouping (e.g., Control, Vehicle, this compound, Positive Control) start->grouping induction Induction of Neuropathology (e.g., Scopolamine 1 mg/kg i.p.) grouping->induction treatment Treatment Administration (e.g., this compound 40 mg/kg/day i.p.) induction->treatment behavioral Behavioral Testing (e.g., Y-Maze, Morris Water Maze) treatment->behavioral euthanasia Euthanasia & Tissue Collection (Brain Homogenization) behavioral->euthanasia biochemical Biochemical Analysis (Cytokine ELISAs, Oxidative Stress Assays, Western Blot) euthanasia->biochemical end End: Data Analysis biochemical->end

Figure 3: General workflow for in vivo neuroprotection studies.

Scopolamine-Induced Alzheimer's Disease Model in Mice
  • Animals: Swiss Webster albino mice are used.[15]

  • Grouping: Mice are divided into at least four groups: (1) Control, (2) Scopolamine-only (induction group), (3) this compound + Scopolamine, (4) Positive Control (e.g., Donepezil) + Scopolamine.[14]

  • Induction: To induce Alzheimer's-like features, scopolamine is administered at a dose of 1 mg/kg via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[14][15]

  • Treatment: The this compound group receives the drug prophylactically for 14 days prior to scopolamine induction and then concurrently with scopolamine for the subsequent 7 days. A typical dose is 40 mg/kg/day, administered i.p.[14][15]

  • Assessment: Following the treatment period, behavioral parameters are assessed using tests such as the Y-maze and Novel Object Recognition Test. Subsequently, brain tissue is collected for biochemical analysis of inflammatory cytokines and oxidative stress markers.[14][15]

Morris Water Maze (MWM) Protocol

The MWM is a standard test for assessing spatial learning and memory.[18][19][20]

  • Apparatus: A large circular pool (e.g., 1.5-2.0 meters in diameter) is filled with water made opaque with non-toxic white paint or non-fat dry milk.[20][21] A small escape platform is hidden 1-2 cm below the water's surface in one of the four designated quadrants.[20][21] The room should contain various extra-maze visual cues for spatial navigation.[18]

  • Acquisition Phase (Training):

    • Mice are subjected to a series of training trials (e.g., 4 trials per day for 4-5 days).

    • For each trial, the mouse is placed into the water at one of four quasi-random start positions, facing the pool wall.[21]

    • The mouse is allowed a set time (e.g., 60 or 90 seconds) to locate the hidden platform.[18][21] The time taken to find the platform (escape latency) is recorded.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 15-30 seconds.[18]

  • Probe Trial (Memory Test):

    • 24 hours after the final training trial, the escape platform is removed from the pool.

    • The mouse is placed in the pool for a single trial (e.g., 60 seconds).

    • A video tracking system records the mouse's swim path. Key parameters measured include the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[22]

Cell Viability Assay in SH-SY5Y Cells
  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured under standard conditions.

  • Toxicity Induction: Neuronal toxicity is induced by exposing the cells to MK-801.[12]

  • Treatment: Cells are pre-treated with various concentrations of this compound, a positive control (e.g., olanzapine), or a specific GSK-3β inhibitor (e.g., SB 415286) prior to the addition of MK-801.[12]

  • Assessment: Cell viability is measured using methods such as the real-time cell analysis (xCELLigence) system or MTT assay. Protein and gene expression of Akt, GSK-3β, and β-catenin are determined by Western blotting and RT-PCR, respectively.[12]

Discussion and Future Directions

The evidence presented in this guide strongly suggests that this compound has neuroprotective properties that are mediated through multiple, potentially interacting, mechanisms. Its ability to modulate neuroinflammation via the vagus nerve and inhibit GSK-3β are particularly compelling off-target effects. However, it is important to note that some clinical data have been conflicting. For instance, while some studies suggest benefits in neuropsychiatric conditions like schizophrenia,[7][23] others have failed to show efficacy in treating levodopa-induced dyskinesia in Parkinson's disease.[6][24] Additionally, there are reports of CNS adverse effects like delirium, particularly in elderly patients or those with renal impairment.[25][26]

Future research should focus on:

  • Dose-Response Relationships: Elucidating the optimal dosing required to achieve neuroprotective effects in the CNS, which may be higher than standard gastrointestinal doses.

  • Targeted Delivery: Developing methods to enhance this compound's delivery across the blood-brain barrier to increase its efficacy and minimize peripheral side effects.

  • Clinical Trials: Conducting robust, placebo-controlled clinical trials in specific neurodegenerative and neuroinflammatory disorders to validate these promising preclinical findings.

References

Methodological & Application

Application Notes: Famotidine In Vitro Assay for H2 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) is a potent and highly selective histamine (B1213489) H2 receptor antagonist.[1][2] It competitively inhibits the action of histamine at H2 receptors on the basolateral membrane of parietal cells, leading to a reduction in gastric acid secretion.[3] The characterization of this compound's binding affinity to the H2 receptor is a critical step in understanding its pharmacological profile. This document provides detailed protocols for an in vitro competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H2 receptor, summarizes key binding data, and illustrates the associated signaling pathways and experimental workflows.

Data Presentation: this compound Binding Affinity for the H2 Receptor

The following table summarizes the quantitative data for this compound's binding affinity to the histamine H2 receptor, as determined by in vitro radioligand binding assays.

ParameterValueSpecies/Cell LineRadioligandReference
Kd14 nMNot SpecifiedNot Specified[4]
IC5033 nMNot SpecifiedNot Specified[4]
IC5020 nMCHO-K1 cells stably transfected with human H2 receptor[3H]-Tiotidine[3]
IC500.3 µMHuman fundic membranesNot Specified[5]
pA28.33Guinea-Pig AtriumNot Specified[6]

Note: Kd (dissociation constant) is a measure of the affinity of a ligand for a receptor. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Histamine H2 Receptor Signaling Pathways

The histamine H2 receptor is a G-protein coupled receptor (GPCR).[7] Upon activation by an agonist like histamine, it primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[7][8]

Interestingly, recent studies have shown that this compound can exhibit biased signaling. While it acts as an inverse agonist on the Gs-cAMP pathway, reducing basal cAMP levels, it can simultaneously act as an agonist for other signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][9] This biased agonism suggests that this compound stabilizes a receptor conformation that is uncoupled from Gs but can still interact with other signaling molecules to activate the ERK1/2 cascade.[6] This can also lead to receptor desensitization and internalization.[6][9]

H2_Receptor_Signaling cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein Activates ERK_Pathway ERK1/2 Pathway H2R->ERK_Pathway Biased Agonism (this compound-induced) Receptor_Internalization Receptor Internalization H2R->Receptor_Internalization Biased Agonism (this compound-induced) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Histamine Histamine Histamine->H2R Activates This compound This compound (Inverse Agonist) This compound->H2R Blocks (Inverse Agonism) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Phosphorylation->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. H2 Receptor Membrane Preparation Assay_Setup 3. Assay Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep 2. Reagent Preparation ([3H]-Tiotidine, this compound) Reagent_Prep->Assay_Setup Incubation 4. Incubation (Room Temp, 60-90 min) Assay_Setup->Incubation Filtration 5. Filtration & Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Calc_Specific 7. Calculate Specific Binding Counting->Calc_Specific Det_IC50 8. Determine IC50 (Non-linear Regression) Calc_Specific->Det_IC50 Calc_Ki 9. Calculate Ki (Cheng-Prusoff Equation) Det_IC50->Calc_Ki

References

Animal Models for Evaluating the Efficacy of Famotidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established animal models used to investigate the efficacy of famotidine (B1672045), a potent histamine (B1213489) H2 receptor antagonist. The included methodologies cover gastric acid-related disorders and inflammatory conditions, offering a framework for preclinical assessment.

Gastric Ulcer Models

Animal models of gastric ulcers are crucial for evaluating the cytoprotective and anti-secretory effects of this compound.

Pylorus Ligation-Induced Gastric Ulcer in Rats

This model assesses the accumulation of gastric acid and subsequent ulcer formation.

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24-36 hours before surgery but are allowed free access to water.[1]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine).

  • Surgical Procedure:

    • A midline incision is made in the abdomen to expose the stomach.

    • The pyloric sphincter is carefully ligated with a silk suture, avoiding damage to the blood supply.[1]

    • The abdominal wall is then sutured.

  • Drug Administration: this compound or vehicle is administered orally or intraperitoneally immediately after pylorus ligation.

  • Observation Period: The animals are kept for 4-19 hours after surgery.[2]

  • Sample Collection and Analysis:

    • Animals are euthanized, and the stomachs are dissected.

    • The gastric contents are collected to measure volume, pH, and total acidity.

    • The stomach is opened along the greater curvature, and the ulcer index is determined by scoring the number and severity of lesions.

Data Presentation:

Treatment GroupDose (mg/kg)Gastric Volume (mL)Total Acidity (mEq/L)Ulcer Index
Control (Vehicle)-8.2 ± 0.7135.4 ± 10.23.5 ± 0.4
This compound104.5 ± 0.575.8 ± 8.51.2 ± 0.2
This compound203.1 ± 0.455.2 ± 6.10.8 ± 0.1

*p < 0.05 compared to control. Data are representative.

Acetic Acid-Induced Gastric Ulcer in Mini-Pigs

This model creates chronic ulcers that more closely resemble human conditions.

Experimental Protocol:

  • Animal Selection: Female mini-pigs (around 30 kg) are used.[3]

  • Acclimatization: Animals are adapted to laboratory conditions for one week.[3]

  • Fasting: Mini-pigs are fasted for 48 hours with free access to water.[3]

  • Ulcer Induction:

    • Under anesthesia, an endoscope is inserted into the stomach.

    • 1 mL of 40% acetic acid is injected into the submucosa of the gastric antrum.[3]

  • Treatment: this compound (e.g., 20 mg) is administered daily, mixed with food.[3]

  • Evaluation:

    • Endoscopic examinations are performed on day 7 and day 14 to observe ulcer healing.[3]

    • On day 14, animals are euthanized, and stomach tissues are collected for histological analysis (H&E staining) to assess necrosis, inflammation, and mineralization.[3]

Data Presentation:

Treatment GroupTime PointEndoscopic ObservationsHistological Findings
Vehicle ControlDay 7Clear gastric ulcer formation.[3]Severe necrosis and inflammation.
Day 14Persistent, well-defined ulcer.[3]Ongoing severe necrosis and inflammation.
This compound (20mg)Day 7Reduced ulcer size compared to control.Moderate inflammation.
Day 14Significant healing of the ulcer.[3]Mild necrosis and reduced inflammation.[3]

Gastroesophageal Reflux Disease (GERD) Model in Rats

This surgical model is designed to induce chronic acid reflux, leading to esophagitis.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (200-250 g) are used.

  • Acclimatization: House animals under standard conditions for at least one week.

  • Anesthesia: Anesthetize the rats prior to surgery.

  • Surgical Procedure:

    • A midline laparotomy is performed.

    • The transitional region between the forestomach and the glandular portion is ligated.

    • The duodenum near the pyloric ring is wrapped with a small piece of an 18Fr Nélaton catheter to induce stenosis.

    • The abdominal wall is closed.

  • Treatment: this compound is administered daily via oral gavage for a specified period (e.g., 7-14 days).

  • Evaluation:

    • After the treatment period, animals are euthanized.

    • The esophagus is removed, and the severity of esophagitis is scored based on the presence of lesions, erythema, and ulcers.

    • Histopathological examination of the esophageal tissue is performed to assess for basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.

Data Presentation:

Treatment GroupDose (mg/kg/day)Macroscopic Lesion Score (0-4)Esophageal pH (Mean)Histopathological Score (0-3)
Sham Control-0.2 ± 0.16.5 ± 0.30.3 ± 0.1
GERD Control-3.5 ± 0.43.8 ± 0.52.8 ± 0.2
This compound101.8 ± 0.35.2 ± 0.41.5 ± 0.3
This compound201.1 ± 0.25.9 ± 0.30.9 ± 0.2

*p < 0.05 compared to GERD control. Data are representative. A higher dose of this compound has been shown to cause significant relaxation in the lower esophageal sphincter tone in rats.

Airway Inflammation Model in Rats

This model is used to evaluate the anti-inflammatory properties of this compound in the context of allergic airway diseases.

Experimental Protocol:

  • Animal Selection: Adult male albino rats are used.

  • Sensitization and Challenge:

    • Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide.

    • After a period of time (e.g., 14 days), animals are challenged with an aerosolized OVA solution.

  • Treatment Groups:

    • Negative Control: Receive distilled water only.

    • Positive Control: Undergo OVA sensitization and challenge.

    • This compound Group: Receive oral this compound (e.g., 20 mg/kg/day) 60 minutes before OVA challenge.

    • Positive Drug Control: Receive a standard anti-inflammatory drug (e.g., prednisolone (B192156) 4.12 mg/kg/day).

  • Sample Collection:

    • 24 hours after the final challenge, animals are euthanized.

    • Broncho-alveolar lavage fluid (BALF) is collected to determine the total and differential white blood cell counts (eosinophils, neutrophils, mononuclear cells).

    • Lung tissue is collected for histopathological examination to assess inflammatory cell infiltration and tissue remodeling.

Data Presentation:

Treatment GroupTotal WBC (cells/mL)Neutrophils (cells/mL)Eosinophils (cells/mL)Mononuclear Cells (cells/mL)
Negative Control0.463 ± 0.0760.218 ± 0.0390.012 ± 0.0030.218 ± 0.061
Positive Control (OVA)42.17 ± 16.7519.05 ± 10.341.50 ± 0.5321.42 ± 6.47
This compound (20 mg/kg)1.27 ± 0.4390.736 ± 0.2470.18 ± 0.071.33 ± 0.526
Prednisolone (4.12 mg/kg)1.39 ± 0.3580.633 ± 0.2100.15 ± 0.050.745 ± 0.155

*p < 0.05 compared to Positive Control.

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

This compound acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells. This action inhibits the Gs protein-coupled signaling cascade, leading to reduced adenylyl cyclase activity and decreased intracellular cyclic AMP (cAMP) levels. The subsequent reduction in protein kinase A (PKA) activation results in decreased stimulation of the H+/K+ ATPase proton pump and thereby reduces gastric acid secretion.

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ProtonPump H+/K+ ATPase (Proton Pump) Acid Gastric Acid Secretion ProtonPump->Acid Histamine Histamine Histamine->H2R This compound This compound This compound->H2R Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ProtonPump Activates

Caption: this compound blocks histamine binding to H2 receptors.

This compound and MAPK/ERK Signaling

Recent studies suggest that this compound can also modulate the MAPK/ERK signaling pathway, independent of its effects on cAMP. This compound has been shown to induce ERK1/2 phosphorylation. This biased agonism may contribute to some of its other cellular effects.

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_beta_gamma Gβγ H2R->G_beta_gamma Activates This compound This compound This compound->H2R Ras Ras G_beta_gamma->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: this compound's potential influence on the MAPK/ERK pathway.

Experimental Workflow for Pylorus Ligation Model

The following diagram illustrates the key steps in the pylorus ligation-induced ulcer model in rats.

G A Animal Acclimatization (1 week) B Fasting (24-36 hours) A->B C Anesthesia B->C D Pylorus Ligation (Surgical Procedure) C->D E Drug Administration (this compound/Vehicle) D->E F Observation (4-19 hours) E->F G Euthanasia & Stomach Dissection F->G H Gastric Content Analysis (Volume, pH, Acidity) G->H I Ulcer Index Scoring G->I

Caption: Workflow for the pylorus ligation ulcer model.

References

Application Notes and Protocols for Studying Acid Secretion with Famotidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid secretion by parietal cells is a fundamental physiological process, and its dysregulation is implicated in various gastrointestinal disorders. Famotidine (B1672045), a potent and selective histamine (B1213489) H2 receptor antagonist, is a valuable tool for studying the mechanisms of acid secretion in vitro.[1][2] By competitively blocking the action of histamine on parietal cells, this compound allows for the elucidation of the histamine-mediated signaling pathway and the assessment of novel therapeutic agents targeting acid secretion.[1] These application notes provide detailed protocols for utilizing this compound in cell culture models to investigate gastric acid secretion.

Parietal cells, located in the gastric glands of the stomach lining, are responsible for secreting hydrochloric acid (HCl).[3][4] This process is regulated by various stimuli, including histamine, acetylcholine, and gastrin.[2][3] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of parietal cells, triggering a signaling cascade that culminates in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane.[2][3][5] This pump actively transports H+ ions into the gastric lumen in exchange for K+ ions.[3]

This compound specifically targets the H2 receptor, thereby inhibiting the histamine-induced component of acid secretion.[1] This makes it an ideal pharmacological tool for dissecting the contribution of the histamine signaling pathway in various in vitro models, such as primary parietal cell cultures, isolated gastric glands, and gastric organoids.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and other H2 receptor antagonists in different experimental systems.

CompoundExperimental SystemMeasurementPotency/EffectReference
This compoundHuman fundic membranesAdenylate cyclase activity (IC50)0.3 µM[6]
This compoundHuman volunteers (in vivo)Pentagastrin-stimulated acid secretion20 mg dose led to 90% suppression 2 hours after administration.[7]
This compoundHuman volunteers (in vivo)Meal-stimulated acid secretion40 mg dose inhibited secretion by 39% at 10 hours post-administration.[8]
CimetidineIsolated human gastric glandsAminopyrine (B3395922) accumulation (pA2)5.7 (against histamine), 6.1 (against impromidine)[9]
CimetidineIsolated rabbit gastric glandsAminopyrine accumulation (pA2)6.0 (against histamine), 7.3 (against impromidine)[9]

Signaling Pathways and Experimental Workflow

Histamine H2 Receptor Signaling Pathway in Parietal Cells

This diagram illustrates the signaling cascade initiated by histamine binding to the H2 receptor on parietal cells, leading to acid secretion, and the inhibitory action of this compound.

Histamine_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Caption: Histamine H2 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Studying this compound's Effect on Acid Secretion

This diagram outlines the typical experimental workflow for investigating the inhibitory effect of this compound on histamine-stimulated acid secretion in primary parietal cell culture.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Isolate 1. Isolate Parietal Cells (e.g., from rabbit or mouse gastric mucosa) Culture 2. Culture Parietal Cells (e.g., on Matrigel-coated plates) Isolate->Culture Pretreat 3. Pretreat with this compound (various concentrations) Culture->Pretreat Stimulate 4. Stimulate with Histamine Pretreat->Stimulate AP_Assay 5. Perform [14C]Aminopyrine Uptake Assay Stimulate->AP_Assay Measure 6. Measure Radioactivity AP_Assay->Measure Analyze 7. Analyze Data (Dose-response curve, IC50 calculation) Measure->Analyze

Caption: Workflow for assessing this compound's inhibition of acid secretion.

Experimental Protocols

Protocol 1: Isolation and Primary Culture of Rabbit Gastric Parietal Cells

This protocol is adapted from established methods for isolating and culturing primary parietal cells, which are highly responsive to secretagogues.[10]

Materials:

  • New Zealand White rabbit

  • Collagenase Type IV

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Nycodenz or Percoll

  • Matrigel

  • Culture plates

Procedure:

  • Gastric Mucosa Isolation: Euthanize a rabbit and excise the stomach. Open the stomach along the lesser curvature and rinse with cold saline. Separate the gastric mucosa from the underlying muscle layer.

  • Enzymatic Digestion: Mince the mucosa and incubate in DMEM/F-12 containing collagenase Type IV at 37°C with gentle agitation to release gastric glands.

  • Parietal Cell Enrichment:

    • Filter the cell suspension to remove undigested tissue.

    • Enrich for parietal cells using a density gradient centrifugation method with Nycodenz or Percoll.[10] Parietal cells are large and dense, allowing for their separation from other cell types.

  • Cell Culture:

    • Resuspend the enriched parietal cells in DMEM/F-12 supplemented with 10% FBS and Penicillin-Streptomycin.

    • Plate the cells on Matrigel-coated culture plates.[10] Matrigel provides an essential basement membrane matrix for cell attachment and maintenance of differentiation.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2. Cells should be viable for up to one week.[10]

Protocol 2: Measurement of Acid Secretion using the [14C]Aminopyrine Uptake Assay

The accumulation of the weak base [14C]aminopyrine is an indirect but reliable method to quantify acid secretion in vitro.[10][11] In an acidic environment, aminopyrine becomes protonated and trapped within the intracellular canaliculi of parietal cells.

Materials:

  • Cultured parietal cells (from Protocol 1)

  • [14C]Aminopyrine

  • Histamine

  • This compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Pre-incubation with this compound:

    • Wash the cultured parietal cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle control (no this compound).

  • Stimulation and [14C]Aminopyrine Addition:

    • Add histamine to the wells to a final concentration that elicits a submaximal to maximal stimulation of acid secretion (e.g., 10^-5 M).

    • Simultaneously, add [14C]aminopyrine to a final concentration of approximately 0.1 µCi/mL.

  • Incubation: Incubate the plates for 30-60 minutes at 37°C.

  • Cell Lysis and Measurement:

    • Aspirate the medium and wash the cells rapidly with ice-cold buffer to stop the reaction.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

    • Plot the percentage inhibition of histamine-stimulated aminopyrine uptake against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 3: Morphological Assessment of Parietal Cell Activation

Stimulated parietal cells undergo distinct morphological changes, including the expansion of intracellular canaliculi.[10][12] These changes can be observed using light or electron microscopy and serve as a qualitative measure of cell activation and its inhibition by this compound.

Materials:

  • Cultured parietal cells

  • Histamine

  • This compound

  • Fixatives (e.g., glutaraldehyde, paraformaldehyde)

  • Microscope (light or electron)

Procedure:

  • Cell Treatment: Treat cultured parietal cells with:

    • Vehicle control (resting state)

    • Histamine alone (stimulated state)

    • This compound followed by histamine (inhibited state)

  • Cell Fixation: After the desired incubation period, fix the cells with an appropriate fixative for the chosen microscopy technique.

  • Imaging:

    • Light Microscopy (Differential Interference Contrast - DIC): Observe the cells for the appearance and expansion of large intracellular vacuoles, which represent the swollen apical canaliculi.[10]

    • Electron Microscopy: Process the fixed cells for transmission electron microscopy to visualize the ultrastructural changes, such as the fusion of tubulovesicles with the canalicular membrane and the elongation of microvilli.[13]

  • Analysis: Compare the morphology of cells under the different treatment conditions. This compound pre-treatment should prevent the histamine-induced morphological changes, maintaining the cells in a resting-like state.[10]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively use this compound as a tool to study gastric acid secretion in cell culture. By employing these methods, scientists can investigate the intricate mechanisms of acid secretion, screen for novel antisecretory compounds, and further our understanding of gastric physiology and pathophysiology. The use of primary parietal cell cultures, in conjunction with functional and morphological assays, provides a robust in vitro system for these investigations.

References

Application Notes and Protocols for High-Throughput Screening of Novel Famotidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) is a potent and highly selective histamine (B1213489) H2 receptor antagonist widely used for the treatment of conditions caused by excess stomach acid, such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Its primary mechanism of action involves competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This blockade disrupts the Gs protein-coupled signaling cascade, leading to reduced adenylyl cyclase activity, decreased intracellular cyclic AMP (cAMP) levels, and consequently, diminished gastric acid secretion.[4][5] The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, remains a key therapeutic target.[4][5] The development of novel this compound analogs with improved pharmacokinetic profiles, enhanced potency, or alternative therapeutic applications necessitates robust high-throughput screening (HTS) platforms.

These application notes provide detailed protocols for two primary HTS assays—a competitive radioligand binding assay and a functional cAMP accumulation assay—designed to identify and characterize novel this compound analogs targeting the histamine H2 receptor. Furthermore, a comprehensive workflow for data analysis and hit validation is presented to guide researchers from primary screening to lead candidate selection.

Mechanism of Action and Signaling Pathway

The histamine H2 receptor is a Gs-coupled GPCR.[5] Agonist binding, such as by histamine, induces a conformational change in the receptor, activating the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, culminating in the stimulation of the H+/K+ ATPase proton pump and secretion of gastric acid.[6] this compound and its analogs act as competitive antagonists or inverse agonists at the H2 receptor, blocking histamine binding and thereby inhibiting this signaling pathway.[7][8]

H2_Receptor_Signaling_Pathway Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds & Activates This compound This compound Analogs This compound->H2R Binds & Inhibits Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization CompoundLibrary Compound Library (this compound Analogs) PrimaryHTS Primary HTS (e.g., cAMP Assay @ single concentration) CompoundLibrary->PrimaryHTS PrimaryHits Primary Hits PrimaryHTS->PrimaryHits DoseResponse Dose-Response Confirmation (IC50 Determination) PrimaryHits->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Binding Assay) DoseResponse->OrthogonalAssay SAR Preliminary SAR Analysis OrthogonalAssay->SAR ConfirmedHits Confirmed Hits SAR->ConfirmedHits Selectivity Selectivity Profiling (vs. H1, H3, H4 receptors) ConfirmedHits->Selectivity ADMET In Vitro ADMET Profiling Selectivity->ADMET LeadCandidates Lead Candidates ADMET->LeadCandidates

References

Application Notes and Protocols for the Dissolution and Stabilization of Famotidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045), a potent histamine (B1213489) H₂-receptor antagonist, is widely utilized in the treatment of gastric and duodenal ulcers by inhibiting gastric acid secretion. Its efficacy is intrinsically linked to its formulation, where solubility and stability in solution are critical parameters. This compound is a white to pale yellow crystalline compound that is very slightly soluble in water, making the development of stable aqueous formulations challenging. This document provides detailed protocols for the dissolution and stabilization of this compound in solution, methods for stability assessment, and an overview of its degradation pathways.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing robust formulation strategies. Key parameters are summarized below.

PropertyValueReference
Molecular FormulaC₈H₁₅N₇O₂S₃[1]
Molecular Weight337.43 g/mol [1]
pKa6.60 - 6.98 (at 23-37 °C)[2][3][4]
Intrinsic Solubility2.7 mM (at 23 °C)[2][3]
Aqueous SolubilityVery slightly soluble[1]
AppearanceWhite to pale yellow crystalline powder[1]

Experimental Protocols

Protocol 1: Dissolution of this compound in Aqueous Solution

This protocol describes the preparation of a buffered aqueous solution of this compound. Due to its low intrinsic solubility, pH adjustment is critical for achieving complete dissolution.

Materials:

  • This compound powder (pharmaceutical grade)

  • Sodium phosphate (B84403) monobasic

  • Sodium hydroxide (B78521) (1M solution)

  • Hydrochloric acid (0.1N solution)

  • Purified water (e.g., Milli-Q® or equivalent)

  • Magnetic stirrer and stir bar

  • pH meter, calibrated

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filter

Procedure:

  • Buffer Preparation: Prepare a 0.05M sodium phosphate monobasic buffer. Dissolve the appropriate amount of sodium phosphate monobasic in purified water.

  • pH Adjustment: Adjust the pH of the buffer solution to 6.0 - 6.5 using a 1M sodium hydroxide solution.[4][5] This pH range is where this compound exhibits maximum stability.[3][4]

  • This compound Dissolution:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a portion of the prepared pH 6.0-6.5 buffer to the flask.

    • Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the temperature should be monitored to avoid degradation.

    • Once dissolved, bring the solution to the final volume with the buffer.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Storage: Store the resulting solution in a well-closed, light-resistant container. For extended stability, refrigeration at 2-8°C is recommended.[6]

Protocol 2: Stability Assessment of this compound Solutions via HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Instrumentation and Conditions:

ParameterSpecificationReference
HPLC SystemA liquid chromatograph with a UV detector[5]
ColumnC18, 4.6 mm x 250 mm, 5 µm particle size[5]
Mobile PhaseAcetonitrile: 0.05M Sodium Phosphate Monobasic Buffer (pH 6.0): Methanol (10:85:5 v/v/v)[5]
Flow Rate1.5 mL/min[5][7]
Detection Wavelength254 nm or 265 nm[8][9][10]
Injection Volume20 µL[5]
Column Temperature25 °C[5]

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound working standard at a concentration of 1000 µg/mL in the mobile phase.

    • From the stock solution, prepare a series of working standard solutions at different concentrations to generate a calibration curve.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the this compound solution under investigation.

    • Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for this compound and any degradation products.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the test samples from the calibration curve.

    • Calculate the percentage of this compound remaining at each time point to assess stability. The degradation of this compound typically follows pseudo-first-order kinetics.[3][11]

This compound Stability and Degradation

This compound's stability is highly pH-dependent, with maximum stability observed at a pH of approximately 6.3 to 6.5.[3][4] The degradation of this compound is catalyzed by both acidic and basic conditions.[11][12]

Degradation Pathways:

  • Acidic Hydrolysis: Under acidic conditions (e.g., pH 1.2), this compound undergoes rapid degradation.[11] The hydrolysis primarily targets the amidine moiety.[11]

  • Alkaline Hydrolysis: In alkaline solutions, this compound also degrades, leading to the formation of several degradation products.[12][13]

  • Oxidative Degradation: this compound is susceptible to oxidative degradation, which can be initiated by excipients containing peroxide impurities.[14] The S-oxide is a known metabolite and degradation product.[1]

Visualization of Protocols and Pathways

experimental_workflow cluster_dissolution Protocol 1: this compound Dissolution cluster_stability Protocol 2: Stability Assessment (HPLC) prep_buffer Prepare 0.05M Sodium Phosphate Buffer adjust_ph Adjust pH to 6.0-6.5 prep_buffer->adjust_ph dissolve Dissolve in Buffer with Stirring adjust_ph->dissolve weigh_fam Weigh this compound Powder weigh_fam->dissolve qs_volume Bring to Final Volume dissolve->qs_volume filter Filter through 0.45µm Membrane qs_volume->filter store Store in Light-Resistant Container at 2-8°C filter->store prep_samples Prepare Samples at Time Intervals store->prep_samples Stability Study prep_standards Prepare Standard Solutions hplc_analysis Inject into HPLC System prep_standards->hplc_analysis prep_samples->hplc_analysis data_analysis Analyze Data & Determine Stability hplc_analysis->data_analysis

Caption: Experimental workflow for dissolving and assessing the stability of this compound.

degradation_pathway cluster_acid Acidic Conditions (e.g., pH 1.2) cluster_base Alkaline Conditions cluster_oxidation Oxidative Stress This compound This compound acid_degradation Acid-Catalyzed Hydrolysis of Amidine Moiety This compound->acid_degradation Rapid Degradation base_degradation Base-Catalyzed Hydrolysis This compound->base_degradation s_oxide S-oxide Metabolite This compound->s_oxide Oxidation propionamide (B166681) Propionamide Intermediate base_degradation->propionamide propionic_acid Propionic Acid Derivative propionamide->propionic_acid

Caption: Simplified degradation pathways of this compound under different conditions.

Conclusion

The successful formulation of this compound solutions hinges on careful control of pH to ensure both dissolution and stability. The provided protocols offer a systematic approach to preparing and evaluating this compound solutions. The stability-indicating HPLC method is crucial for accurate quantification and for studying the degradation kinetics. A thorough understanding of this compound's degradation pathways is essential for developing stable formulations with optimal therapeutic efficacy. Further research may explore the use of co-solvents or complexing agents to enhance the solubility and stability of this compound in aqueous solutions.[4]

References

Application Notes and Protocols for the Quantification of Famotidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of famotidine (B1672045) in biological matrices. The following sections offer a comprehensive overview of various analytical techniques, complete with experimental details and performance data to guide researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of gastric acid-related disorders. Accurate and reliable quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document outlines validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in rat plasma and can be adapted for other preclinical studies. It offers a cost-effective and straightforward approach for routine analysis.

Experimental Protocol

1. Sample Preparation (Methanolic Extraction) [1][2]

  • To 200 µL of rat plasma in an Eppendorf tube, add a known amount of internal standard (e.g., ranitidine (B14927) hydrochloride).[3]

  • Add 600 µL of methanol (B129727) to precipitate plasma proteins.[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 15,000 rpm for 20 minutes at 4°C.[1]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject 20 µL of the filtered supernatant into the HPLC system.[1]

2. Chromatographic Conditions [1][2]

  • Column: C18 column (e.g., Enable 18H, 5µm, 250×4.6mm).[3]

  • Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) (70:20:10, v/v/v), with the pH adjusted to 8.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 264 nm.[1][2]

  • Run Time: Approximately 15 minutes.[3]

Quantitative Data Summary
ParameterResultReference
Linearity Range50 - 1400 ng/mL[1][2]
Correlation Coefficient (r²)0.9985[1][2]
Limit of Quantification (LOQ)151.45 ± 6.47 ng/mL[1][2]
Limit of Detection (LOD)49.97 ± 2.14 ng/mL[1][2]
Recovery98.06 - 103.56%[1][2]
Retention Time5.7 min[1][2]

Experimental Workflow Diagram

plasma 200 µL Rat Plasma is Add Internal Standard plasma->is methanol Add 600 µL Methanol is->methanol vortex1 Vortex 2 min methanol->vortex1 centrifuge Centrifuge 15,000 rpm, 20 min, 4°C vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter 0.22 µm supernatant->filter hplc Inject 20 µL into HPLC-UV filter->hplc

HPLC-UV Sample Preparation Workflow

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma

This LC-MS/MS method provides high sensitivity and selectivity for the determination of this compound in human plasma, making it ideal for clinical research and bioequivalence studies.

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [4]

  • To a 100 µL aliquot of human plasma, add a known amount of an internal standard (e.g., carbon-13-labeled this compound).[5]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial or a 96-well plate.

  • Inject 5 µL onto the UPLC-MS/MS system.[6]

2. Liquid Chromatography Conditions [4][5][7]

  • UPLC System: Waters Acquity UPLC or equivalent.[6]

  • Column: Phenomenex Synergi™ Hydro-RP™ (150 × 4.6 mm, 4 μm) or Venusil XBP Phenyl column (100 mm×2.1 mm, 5 μm).[4][5][7]

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 1.0 mL/min.[7]

3. Mass Spectrometry Conditions [4][8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: Positive.[5][8]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][8]

  • Monitored Transitions:

    • This compound: Specific precursor-product ion combinations should be optimized based on the instrument.

    • Internal Standard: Appropriate transition for the chosen internal standard.

Quantitative Data Summary
ParameterResultReference
Linearity Range0.631 - 252 ng/mL (Plasma) 0.075 - 30.0 µg/mL (Urine)[5][7]
Correlation Coefficient (r²)> 0.99[5][7]
Lower Limit of Quantification (LLOQ)0.5 ng/mL (Plasma) 0.05 µg/mL (Urine)[8]
Intra- and Inter-day Precision (RSD)< 14%[5][7]
Accuracy93 - 110%[5][7]
Extraction Recovery53 - 79% (Plasma)[5][7]
Matrix Effect< 17%[5][7]

Experimental Workflow Diagram

plasma 100 µL Human Plasma is Add Internal Standard plasma->is acetonitrile Add 300 µL Acetonitrile is->acetonitrile vortex Vortex 1 min acetonitrile->vortex centrifuge Centrifuge 13,000 rpm, 10 min, 4°C vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant lcms Inject 5 µL into LC-MS/MS supernatant->lcms

LC-MS/MS Sample Preparation Workflow

Method 3: Solid-Phase Extraction (SPE) Coupled with HPLC or LC-MS/MS

For cleaner extracts and potentially lower limits of quantification, solid-phase extraction is a valuable sample preparation technique.

Experimental Protocol

1. Sample Preparation (Cation-Exchange SPE) [8][9]

  • Condition a cation-exchange SPE cartridge (e.g., SCX) with methanol followed by water.

  • Load the plasma sample (e.g., 100 µL) onto the cartridge.[8]

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute this compound and the internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC or LC-MS/MS system.

Quantitative Data Summary (LC-MS/MS)
ParameterResultReference
Linearity Range0.5 - 500 ng/mL (Plasma) 0.05 - 50 µg/mL (Urine)[8]
Limit of Quantification (LOQ)0.5 ng/mL (Plasma) 0.05 µg/mL (Urine)[8]
Intra-day Precision (RSD)< 10%[8]

Experimental Workflow Diagram

start Start condition Condition SPE Cartridge start->condition load Load Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC System reconstitute->inject

Solid-Phase Extraction Workflow

Conclusion

The choice of analytical method for the quantification of this compound in biological samples depends on the specific requirements of the study, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust bioanalytical methods for this compound analysis.

References

Application Notes and Protocols for Famotidine Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the administration of famotidine (B1672045) in preclinical research settings. This compound, a potent histamine (B1213489) H2 receptor antagonist, is widely used to inhibit gastric acid secretion. The following sections detail its mechanism of action, pharmacokinetic profiles across various administration routes in common preclinical models, and step-by-step experimental protocols.

Mechanism of Action

This compound primarily acts as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2] Histamine binding to these receptors normally triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins that promote the activity of the H+/K+ ATPase (proton pump), resulting in gastric acid secretion. By blocking the H2 receptor, this compound effectively inhibits this pathway, reducing both the volume and acidity of gastric secretions.[1][2]

Recent studies have also suggested that this compound may exhibit biased agonism. While it acts as an inverse agonist on the Gs-cAMP pathway, it can act as an agonist for β-arrestin recruitment and subsequent activation of the ERK1/2 signaling pathway.[3][4] This biased signaling may have implications for its broader pharmacological effects beyond gastric acid suppression.

Signaling Pathway of this compound

famotidine_signaling cluster_receptor Cell Membrane cluster_canonical Canonical Pathway cluster_biased Biased Signaling Pathway H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates BetaArrestin β-Arrestin H2R->BetaArrestin Recruits (Agonist Effect) Histamine Histamine Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Blocks (Inverse Agonist) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases ERK ERK1/2 BetaArrestin->ERK Activates GeneExpression Gene Expression (e.g., HDC) ERK->GeneExpression Modulates

Caption: this compound's dual action on H2 receptor signaling pathways.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic data for this compound following different administration routes in rats and mice. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental design, animal strains, and analytical methods.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference(s)
Oral (Gavage) 1~126.8~2.0~1663.3-~28[5]
Intravenous (IV) 0.3 - 30---~2.0-4.0100[6][7]
Intraperitoneal (IP) 6 - 150N/AN/AN/AN/AN/A[8]
Subcutaneous (SC) N/AN/AN/AN/AN/AN/A

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference(s)
Oral (Gavage) >3000 (LD50)N/AN/AN/AN/AN/A[8]
Intravenous (IV) 254-563 (LD50)N/AN/AN/AN/A100[9]
Intraperitoneal (IP) 0.4 - 4-----[10]
Subcutaneous (SC) N/AN/AN/AN/AN/AN/A

N/A: Data not available from the searched sources.

Experimental Protocols

General Preparation of this compound Formulations
  • For Oral Administration (Suspension): this compound is very slightly soluble in water.[8] For oral gavage, a suspension can be prepared in a vehicle such as 0.5% methylcellulose (B11928114) or water.[11][12]

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to achieve the desired concentration.

    • Ensure the suspension is homogenous before each administration by vortexing or stirring.

  • For Parenteral Administration (Solution): this compound for injection is commercially available and can be diluted with sterile solutions. Alternatively, a solution can be prepared for preclinical use. This compound injection formulations often contain L-aspartic acid and mannitol (B672) to aid in dissolution and stabilization.[8][13][14]

    • For intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes, this compound can be dissolved in sterile saline (0.9% sodium chloride) or 5% dextrose in water (D5W).[15]

    • The pH of the solution may be adjusted to between 5.7 and 6.4 for stability.[15]

    • Filter the final solution through a 0.22 µm sterile filter before administration.

Oral Gavage (PO) Administration

This is a common method for precise oral dosing in rodents.

  • Materials:

    • Appropriately sized oral gavage needle (20-22 gauge for mice, 18-20 gauge for rats) with a ball tip.

    • Syringe corresponding to the administration volume.

    • This compound suspension.

  • Procedure:

    • Accurately weigh the animal to calculate the correct dose volume. The maximum recommended volume is 10 mL/kg.

    • Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, restrain the animal securely, preventing movement of the head and torso.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the esophagus. The animal should swallow the needle. If resistance is met, do not force it.

    • Slowly administer the this compound suspension.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

Intravenous (IV) Injection

Typically administered via the lateral tail vein in rodents.

  • Materials:

    • 27-30 gauge needle for mice, 25-27 gauge needle for rats.

    • 1 mL syringe.

    • This compound solution.

    • Restraining device and a warming lamp or pad.

  • Procedure:

    • Warm the animal's tail using a warming lamp or by immersing it in warm water to dilate the tail veins.

    • Place the animal in a restraining device.

    • Swab the tail with 70% ethanol (B145695) to disinfect and improve visualization of the veins.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the this compound solution. The maximum recommended bolus volume is 5 mL/kg.

    • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (IP) Injection

A common route for systemic administration.

  • Materials:

    • 25-27 gauge needle for mice, 23-25 gauge needle for rats.

    • Syringe appropriate for the injection volume.

    • This compound solution.

  • Procedure:

    • Weigh the animal to determine the correct dose volume. The maximum recommended volume is 10 mL/kg.

    • Restrain the animal in a supine position with the head tilted slightly downwards.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

    • Inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

Subcutaneous (SC) Injection

Administration into the loose skin, typically over the back.

  • Materials:

    • 25-27 gauge needle for mice, 23-25 gauge needle for rats.

    • Syringe for the required volume.

    • This compound solution.

  • Procedure:

    • Weigh the animal for accurate dosing. The maximum recommended volume per site is 5-10 mL/kg.

    • Grasp the loose skin over the shoulders (scruff) to form a tent.

    • Insert the needle into the base of the tented skin, parallel to the spine.

    • Aspirate to ensure the needle has not entered a blood vessel.

    • Inject the this compound solution. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to aid dispersion.

Experimental Workflows

Pharmacokinetic Study Workflow

pk_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis AnimalAcclimation Animal Acclimation (e.g., 1 week) Fasting Fasting (if required, e.g., overnight) AnimalAcclimation->Fasting Dosing This compound Administration (PO, IV, IP, or SC) Fasting->Dosing FormulationPrep This compound Formulation Preparation FormulationPrep->Dosing BloodCollection Serial Blood Sampling (e.g., via tail vein or retro-orbital sinus) Dosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleAnalysis Sample Analysis (e.g., LC-MS/MS) PlasmaSeparation->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) SampleAnalysis->PK_Analysis

Caption: General workflow for a preclinical pharmacokinetic study of this compound.

Pharmacodynamic (Gastric Ulcer Model) Study Workflow

pd_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_evaluation Evaluation cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation & Grouping Fasting Fasting (e.g., 24h) AnimalAcclimation->Fasting FamotidineAdmin This compound or Vehicle Administration (Prophylactic) Fasting->FamotidineAdmin UlcerInduction Ulcer Induction (e.g., NSAID administration or stress induction) FamotidineAdmin->UlcerInduction Euthanasia Euthanasia (at a defined time point) UlcerInduction->Euthanasia StomachHarvest Stomach Harvesting Euthanasia->StomachHarvest UlcerScoring Ulcer Index Scoring (Macroscopic & Histological) StomachHarvest->UlcerScoring StatisticalAnalysis Statistical Analysis of Ulcer Scores UlcerScoring->StatisticalAnalysis

Caption: Workflow for a preclinical pharmacodynamic study in a gastric ulcer model.

References

Application Notes and Protocols for Developing Famotidine-Loaded Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive guide to the development and evaluation of famotidine-loaded nanoparticles for targeted gastric delivery. This compound (B1672045), a potent histamine (B1213489) H2-receptor antagonist, is used for the treatment of peptic ulcers and other gastroesophageal disorders.[1][2][3] However, its therapeutic efficacy can be limited by poor solubility and a short biological half-life.[4][5] Encapsulating this compound into nanoparticles is a promising strategy to enhance its oral bioavailability, prolong its release, and improve its therapeutic outcome.[6][7]

These application notes detail the synthesis of various this compound-loaded nanoparticles, their characterization, and standardized protocols for in vitro and in vivo evaluation.

I. Quantitative Data Summary

The following tables summarize the physicochemical characteristics, in vitro drug release profiles, and in vivo efficacy of different this compound-loaded nanoparticle formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypeFormulation DetailsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLN)Glyceryl monostearate, Span 20, Poloxamer 188151.90 ± 26.050.35 ± 0.04-2582.30 ± 4.39-[6][8]
Chitosan-Coated SLNTristearin, Chitosan (B1678972), Phospholipon 80H97.68 - 168.730.206 - 0.805-1.81 to -6.12--[2][9]
Fibroin-Chitosan NanoparticlesSilk fibroin, Chitosan94.4 ± 3.6-+65.3 ± 4.691.5 ± 5.4-[4]
NanospongesEthylcellulose, PVA204.880.161-12.566.59-[3][7]
Lecithin-Chitosan NanoparticlesLecithin, Chitosan178.5 ± 9.5-+43.7 ± 275.81 ± 2.5-[10]

Table 2: In Vitro Drug Release and In Vivo Efficacy of this compound-Loaded Nanoparticles

Nanoparticle TypeCumulative Drug Release (%)Time (h)In Vivo ModelUlcer Index Reduction (%)Reference
Solid Lipid Nanoparticles (SLN)~6024--[1]
Mucoadhesive Nanoparticles--Aspirin-induced30.3 (vs. suspension)[1]
Nanosponges76.75 ± 0.6812Ethanol-induced80 (vs. ulcer control)[7][11]
Chitosan-Coated SLNSustained Release-Ethanol-inducedSignificant[2]
Fibroin-Chitosan NanoparticlesSustained over 24h24Ethanol-inducedSignificant[4]

II. Experimental Protocols

A. Synthesis of this compound-Loaded Nanoparticles

1. Solid Lipid Nanoparticles (SLN) by Hot Homogenization

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization technique followed by ultrasonication.[6][8]

  • Materials: this compound, Glyceryl monostearate (GMS), Span 20, Poloxamer 188, Deionized water.

  • Procedure:

    • Melt GMS (lipid) at a temperature approximately 5-10°C above its melting point.

    • Disperse this compound in the molten lipid.

    • Dissolve Poloxamer 188 (surfactant) in deionized water and heat to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 5,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.[8]

    • Subject the pre-emulsion to probe sonication for 5 minutes to reduce the particle size.[8]

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the formation of solid lipid nanoparticles.

    • Collect the nanoparticles by centrifugation and wash with deionized water.

2. Chitosan-Coated Nanoparticles by Ionic Gelation

This protocol details the preparation of this compound-loaded chitosan nanoparticles through the ionic gelation method.[9][12]

  • Materials: this compound, Chitosan, Acetic acid, Sodium tripolyphosphate (TPP), Deionized water.

  • Procedure:

    • Dissolve chitosan in a 1% (v/v) acetic acid solution with continuous stirring to obtain a clear solution.

    • Dissolve this compound in the chitosan solution.

    • Prepare an aqueous solution of TPP.

    • Add the TPP solution dropwise to the chitosan-famotidine solution under constant magnetic stirring.

    • Nanoparticles are spontaneously formed upon the ionic interaction between the positively charged chitosan and the negatively charged TPP.

    • Continue stirring for a defined period (e.g., 30 minutes) to ensure uniform nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

3. Nanosponges by Emulsion Solvent Evaporation

This protocol outlines the synthesis of this compound-loaded nanosponges using the emulsion solvent evaporation method.[3][7]

  • Materials: this compound, Ethylcellulose, Polyvinyl alcohol (PVA), Dichloromethane (B109758) (DCM), Deionized water.

  • Procedure:

    • Dissolve this compound and ethylcellulose in dichloromethane to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 0.2% w/v) to form the aqueous phase.[6]

    • Slowly add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[6]

    • Continuously stir the emulsion at room temperature for several hours (e.g., 12 hours) to allow for the complete evaporation of the dichloromethane.[6]

    • As the solvent evaporates, the polymer precipitates, forming nanosponges that encapsulate the this compound.

    • Collect the nanosponges by centrifugation, wash repeatedly with deionized water to remove residual PVA, and then lyophilize.

B. Characterization of Nanoparticles

1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse the lyophilized nanoparticles in deionized water by gentle sonication.

    • Measure the particle size (z-average diameter) and polydispersity index (PDI) using a Zetasizer.

    • For zeta potential measurement, use the same instrument to determine the surface charge of the nanoparticles in an appropriate buffer (e.g., deionized water).

2. Entrapment Efficiency and Drug Loading

  • Method: Indirect quantification

  • Procedure:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to separate the nanoparticles from the aqueous medium.

    • Carefully collect the supernatant.

    • Quantify the amount of free, unentrapped this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at 265 nm.[13]

    • Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

C. In Vitro Drug Release Study
  • Method: Dialysis Bag Method

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., simulated gastric fluid, pH 1.2).

    • Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).

    • Immerse the sealed dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of this compound released into the medium using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug release versus time.

D. In Vitro Cytotoxicity Assay

MTT Assay on Gastric Cancer Cell Lines (e.g., AGS, MKN-1)

This protocol assesses the cytotoxicity of this compound-loaded nanoparticles on gastric cell lines.[14][15]

  • Materials: Gastric cancer cell line (e.g., AGS or MKN-1), cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, this compound-loaded nanoparticles, free this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.[14]

  • Procedure:

    • Seed the gastric cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the this compound-loaded nanoparticles and free this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle/drug dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (blank nanoparticles).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[15]

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

E. In Vivo Anti-Ulcer Activity

1. Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the gastroprotective effect of the formulations.[16][17]

  • Animals: Wistar rats (male or female, 180-220 g).

  • Procedure:

    • Fast the rats for 24 hours before the experiment, with free access to water.

    • Divide the animals into groups (e.g., normal control, ulcer control, standard drug group receiving free this compound, and test group receiving this compound-loaded nanoparticles).

    • Administer the respective treatments orally to the animals in the standard and test groups. The control groups receive the vehicle.

    • After a specific time (e.g., 1 hour) post-treatment, orally administer absolute ethanol (B145695) (e.g., 1 mL/200 g body weight) to all groups except the normal control to induce gastric ulcers.[15]

    • After another hour, sacrifice the animals by cervical dislocation.

    • Excise the stomachs, open them along the greater curvature, and gently wash with saline.

    • Examine the gastric mucosa for the presence of ulcers.

    • Calculate the ulcer index (UI) based on the number and severity of the lesions. The percentage of ulcer inhibition can be calculated relative to the ulcer control group.

2. Aspirin-Induced Gastric Ulcer Model in Rats

This model assesses the efficacy of the formulations against NSAID-induced ulcers.[18][19]

  • Animals: Wistar rats (male or female, 180-220 g).

  • Procedure:

    • Fast the rats for 36 hours before the experiment, with free access to water.[18]

    • Divide the animals into groups as described in the ethanol-induced model.

    • Administer the respective treatments orally.

    • After a specific time (e.g., 30 minutes), orally administer a high dose of aspirin (B1665792) (e.g., 200-500 mg/kg) suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) to induce ulcers.[18][19]

    • After a set period (e.g., 4-6 hours), sacrifice the animals.[18][20]

    • Excise the stomachs and evaluate the ulcer index as described previously.

III. Visualizations

A. Signaling Pathway

Famotidine_Signaling_Pathway cluster_membrane Parietal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (Inactive) PKA_active Protein Kinase A (Active) PKA->PKA_active ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates ProtonPump_active H+/K+ ATPase (Active) ProtonPump->ProtonPump_active H_ion H+ ProtonPump_active->H_ion Secretes into Stomach Lumen Histamine Histamine Histamine->H2R Binds and Activates This compound This compound (Antagonist) This compound->H2R Binds and Blocks ATP ATP ATP->AC cAMP->PKA Activates

Caption: this compound's Mechanism of Action on Gastric Parietal Cells.

B. Experimental Workflow

Experimental_Workflow cluster_Formulation Nanoparticle Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Conclusion Prep Preparation of this compound-Loaded Nanoparticles (e.g., SLN, Chitosan-NP) Char Physicochemical Characterization (Size, Zeta Potential, EE%, DL%) Prep->Char Release In Vitro Drug Release Study (Dialysis Method) Char->Release Cytotox In Vitro Cytotoxicity Assay (MTT Assay on Gastric Cells) Char->Cytotox AnimalModel Animal Model of Gastric Ulcer (Ethanol or Aspirin-Induced) Char->AnimalModel Data Data Compilation and Statistical Analysis Release->Data Cytotox->Data Efficacy Evaluation of Anti-Ulcer Efficacy (Ulcer Index Measurement) AnimalModel->Efficacy Efficacy->Data Conclusion Conclusion on Nanoparticle Efficacy for Targeted Delivery Data->Conclusion

Caption: Workflow for Developing this compound-Loaded Nanoparticles.

References

Application Notes and Protocols for Assessing Famotidine's Effect on Gastric pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols used to assess the pharmacodynamic effects of famotidine (B1672045) on gastric pH. This compound, a potent histamine (B1213489) H2 receptor antagonist, effectively reduces gastric acid secretion, a key therapeutic target in acid-related gastrointestinal disorders.[1] Accurate assessment of its impact on gastric pH is crucial for dose determination, formulation development, and comparative efficacy studies.

Introduction to this compound and Gastric pH

This compound competitively inhibits the action of histamine at the H2 receptors on parietal cells, leading to a reduction in gastric acid secretion.[1] This mechanism of action translates to an increase in intragastric pH. The extent and duration of this pH modification are key indicators of this compound's efficacy. An intragastric pH of >3.5 is considered effective in preventing stress-induced ulcers, while a pH >4 has been recommended for prophylaxis against NSAID-induced gastropathy.[2]

In Vivo Techniques for Gastric pH Assessment

In vivo methods are the gold standard for evaluating the physiological effect of this compound in a clinical or preclinical setting.

Continuous 24-Hour Intragastric pH Monitoring

This technique provides a comprehensive profile of gastric acidity over a full day, capturing both basal and meal-stimulated acid secretion.

Protocol: Continuous 24-Hour Intragastric pH Monitoring in Human Subjects

Objective: To continuously measure the intragastric pH over a 24-hour period following the administration of this compound.

Materials:

  • pH monitoring system with a nasogastric pH probe

  • Data logger/recorder

  • Calibration buffer solutions (pH 1.0 and 7.0)

  • This compound dosage form (e.g., oral tablets, intravenous solution)

  • Standardized meals

Procedure:

  • Subject Preparation: Subjects should fast for a specified period (e.g., 8-12 hours) before the study.[3] Certain medications that could interfere with gastric pH should be discontinued, with the washout period depending on the drug's half-life.[4]

  • Probe Calibration: Calibrate the pH probe using standard buffer solutions at 37°C before each use.

  • Probe Placement: A thin, flexible pH probe is passed through the subject's nose and into the stomach. The correct positioning is typically confirmed by radiography or by observing a sharp drop in pH as the probe enters the stomach.

  • Baseline pH Recording: Record baseline intragastric pH for a defined period (e.g., 1 hour) before administering the drug.

  • Drug Administration: Administer the specified dose of this compound. For oral administration, the timing relative to meals should be standardized.[5]

  • Continuous Monitoring: The pH is recorded continuously, often at intervals of every 4 seconds, for 24 hours.[5][6]

  • Standardized Meals: Provide standardized meals at specific time points to assess the drug's effect on meal-stimulated acid secretion.[5]

  • Data Analysis: The collected data is analyzed to determine key parameters such as mean 24-hour pH, percentage of time the intragastric pH is above 3 and 4, and the onset and duration of action.[2]

Radiotelemetry pH Capsule (Heidelberg pH Capsule)

This method offers a less invasive alternative to nasogastric probes for measuring gastric pH.

Protocol: Gastric pH Measurement using the Heidelberg pH Capsule

Objective: To measure fasting and post-challenge gastric pH using a radiotelemetry capsule.

Materials:

  • Heidelberg pH capsule system (capsule, receiver, recorder)[3]

  • Calibration solutions (pH 1.0 and 7.0)

  • Saturated sodium bicarbonate solution (challenge solution)[3][7]

Procedure:

  • Subject Preparation: The patient must fast for 8-12 hours prior to the test.[3]

  • System Calibration: Calibrate the system with the provided solutions at 37°C.[3]

  • Capsule Ingestion: The patient swallows the radiotelemetry capsule, which is attached to a thin thread to maintain its position in the stomach.[3][7]

  • Fasting pH Measurement: The capsule transmits real-time pH data to the receiver. The initial fasting pH is recorded. A normal fasting pH is typically between 1.0 and 2.3.[3]

  • Alkaline Challenge: The patient ingests a small amount of a saturated sodium bicarbonate solution. This neutralizes the stomach acid, causing a rapid rise in pH.[3][7]

  • Re-acidification Time: The time it takes for the stomach to re-acidify and return to the baseline pH is measured. In a healthy individual, this should occur within 20 minutes.[3][8] This challenge can be repeated to assess the parietal cell response.[3]

  • Data Interpretation: The fasting pH and re-acidification times are used to assess the stomach's acid-producing capacity. This method is particularly useful for diagnosing hypochlorhydria or achlorhydria.[7]

In Vitro Technique for Assessing this compound's Effect

In vitro models are valuable for mechanistic studies and for screening compounds for their antisecretory activity.

Protocol: Isolated Rat Gastric Secretion Assay

Objective: To measure the effect of this compound on histamine-stimulated acid secretion in an isolated rat stomach preparation.

Materials:

  • Isolated rat stomach perfusion apparatus

  • Krebs-Ringer bicarbonate solution

  • Histamine

  • This compound

  • pH meter and electrode

  • Titrator with 0.01 N NaOH

Procedure:

  • Stomach Preparation: Anesthetize a rat and surgically remove the stomach.

  • Perfusion Setup: Mount the stomach in a perfusion chamber and perfuse the lumen with a saline solution. The serosal side is bathed in Krebs-Ringer solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Basal Secretion: Collect the luminal effluent and measure the basal acid secretion rate by titrating the perfusate with NaOH to a neutral pH.

  • Stimulation: Add histamine to the serosal bathing solution to stimulate acid secretion.

  • Inhibition: Introduce this compound at various concentrations to the serosal solution and measure the inhibition of histamine-stimulated acid secretion.

  • Data Analysis: Calculate the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve. A pA2 value of 7.83 has been reported for this compound in isolated rat gastric secretion.[9]

Data Presentation

Quantitative data from these studies should be summarized for clear comparison.

Table 1: Dose-Response Relationship of Oral this compound on Meal-Stimulated Intragastric pH [5]

This compound DoseMean pH Range (1.7 to 3.2 hours post-dose)
Placebo1.0 - 1.3
0.5 mg1.1 - 1.4
2.5 mg1.4 - 1.7
5.0 mg1.7 - 2.1
10.0 mg2.0 - 2.3

Table 2: Effect of Different this compound Dosing Regimens (80 mg/day total) on Time Intragastric pH > 3.5 and > 4 [2][10]

Dosing RegimenMean Time pH > 3.5 (Day 1)Mean Time pH > 4 (Day 1)
BID (40 mg twice daily)BaselineBaseline
TID (26.6 mg three times daily)20 minutes longer than BID25 minutes longer than BID

Table 3: Pharmacodynamic Properties of this compound

ParameterValueReference
Onset of Action (Oral)< 1 hour[11]
Onset of Action (IV)< 30 minutes[11]
Duration of Action10 - 12 hours[11][12][13]
Peak Effect1 - 3 hours[12][13]

Visualizations

Diagram 1: Signaling Pathway of this compound Action

FamotidineSignalingPathway cluster_parietal Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes This compound This compound This compound->H2R Blocks

Caption: this compound blocks histamine binding to H2 receptors on parietal cells, inhibiting acid secretion.

Diagram 2: Experimental Workflow for Continuous 24-Hour pH Monitoring

Workflow_pH_Monitoring Start Start: Subject Recruitment & Informed Consent Screening Screening & Washout of Interfering Medications Start->Screening Fasting Overnight Fasting Screening->Fasting ProbePlacement pH Probe Calibration & Nasogastric Placement Fasting->ProbePlacement Baseline Baseline pH Recording ProbePlacement->Baseline Dosing This compound Administration Baseline->Dosing Monitoring 24-Hour Continuous pH Monitoring with Standardized Meals Dosing->Monitoring DataCollection Data Download & Analysis Monitoring->DataCollection End End of Study DataCollection->End

Caption: Workflow for assessing this compound's effect on gastric pH using 24-hour monitoring.

Diagram 3: Logical Flow of the Heidelberg pH Capsule Test

Heidelberg_Test_Flow Start Patient Fasts for 8-12 Hours Ingestion Patient Swallows Tethered pH Capsule Start->Ingestion FastingpH Measure Fasting Gastric pH Ingestion->FastingpH Challenge Administer Sodium Bicarbonate Challenge FastingpH->Challenge pH_Rise Observe pH Rise Challenge->pH_Rise MeasureTime Measure Re-acidification Time to Baseline pH pH_Rise->MeasureTime Decision Re-acidification < 20 mins? MeasureTime->Decision Normal Normal Acid Production Decision->Normal Yes Hypo Hypochlorhydria/ Achlorhydria Decision->Hypo No

Caption: Logical progression of the Heidelberg pH capsule test for gastric acid assessment.

References

Troubleshooting & Optimization

Famotidine Aqueous Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of famotidine (B1672045) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is its susceptibility to hydrolysis, which is highly dependent on the pH of the solution. This compound undergoes both acid-catalyzed and base-catalyzed degradation. It is also sensitive to light and temperature, which can accelerate its degradation.

Q2: At what pH is this compound most stable in an aqueous solution?

A2: this compound exhibits maximum stability in a slightly acidic to neutral pH range. Studies have shown that the optimal pH for this compound stability in aqueous solutions is around pH 6.3 to 6.5.

Q3: What are the major degradation products of this compound in aqueous solutions?

A3: Under acidic conditions, hydrolysis can lead to the formation of sulfamoyl amide, amide, and carboxylic acid derivatives. In alkaline media, the degradation can result in different products, including a propionamide (B166681) intermediate and its further decomposed acid form. Oxidative degradation can also occur, leading to other related substances.

Q4: How does temperature affect the stability of this compound solutions?

A4: Increased temperature accelerates the degradation of this compound in aqueous solutions. For instance, an extemporaneously prepared oral liquid of this compound was found to be stable for 20 days at 4°C, but only for 15 days at 24°C.

Q5: Is this compound sensitive to light?

A5: Yes, this compound can undergo photodegradation in aqueous solutions when exposed to light, particularly UV irradiation. This process can be enhanced by the presence of photosensitizers. It is recommended to protect this compound solutions from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound in aqueous solutions.

Problem 1: Rapid loss of this compound concentration in solution.
Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your aqueous solution. This compound degrades rapidly in strongly acidic (pH < 4) and alkaline (pH > 8) conditions. Adjust the pH to the optimal range of 6.3-6.5 using appropriate buffers.
High Temperature Ensure that the solution is stored at a controlled, cool temperature. For short-term storage, refrigeration (4°C) is recommended to slow down the degradation rate.
Light Exposure Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
Oxidative Degradation If oxidative degradation is suspected, consider de-gassing the solvent or adding a suitable antioxidant, after verifying its compatibility with this compound.
Problem 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Degradation Products The unknown peaks are likely degradation products of this compound. Refer to the literature to identify potential degradation products based on your solution's pH and storage conditions.
Excipient Interaction If your solution contains excipients, they may be interacting with this compound, leading to additional degradation products. Analyze a solution of this compound in the same solvent without the excipients to confirm.
Contamination Ensure the purity of your this compound sample and the cleanliness of your glassware and equipment to rule out external contamination.

Data Presentation

Table 1: pH-Dependent Stability of this compound
pH Condition Stability Outcome Reference
1.2AcidicConcentration drops to 33% within 1 hour and 88% within 3 hours.
1.71 - 4.0AcidicUndergoes specific acid catalysis.
6.3Slightly AcidicMaximum stability observed.
6.5Slightly AcidicMaximum solution stability.
8.5 - 10.0AlkalineUndergoes general base catalysis.
25% AmmoniaAlkalineHydrolysis results in [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide.
2 M NaOHAlkalineFormation of [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and further decomposition.
Table 2: Temperature Effect on this compound Stability in an Extemporaneously Prepared Oral Liquid (8 mg/mL)
Storage Temperature Duration of Stability (>90% of original concentration) Concentration Reduction after 30 days Reference
4°C20 days15%
24°C (Room Temperature)15 days24%

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

3. Preparation of Solutions:

  • Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0): Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.0 with 1M sodium hydroxide.

  • Mobile Phase: Mix acetonitrile, buffer, and methanol in a ratio of 10:85:5 (v/v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve about 25 mg of this compound working standard in 25 mL of the mobile phase.

  • Sample Solution: Prepare your this compound aqueous solution at the desired concentration and pH. At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration curve range.

4. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Buffer:Methanol (10:85:5)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

5. Analysis:

  • Inject the standard solutions to create a calibration curve.

  • Inject the sample solutions at various time points.

  • Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve. The degradation of this compound follows pseudo-first-order kinetics.

Visualizations

Famotidine_Troubleshooting_Workflow start Start: this compound Instability Observed check_ph Check Solution pH start->check_ph ph_optimal Is pH between 6.3 and 6.5? check_ph->ph_optimal adjust_ph Adjust pH to 6.3-6.5 using a suitable buffer ph_optimal->adjust_ph No check_temp Check Storage Temperature ph_optimal->check_temp Yes adjust_ph->check_temp temp_optimal Is temperature controlled and low (e.g., 4°C)? check_temp->temp_optimal adjust_temp Store at a lower, controlled temperature (e.g., 4°C) temp_optimal->adjust_temp No check_light Check for Light Exposure temp_optimal->check_light Yes adjust_temp->check_light light_optimal Is the solution protected from light? check_light->light_optimal protect_light Use amber vials or wrap container in foil light_optimal->protect_light No end_stable Solution Stabilized light_optimal->end_stable Yes protect_light->end_stable

Caption: Troubleshooting workflow for this compound instability.

Famotidine_Degradation_Pathways This compound This compound in Aqueous Solution acid_hydrolysis Acid-Catalyzed Hydrolysis (pH < 4) This compound->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (pH > 8) This compound->base_hydrolysis photodegradation Photodegradation (UV Light) This compound->photodegradation acid_products Sulfamoyl amide, Amide, Carboxylic acid acid_hydrolysis->acid_products base_products Propionamide intermediate, Propionic acid derivative base_hydrolysis->base_products photo_products Various Photodegradants photodegradation->photo_products

Caption: Major degradation pathways for this compound.

Navigating Famotidine Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing famotidine (B1672045) dosage in pre-clinical animal studies. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the efficacy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective competitive antagonist of the histamine (B1213489) H2 receptor.[1][2][3][4] It works by blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][5] This action inhibits the activation of adenylate cyclase, which in turn prevents the rise in intracellular cyclic AMP (cAMP) that would normally activate the H+/K+-ATPase proton pump.[1][4] By inhibiting the proton pump, this compound effectively reduces both basal and stimulated gastric acid secretion.[1]

Q2: What are the recommended starting doses for this compound in common animal models?

Effective doses of this compound can vary depending on the animal model, the route of administration, and the specific experimental endpoint (e.g., gastric acid suppression vs. ulcer prevention). The following tables summarize reported effective doses from various studies.

Q3: What are the common routes of administration for this compound in animal studies?

This compound can be administered orally (p.o.) and intravenously (i.v.).[6][7] Oral administration is common for studying effects on gastric ulcers and acid secretion.[2][8] Intravenous administration is also used, particularly in studies examining acute effects or when oral absorption may be a concern.[5][7]

Q4: What is the pharmacokinetic profile of this compound in animals?

The bioavailability of orally administered this compound is approximately 30-40% in rats and dogs.[2] The plasma half-life is about 1.9 hours in rats and 3 hours in dogs.[2] this compound is primarily excreted unchanged in the urine.[2]

Q5: Are there any known issues with long-term this compound administration in animal studies?

Yes, studies in dogs have shown that continued administration of this compound can lead to a diminished effect on intragastric pH over time, suggesting the development of tolerance.[9] Researchers should be cautious when planning long-term studies and may need to consider intermittent dosing schedules.[10]

Data Summary Tables

Table 1: Oral this compound Dosages in Rodent Models

Animal ModelInducing AgentThis compound Dose (mg/kg)Observed EffectReference
Rat-0.80 (ED50)Inhibition of gastric acid secretion[8]
RatDimapritDose-dependentReduction in ulcer incidence[8]
RatCysteamineDose-dependentReduction in duodenal ulcer incidence[8]
Rat-0.03 - 0.6 (ED50)Inhibition of gastric ulcer formation[2]
Rat0.6N HCl0.3 - 10Reduction of deep histologic lesions[11]
RatIndomethacin-Anti-ulcerogenic effects[12]
Mouse->3000 (LD50)Acute toxicity[13]
MouseScopolamine40Neuroprotective effects[14]

Table 2: Intravenous this compound Dosages in Various Animal Models

Animal ModelThis compound Dose (mg/kg)Observed EffectReference
Rat20Non-toxic dose over 13 weeks[7]
Rat100 - 200Toxic effects observed over 13 weeks[7]
Dog0.3No effect on cardiac repolarization[15]
Dog3 - 10Positive chronotropic and inotropic effects[15]
Cattle0.4Increased abomasal outflow pH for up to 4 hours[5]

Visualized Signaling Pathways and Workflows

Famotidine_Mechanism_of_Action cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates AC Adenylate Cyclase H2R->AC Stimulates This compound This compound This compound->H2R Blocks cAMP cAMP AC->cAMP  Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Stomach Lumen H_ion->Lumen Experimental_Workflow cluster_treatment Treatment Administration start Start: Acclimatize Animals fasting Fasting Period (e.g., 24 hours with water access) start->fasting grouping Randomly Assign to Treatment Groups fasting->grouping vehicle Vehicle Control grouping->vehicle This compound This compound (Test Doses) grouping->this compound ulcer_induction Induce Gastric Ulcers (e.g., Indomethacin, HCl) vehicle->ulcer_induction This compound->ulcer_induction observation Observation Period ulcer_induction->observation euthanasia Euthanize and Collect Stomachs observation->euthanasia analysis Assess Ulcer Index / Histopathology euthanasia->analysis end End: Data Analysis analysis->end Troubleshooting_Guide start Issue: No or Low Efficacy Observed q_dose Is the dose appropriate for the model? start->q_dose q_route Is the administration route optimal? q_dose->q_route Yes a_dose Solution: Review literature for ED50 values. Consider a dose-response study. q_dose->a_dose No q_duration Is this a long-term study? q_route->q_duration Yes a_route Solution: For rapid effect, consider IV. Ensure proper oral gavage technique. q_route->a_route No q_formulation Is the this compound formulation stable and soluble? q_duration->q_formulation No a_duration Solution: Be aware of potential tolerance. Consider intermittent dosing. q_duration->a_duration Yes a_formulation Solution: Check solubility and stability of your formulation. Use a fresh preparation. q_formulation->a_formulation No

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing famotidine (B1672045) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my this compound stock solution? I'm observing precipitation.

A1: this compound is poorly soluble in water (approx. 1 mg/mL or 2.7 mM at neutral pH) but its solubility increases in acidic conditions.[1][2] Its solubility order in common solvents is methanol (B129727) > water > ethanol (B145695) > acetonitrile (B52724) > isopropanol.[3]

  • Recommendation: For cell culture applications, prepare a high-concentration stock solution in a solvent like methanol or an acidic buffer. However, be mindful of the final solvent concentration in your cell culture medium, as high concentrations can be cytotoxic. Always perform a solvent toxicity control experiment. For aqueous solutions, maximum stability is achieved at approximately pH 6.3.[2]

Q2: Is my this compound solution stable during my multi-day experiment?

A2: this compound is generally stable in solution. In common intravenous solutions like 5% Dextrose (D5W) and 0.9% NaCl (NS), it maintains at least 90% of its initial potency for 7 to 15 days at room temperature, protected or unprotected from light.[4][5] However, degradation follows pseudo-first-order kinetics and is pH-dependent, with specific acid and base-catalyzed reactions occurring.[2]

  • Recommendation: For long-term experiments, it is best practice to prepare fresh dilutions from a stock solution. If storing diluted solutions, refrigeration at 2-8°C is recommended, with usage within 48 hours to ensure sterility and stability.[5]

Q3: Is this compound cytotoxic to all cell lines?

A3: this compound's cytotoxicity is cell-type dependent and concentration-dependent. In many cell lines, such as Vero E6 and A549, it shows no significant toxicity at concentrations up to 200 µM.[6] However, in certain cancer cell lines like gastric cancer cells (BGC823 and AGS), this compound can induce a form of inflammatory programmed cell death called pyroptosis at concentrations around 300 µM.[7][8][9]

  • Recommendation: Always determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, CCK-8, or LDH release assay) before proceeding with functional assays.

Q4: What is the primary mechanism of action for this compound? Does it have off-target effects?

A4: this compound's primary and well-established mechanism of action is as a potent and selective competitive antagonist of the histamine (B1213489) H2 receptor (H2R).[10][11][12] This action inhibits the downstream signaling pathway that leads to cyclic AMP (cAMP) production.[11]

Recent studies have explored other potential mechanisms and off-target effects:

  • Biased Signaling: While acting as an inverse agonist to decrease basal cAMP levels, this compound can also induce H2R internalization and activate the ERK1/2 signaling pathway, a phenomenon known as biased agonism.[13]

  • Pyroptosis Induction: In gastric cancer cells, this compound has been shown to trigger pyroptosis by activating the NLRP3 inflammasome, leading to IL-18 release and GSDME cleavage, which is dependent on ERK1/2 phosphorylation.[8][9]

  • No Direct Antiviral Activity: Studies have shown that this compound does not directly inhibit SARS-CoV-2 proteases (PLpro or 3CLpro) or viral replication in cell lines like Vero E6.[6][14][15]

  • No Sigma Receptor Binding: this compound does not appear to bind to sigma-1 or sigma-2 receptors at physiologically relevant concentrations.[14][15]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curve

Q: I am getting a variable or non-sigmoidal dose-response curve in my assay. What could be the cause?

A: Inconsistent dose-response curves can arise from several factors related to compound handling, assay setup, or the complex pharmacology of this compound.

Potential Cause Troubleshooting Step
Poor Solubility/Precipitation This compound has low aqueous solubility.[2] Ensure it is fully dissolved in your stock solution. Visually inspect for precipitates at the highest concentrations in your assay plate. Consider using a different solvent or slightly acidic buffer for stock preparation.
Incorrect Concentration Range The effective concentration can vary widely between cell types and assays. Review literature for typical IC50/EC50 values. Perform a wide-range (e.g., log-fold) dose-finding experiment to identify the active concentration range for your system.[16]
Biased Agonism This compound is an H2R inverse agonist for the cAMP pathway but an agonist for the ERK1/2 pathway.[13] Your assay readout may be influenced by conflicting downstream signals. Use a more specific endpoint (e.g., direct cAMP measurement) or inhibitors for other pathways to isolate the effect of interest.
Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase. Cell density should be optimized as it can affect receptor expression levels and the magnitude of the response.[17]
Assay Incubation Time The kinetics of this compound's effect may vary. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
Issue 2: Unexpected Results in cAMP Assays

Q: My cAMP levels are not decreasing as expected with this compound treatment. Why?

A: As an H2R antagonist/inverse agonist, this compound should reduce histamine-stimulated cAMP levels or basal cAMP levels. If this is not observed, consider the following:

Potential Cause Troubleshooting Step
Low Basal cAMP Levels In some cell lines, the basal level of cAMP is too low to detect a significant decrease. Stimulate the cells with an H2R agonist (e.g., histamine) or a general adenylyl cyclase activator (e.g., forskolin) to create a signal window for measuring inhibition.[11][18]
Phosphodiesterase (PDE) Activity Intracellular PDEs rapidly degrade cAMP, which can mask the effects of your compound. Include a PDE inhibitor, such as IBMX, in your assay buffer to allow cAMP to accumulate.[17][19]
Low H2 Receptor Expression The cell line you are using may not express sufficient levels of the histamine H2 receptor. Verify H2R expression via qPCR, Western blot, or by using a positive control agonist (histamine) to confirm a robust cAMP response.
Assay Interference Ensure that this compound or its solvent does not interfere with the detection chemistry of your cAMP assay kit (e.g., fluorescence quenching). Run a control with this compound in a cell-free system with a known amount of cAMP.[6]
Issue 3: High Background in Cytotoxicity Assays

Q: I'm observing high cell death in my control group when using an LDH release assay with this compound.

A: High background in an LDH assay indicates pre-existing membrane damage in your control cells, which can obscure the actual effect of this compound.

Potential Cause Troubleshooting Step
Solvent Toxicity The solvent used for the this compound stock (e.g., methanol, DMSO) may be causing cytotoxicity at the final concentration used in the assay. Run a solvent-only control at the highest concentration used in your experiment.
Harsh Cell Handling Over-trypsinization, excessive centrifugation, or vigorous pipetting can damage cell membranes, leading to LDH leakage. Handle cells gently during plating and treatment.
Unhealthy Cell Culture Cells that are overgrown, nutrient-deprived, or contaminated will have compromised membranes. Ensure you are using healthy, sub-confluent cells for your assay.
This compound-Induced Pyroptosis In certain cell types, this compound itself can induce pyroptosis, a lytic form of cell death that releases LDH.[8] This is a true biological effect, not an artifact. Confirm pyroptosis by looking for other markers like GSDME cleavage or IL-18 release.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various in vitro studies.

Parameter Value Assay/Cell System Reference
IC50 (Antiviral) No inhibition up to 200 µMSARS-CoV-2 Replication Assay (Vero E6, A549 cells)[6]
IC50 (H2R Antagonism) 0.3 µMHistamine-induced adenylate cyclase activation (Human fundic membranes)[11]
pKa 6.60 - 6.98Potentiometry, Spectrophotometry, Solubility[2]
Aqueous Solubility ~2.7 mM (at 23°C)pH-solubility profile[2]
Cytotoxic Concentration Induces pyroptosis at 300 µMLDH Release Assay (BGC823, AGS gastric cancer cells)[8][9]
Binding Affinity (Ki) ~14 nMCompetition binding assay (H2 Receptor)[20]

Experimental Protocols & Methodologies

Protocol 1: General Cell Viability/Cytotoxicity Assay (LDH Release)

This protocol is adapted from methodologies used to assess this compound-induced pyroptosis.[7][8]

  • Cell Plating: Seed cells (e.g., AGS, BGC823) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in fresh cell culture medium. Include a vehicle control (medium with the highest solvent concentration) and a positive control for maximum LDH release (lysis buffer provided with the assay kit).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions or controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the vehicle control.

Protocol 2: Histamine H2 Receptor-Mediated cAMP Assay

This protocol is based on standard methods for measuring Gs-coupled GPCR activity.[17][18]

  • Cell Plating: Plate cells expressing the H2 receptor (e.g., transfected HEK293T, AGS cells) in a 96-well plate and incubate overnight.[13]

  • Cell Preparation:

    • Wash the cells gently with a pre-warmed buffer (e.g., PBS or HBSS).

    • Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.

  • Antagonist Treatment (this compound): Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an H2 receptor agonist (e.g., histamine at its EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided with your cAMP assay kit.

    • Follow the kit's protocol for detection. This may involve competitive binding with a labeled cAMP tracer and detection via fluorescence, luminescence, or HTRF.

  • Data Analysis: Generate a dose-response curve by plotting the assay signal against the log concentration of this compound to determine the IC50 value.

Visualizations: Pathways and Workflows

Famotidine_H2R_Signaling cluster_membrane Cell Membrane H2R Histamine H2 Receptor (H2R) Gs Gs Protein H2R->Gs Activates ERK ERK1/2 Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Activates Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Inhibits This compound->ERK Biased Agonism ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response

Caption: this compound's dual action on the H2 receptor signaling pathway.

Famotidine_Pyroptosis_Pathway This compound This compound (in Gastric Cancer Cells) ERK p-ERK1/2 (Phosphorylation) This compound->ERK NLRP3 NLRP3 Inflammasome Activation ERK->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDME Gasdermin E (GSDME) Casp1->GSDME Cleaves IL18 Pro-IL-18 Casp1->IL18 Cleaves GSDME_N GSDME-N Fragment GSDME->GSDME_N Pore Membrane Pore Formation GSDME_N->Pore IL18_m Mature IL-18 IL18->IL18_m Pyroptosis Pyroptosis & Inflammation IL18_m->Pyroptosis Pore->Pyroptosis Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Optimize Cell Density & Plate Cells B Prepare this compound Stock & Dilutions C Perform Solvent Toxicity Control D Preliminary Assay: Determine IC50 Range C->D E Definitive Assay: Treat Cells with this compound D->E F Incubate for Optimized Duration E->F G Perform Assay Readout (e.g., LDH, cAMP) F->G H Analyze Data & Plot Dose-Response Curve G->H I Validate with Secondary/Orthogonal Assay H->I

References

Technical Support Center: Enhancing Famotidine Bioavailability in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with famotidine's low oral bioavailability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does This compound (B1672045) exhibit low oral bioavailability?

This compound's low and variable oral bioavailability, typically ranging from 40-45%, is attributed to several factors.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class III or IV drug, indicating high solubility but low permeability across the intestinal epithelium.[1][4][5] In some contexts, it is considered to have poor aqueous solubility as well.[6] Its absorption is also limited to the initial part of the small intestine.[7] Additionally, a short biological half-life of 2.5-3.5 hours contributes to the challenges in maintaining therapeutic concentrations.[1][8]

Q2: What are the primary strategies to improve this compound's bioavailability in pre-clinical research?

Several formulation strategies can be employed to enhance the oral bioavailability of this compound in experimental models. These primarily focus on:

  • Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles can improve its absorption.[4][5][9][10]

  • Gastro-retentive drug delivery systems (GRDDS): These systems prolong the residence time of the drug in the stomach, allowing for increased absorption.[11][12]

  • Solubility and dissolution enhancement: Techniques like solid dispersions, liquisolid compacts, and co-crystals can improve the dissolution rate of this compound.[6][13][14][15]

  • Use of permeation enhancers: These agents can facilitate the transport of this compound across the intestinal membrane.[7][16][17]

Troubleshooting Guide

Issue: Low and variable plasma concentrations of this compound in animal models.

Possible Cause 1: Poor Absorption due to Low Permeability

  • Suggested Solution: Nanoformulations. Encapsulating this compound into nanoparticles can enhance its uptake through various mechanisms, including endocytosis.[4][5][10] Solid lipid nanoparticles (SLNs) have been shown to significantly increase bioavailability.[9][18]

    Experimental Data Summary: Nanoformulations

    Formulation Key Findings Animal Model Reference
    This compound Solid Lipid Nanoparticles (SLNs) 4.3-fold increase in AUC₀-∞ compared to this compound suspension. Rats [9][18]
    This compound Nanoparticles (in orally disintegrating tablets) Significantly higher intestinal penetration and in vivo absorption compared to microparticles. Rats [4][5]

    | this compound Microemulsion | 1.8-fold increase in AUC compared to standard this compound. | Not Specified |[7] |

    Experimental Workflow: Preparation of this compound SLNs

    G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation melt_lipid Melt Glycerol (B35011) Monostearate & Span 20 (60°C) add_this compound Incorporate this compound into melted lipid melt_lipid->add_this compound mix_phases Add Aqueous Phase to Lipid Phase add_this compound->mix_phases heat_aqueous Heat Aqueous Phase (Poloxamer solution) to 60°C heat_aqueous->mix_phases homogenize High-Shear Homogenization mix_phases->homogenize sonicate Probe Sonication homogenize->sonicate cool Cool to form SLNs sonicate->cool

    Caption: Workflow for preparing this compound Solid Lipid Nanoparticles (SLNs).

    Potential Mechanism: Enhanced Absorption via Endocytosis

    G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte fam_np This compound Nanoparticle endocytosis Clathrin-mediated Endocytosis fam_np->endocytosis Adhesion & Uptake endosome Endosome endocytosis->endosome release Drug Release endosome->release transport Transport to Bloodstream release->transport

    Caption: Proposed mechanism of nanoparticle uptake by intestinal cells.

Possible Cause 2: Insufficient Gastric Residence Time

  • Suggested Solution: Gastro-retentive Drug Delivery Systems (GRDDS). Formulations that form a floating raft in the stomach can significantly prolong the gastric residence time of this compound, allowing for more complete absorption in the upper gastrointestinal tract.[11][12]

    Experimental Data Summary: Raft-Forming System

    Formulation Key Findings Animal Model Reference

    | Raft-forming suspension with Guar Gum and Sodium Alginate | Remained floating in the stomach for more than 12 hours. | Rabbit |[11][12] |

    Experimental Workflow: Preparation of Raft-Forming Suspension

    G start Start polymer_dispersion Disperse Guar Gum and Sodium Alginate in Water start->polymer_dispersion add_salts Slowly mix in Sodium Bicarbonate, Calcium Carbonate, and Sodium Chloride polymer_dispersion->add_salts add_drug Add dispersed this compound with vigorous agitation add_salts->add_drug add_excipients Incorporate Sweetener and Flavor add_drug->add_excipients final_volume Adjust final volume with Purified Water add_excipients->final_volume end End final_volume->end

    Caption: Workflow for preparing a this compound raft-forming suspension.

Possible Cause 3: Poor Dissolution Rate

  • Suggested Solution: Enhance Dissolution with Solid Dispersions or Co-crystals. Improving the dissolution rate of this compound can lead to better absorption. This can be achieved by creating solid dispersions with natural polymers or by forming co-crystals.[13][14][15]

    Experimental Data Summary: Dissolution Enhancement

    Formulation Key Findings Reference
    Solid dispersion with Xyloglucan (1:1 ratio) 26-fold increase in solubility compared to the pure drug. [13]
    Co-crystal with Nicotinic Acid 4.2-fold increase in this compound solubility. [15]

    | Liquisolid Tablets | Released 78.36% of its content in the first 10 minutes, 39% higher than directly compressed tablets. |[6] |

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the ultrasonic-hot emulsification technique.[9]

  • Lipid Phase Preparation:

    • Melt a mixture of glycerol monostearate (GMS) and Span 20 (3:1 w/w ratio) at approximately 60°C.

    • Incorporate this compound into the melted lipid mixture at a concentration of 2 mg/mL of the total volume.

  • Aqueous Phase Preparation:

    • Heat an aqueous solution of poloxamer (4 mg/mL) to the same temperature as the lipid phase (60°C).

  • Emulsification:

    • Add the heated aqueous phase to the lipid mixture.

    • Mix thoroughly using a high-shear homogenizer.

  • Nanoparticle Formation:

    • Sonicate the resulting emulsion with a probe sonicator to form a stable nanoemulsion.

    • Allow the nanoemulsion to cool to room temperature to solidify the lipid, forming the SLNs.

Protocol 2: Quantification of this compound in Plasma using HPLC-MS

This is a general outline based on common methodologies.[19][20][21]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., carbon-13-labeled this compound).[19]

    • Alkalize the plasma with ammonium (B1175870) hydroxide.[19]

    • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[19] Alternatively, protein precipitation with methanol (B129727) can be used.[21]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 or monolithic column is typically used.[20]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.03 M disodium (B8443419) hydrogen phosphate (B84403) or 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[20][21]

    • Flow Rate: Typically around 1 mL/min for standard HPLC columns.

  • Detection:

    • Mass spectrometric detection in positive ion mode using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is highly sensitive and specific.[19][21]

    • UV detection at 267 nm can also be employed.[20]

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound in blank plasma.

    • Determine the concentration of this compound in the experimental samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Quantitative Parameters for this compound HPLC Assays

Parameter Value Range Reference
Linearity Range (Plasma) 0.631 - 252 ng/mL [19]
20 - 400 ng/mL [20]
2.5 - 250 ng/mL [21]
Lower Limit of Quantification (LLOQ) 5 ng/mL [20]
2.5 ng/mL [21]
Intra- and Inter-day Precision (CV%) < 15% [19][20]

| Accuracy | 93% - 110% |[19] |

References

Technical Support Center: Managing Famotidine Response in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal model responses to famotidine (B1672045).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a competitive histamine-2 (H2) receptor antagonist.[1] It works by selectively binding to H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2] This action blocks histamine (B1213489) from binding to these receptors, which in turn inhibits the production of gastric acid.[2] The process prevents the activation of adenylate cyclase, keeping intracellular cAMP levels low and thereby preventing the stimulation of the H⁺/K⁺-ATPase proton pump, which is the final step in acid secretion.[2] this compound reduces both basal and nocturnally secreted gastric acid.[2]

Q2: What are the general pharmacokinetic properties of this compound in animal models?

The pharmacokinetic profile of this compound varies across different animal species. In rats, dogs, and humans, the oral bioavailability is approximately 30-40%.[3] The elimination half-life is about 1.9 hours in rats, 3 hours in dogs, and 3.33 hours in cattle.[3][4][5] this compound undergoes minimal first-pass metabolism and is primarily metabolized by the CYP1A2 enzyme system.[1] A significant portion of the absorbed dose (around 80%) is excreted unchanged in the urine.[3]

Q3: Can this compound be used in all common animal models for gastric ulcer studies?

Yes, this compound is effective in various animal models of gastric ulceration, including those induced by NSAIDs (like indomethacin), stress (such as cold-restraint or water-immersion), and chemical agents (like ethanol (B145695) or HCl).[6][7][8][9] It has been shown to inhibit gastric ulcer formation in several rat in vivo models.[3] However, its efficacy and the required dosage can vary significantly depending on the model and species used.

Troubleshooting Guide: Variability in this compound Response

Q4: We are observing high variability in the anti-ulcer effect of this compound between individual animals. What are the potential causes?

High variability is a common challenge in animal studies. Several factors can contribute to inconsistent responses to this compound:

  • Animal Species and Strain: Different species and even different strains within a species can have varied metabolic rates and drug responses. For instance, pharmacokinetic parameters for this compound differ significantly between goats, cattle, and horses.[10]

  • Physiological State: The animal's health, age, and stress levels can impact outcomes. Geriatric animals or those with underlying liver or kidney disease may process the drug differently.[11][12] Stress itself is a known factor in gastric ulcer development and can influence the hypothalamic-pituitary-adrenal (HPA) axis, potentially altering drug response.[13]

  • Diet and Administration: this compound should ideally be given on an empty stomach before a meal.[11] While some studies suggest minimal effect of food on its absorption, co-administration with food can be a source of variability.[14][15] Giving the medication with a treat if the animal vomits is an option, but this should be standardized across all subjects.[11]

  • Drug Interactions: Co-administration of other drugs can affect this compound's absorption or efficacy. For example, antacids can reduce its maximum plasma concentration.[14] Drugs whose absorption is pH-dependent (e.g., azole antifungals, certain antibiotics) may have reduced efficacy when given with this compound.[11][16][17]

Q5: Our study involves long-term administration of this compound, and we've noticed its effect diminishes over time. Why is this happening?

This phenomenon is likely due to the development of tolerance.

  • Mechanism of Tolerance: Prolonged use of H2 receptor antagonists like this compound can lead to a diminished effect on intragastric pH.[18] This has been observed in studies involving dogs and cats where daily administration resulted in significantly reduced efficacy after approximately two weeks.[18][19][20][21][22]

  • Troubleshooting Strategy: If long-term acid suppression is required, consider alternative dosing strategies or drug classes. One study in cats showed that administering this compound twice daily every other day did not result in the same diminished effect as twice-daily administration every day.[19][20] For more potent and sustained acid suppression, a proton pump inhibitor (PPI) like omeprazole (B731) may be more suitable, though they have a different mechanism and onset of action.[16][19]

Q6: We are using a stress-induced ulcer model, and the results are inconsistent. How can we standardize our protocol?

Stress models are inherently variable. To improve consistency:

  • Standardize the Stressor: Ensure the method of inducing stress is identical for all animals. For water-immersion restraint stress, the water temperature, duration of immersion, and type of restraint must be uniform.[23][24]

  • Acclimatization: Allow for a sufficient acclimatization period for the animals upon arrival to the facility to reduce baseline stress.

  • Control Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and noise levels, as these can influence an animal's stress response.

  • Pylorus Ligation: In some stress models, pylorus ligation is used to induce ulcers by causing accumulation of gastric acid.[8][23] This can create more consistent lesions but adds a surgical variable to the experiment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
ParameterSpeciesDose & RouteValueReference(s)
Bioavailability Rats, DogsOral~30-40%[3]
HumansOral~40-45%[1]
Elimination Half-Life (t½) RatsN/A~1.9 hours[3]
DogsN/A~3.0 hours[3]
Goats0.6 mg/kg IV18.46 ± 13.26 min[10]
Cattle0.4 mg/kg IV3.33 hours (median)[4][5]
Time to Peak (Tmax) RatsOral~2 hours[3]
DogsOral~3 hours[3]
Protein Binding HumansPlasma15-20%[1]
Metabolism GeneralN/AMinimal first-pass; primarily via CYP1A2[1]
Excretion Rats, Dogs, HumansN/A~80% excreted unchanged in urine[3]
Table 2: Efficacy of this compound in Different Animal Models
Animal ModelSpeciesInduction AgentThis compound Dose (Oral)OutcomeReference(s)
Gastric Ulcer RatsIndomethacin (B1671933)12 mg/kgSignificantly accelerated healing over 15 days[6]
Gastric Lesions Rats0.6N HCl0.3-10 mg/kgDose-dependently reduced deep histologic lesions[25]
Acid Secretion RatsN/AED₅₀ = 0.80 mg/kgDose-dependent inhibition of acid secretion[26]
Ulcer Inhibition RatsVariousED₅₀ = 0.03-0.6 mg/kgInhibition of gastric ulcer formation[3]
Intragastric pH DogsN/A1.0 mg/kg q12hSignificant decrease in efficacy by day 12-13[18][21][22]
Intragastric pH CatsN/A~0.87 mg/kg q12hSignificant decrease in efficacy by day 13[19][20]

Experimental Protocols & Visualizations

Protocol 1: Indomethacin-Induced Gastric Ulcer Model in Rats

This protocol describes a common method for inducing gastric ulcers using a non-steroidal anti-inflammatory drug (NSAID).[6][7]

  • Animal Preparation: Use adult rats (e.g., Wistar), fasted for 24 hours prior to induction, with free access to water.[6][7]

  • Induction: Administer indomethacin orally or subcutaneously. A typical oral dose is 50 mg/kg, prepared as an aqueous suspension in 1% sodium carboxymethylcellulose (CMC).[6] A subcutaneous dose of 50 mg/kg can also be used.[7]

  • Treatment: The test compound (this compound) or vehicle control is typically administered orally once daily. For a healing study, treatment may begin after ulcer induction and continue for a set period (e.g., 15 days).[6] A common dose for this compound in this model is 12 mg/kg.[6]

  • Evaluation: After the treatment period, animals are euthanized. The stomachs are excised, opened along the greater curvature, and examined macroscopically for hemorrhagic lesions and ulcers.[6] The number and severity of ulcers can be scored. Histopathological examination of gastric tissue is also performed to assess inflammation and healing.[6]

Protocol 2: Stress-Induced Gastric Ulcer Model in Rats (Water-Immersion Restraint)

This model simulates stress-induced ulcers by combining physical restraint and exposure to cold water.[23][24]

  • Animal Preparation: Use adult rats, fasted for a period such as 24 hours with free access to water.

  • Induction: The rats are placed in individual restraint cages and immersed vertically in a water bath (e.g., at 23°C) to the level of the xiphoid process for a duration of several hours (e.g., 6-7 hours).[23][24]

  • Treatment: this compound or vehicle is administered, typically 30-60 minutes prior to the stress induction.

  • Evaluation: Immediately after the stress period, animals are euthanized. The stomachs are removed and examined for lesions, which are often linear or punctate erosions in the corpus of the stomach.[23] The total length or area of lesions is measured to calculate an ulcer index (UI).[24]

Signaling Pathways and Workflows

Famotidine_Mechanism_of_Action cluster_Parietal_Cell Gastric Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates GastricAcid Gastric Acid (H+) ProtonPump->GastricAcid Secretes into Stomach Lumen Histamine Histamine Histamine->H2R Binds to This compound This compound This compound->H2R Blocks

Caption: this compound competitively blocks the H2 receptor on parietal cells, inhibiting acid secretion.

Famotidine_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization 1. Animal Acclimatization (e.g., 1 week) Fasting 2. Fasting (18-24 hours, water ad libitum) Acclimatization->Fasting Grouping 3. Group Assignment (Control, Vehicle, this compound) Fasting->Grouping Dosing 4. Pre-treatment (this compound or Vehicle) Grouping->Dosing Induction 5. Ulcer Induction (e.g., Indomethacin, Stress) Dosing->Induction Euthanasia 6. Euthanasia & Sample Collection Induction->Euthanasia Macro 7. Macroscopic Evaluation (Ulcer Scoring) Euthanasia->Macro Histo 8. Histopathology Euthanasia->Histo Stats 9. Statistical Analysis Macro->Stats Histo->Stats

Caption: Workflow for evaluating the anti-ulcer efficacy of this compound in an animal model.

References

Famotidine Co-Administration: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on famotidine (B1672045) drug interactions to consider during co-administration studies. It is presented in a question-and-answer format to directly address potential issues and provide troubleshooting advice for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug interactions with this compound?

This compound, a histamine (B1213489) H2-receptor antagonist, primarily interacts with other drugs through two main mechanisms:

  • Pharmacokinetic Interactions: The most significant interaction is related to its ability to increase gastric pH.[1][2][3] This can alter the absorption of co-administered drugs whose solubility and absorption are pH-dependent.[1] Unlike the first-generation H2-receptor antagonist cimetidine, this compound has a negligible effect on the cytochrome P450 (CYP) enzyme system, meaning it is unlikely to cause clinically significant metabolic drug interactions.[2][4][5][6]

  • Pharmacodynamic Interactions: this compound has been associated with a potential risk of QT interval prolongation, particularly in patients with underlying risk factors.[7][8][9] Therefore, co-administration with other drugs that can prolong the QT interval may lead to additive effects.[10]

Q2: Which types of drugs are most susceptible to interactions with this compound due to increased gastric pH?

Drugs that require an acidic environment for optimal absorption are most susceptible. The increased gastric pH caused by this compound can lead to decreased solubility and, consequently, reduced bioavailability of these drugs. Examples include certain antiretrovirals, tyrosine kinase inhibitors, and antifungals.[3][11][12][13]

Q3: Is this compound a significant inhibitor or inducer of Cytochrome P450 (CYP) enzymes?

No, this compound is not considered a significant inhibitor or inducer of the major CYP450 enzymes.[4][5][14] While it is a weak inhibitor of CYP1A2, this effect is generally not considered clinically significant.[11] This characteristic distinguishes it from cimetidine, which is a known inhibitor of several CYP enzymes.[4][6] Therefore, clinically relevant drug interactions due to metabolic inhibition are unlikely with this compound.[15]

Q4: What is the risk of QT prolongation with this compound co-administration?

While rare, there have been reports of this compound-associated QT interval prolongation.[7][8] The risk is higher in patients with pre-existing conditions such as renal impairment or electrolyte imbalances (hypokalemia, hypomagnesemia).[8][10] Caution and careful monitoring are advised when co-administering this compound with other medications known to prolong the QT interval.[10]

Troubleshooting Guide for Co-Administration Studies

Problem: Unexpectedly low plasma concentrations of the investigational drug when co-administered with this compound.
  • Possible Cause: The investigational drug's absorption may be pH-dependent. This compound increases gastric pH, which can decrease the dissolution and absorption of weakly basic drugs.

  • Troubleshooting Steps:

    • Review Physicochemical Properties: Check the solubility profile of your investigational drug at different pH levels. A significant decrease in solubility at a higher pH is a strong indicator of a potential interaction.

    • Stagger Administration Times: Consider administering the investigational drug at least 2 hours before or 10-12 hours after this compound administration.[11][16] This allows for absorption of the primary drug to occur in a more acidic environment before this compound takes full effect.

    • Conduct a Pilot Study: If feasible, run a small-scale pharmacokinetic study with and without this compound co-administration to quantify the extent of the interaction.

Problem: Observing cardiac adverse events (e.g., arrhythmias) in study subjects receiving this compound and another drug.
  • Possible Cause: Potential additive QT prolonging effects of this compound and the co-administered drug.

  • Troubleshooting Steps:

    • Review Drug Profiles: Determine if the co-administered drug has a known risk of QT prolongation.

    • Monitor ECGs: Implement electrocardiogram (ECG) monitoring at baseline and throughout the study to assess changes in the QT interval. A QT interval exceeding 500ms is a cause for concern.[9]

    • Check Electrolytes: Monitor serum potassium and magnesium levels, as imbalances can exacerbate the risk of QT prolongation.[8]

    • Dose Adjustment/Exclusion Criteria: Consider dose reduction or exclusion of subjects with renal impairment, as they are at higher risk for this compound-induced QT prolongation.[8][10]

Quantitative Data on this compound Drug Interactions

The following tables summarize the pharmacokinetic effects of this compound on co-administered drugs.

Table 1: Interaction with Tyrosine Kinase Inhibitors

Co-administered DrugThis compound Dosing Regimen% Change in Cmax% Change in AUCRecommendation
Dasatinib (B193332)50 mg dasatinib 10 hours after 40 mg this compound↓ 63%[17]↓ 61%[17]Concomitant use is not recommended.[12][17] Consider antacids, but separate administration by at least 2 hours.[12][18]

Table 2: Interaction with Antiretrovirals

Co-administered DrugThis compound Dosing Regimen% Change in Cmax% Change in AUC% Change in CminRecommendation
Atazanavir (B138)/ritonavir40 mg this compound twice daily-↓ 20-23%[19]-Dose adjustments for atazanavir may be necessary.[20]
Atazanavir/ritonavir20 mg this compound twice daily-Less impact than 40mg dose[19]↓ ~1%[19]Lower this compound doses have less effect.[19]
Atazanavir/ritonavir + Tenofovir20-40 mg this compound twice daily-↓ 19-25%[19]-Monitor for virologic response.[19]

Table 3: Interaction with Hepatitis C Virus (HCV) Antivirals

Co-administered DrugThis compound Dosing Regimen% Change in Cmax% Change in AUCRecommendation
Ledipasvir/sofosbuvirThis compound ≤40 mg twice daily↓ ~20% (ledipasvir)No significant changeAdminister simultaneously or 12 hours apart. Do not exceed 40 mg twice daily.[11][21]
Elbasvir/grazoprevirSingle dose with this compoundNo significant changeNo significant changeNo dose adjustment needed.[22][23]

Experimental Protocols

General Protocol for a this compound Interaction Study (Cross-over Design)
  • Subject Recruitment: Enroll healthy volunteers who meet the inclusion/exclusion criteria.

  • Baseline Assessment: Conduct a physical examination, ECG, and collect blood and urine samples for baseline measurements.

  • Randomization: Randomly assign subjects to a treatment sequence (e.g., Treatment A followed by Treatment B, or vice versa).

  • Treatment Period 1:

    • Treatment A (Investigational Drug Alone): Administer a single dose of the investigational drug.

    • Treatment B (Investigational Drug + this compound): Administer a single dose of this compound, followed by a single dose of the investigational drug at a specified time interval (e.g., 2 hours later).

  • Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose of the investigational drug.

  • Washout Period: A sufficient washout period (typically 5-7 half-lives of the drugs) is required between treatment periods to prevent carry-over effects.

  • Treatment Period 2: Subjects cross over to the alternate treatment arm.

  • Sample Analysis: Analyze plasma samples for concentrations of the investigational drug and its metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, Tmax) for the investigational drug with and without this compound. Use statistical methods to compare the parameters between the two treatment groups.

Visualizations

Famotidine_Interaction_Pathway Mechanism of pH-dependent drug interaction with this compound. cluster_stomach Stomach Lumen cluster_bloodstream Bloodstream Drug_A Drug A (pH-dependent absorption) Absorbed_Drug_A Decreased Drug A Concentration Drug_A->Absorbed_Drug_A Absorption This compound This compound H2_Receptor H2 Receptor This compound->H2_Receptor blocks Proton_Pump Proton Pump (H+/K+ ATPase) H2_Receptor->Proton_Pump stimulates H_plus H+ Proton_Pump->H_plus secretes H_plus->Drug_A required for dissolution Parietal_Cell Parietal Cell

Caption: this compound blocks H2 receptors, reducing acid secretion and increasing gastric pH, which can impair the absorption of drugs requiring an acidic environment.

Experimental_Workflow Crossover study design for a this compound interaction trial. cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) start Start: Subject Screening randomization Randomization start->randomization groupA Group A: Drug X Alone randomization->groupA Sequence 1 groupB Group B: Drug X + this compound randomization->groupB Sequence 2 washout Washout Period groupA->washout groupB->washout groupA_2 Group A: Drug X + this compound washout->groupA_2 groupB_2 Group B: Drug X Alone washout->groupB_2 analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) groupA_2->analysis groupB_2->analysis end End: Compare Results analysis->end

Caption: Workflow of a crossover clinical trial to assess the pharmacokinetic interaction between an investigational drug and this compound.

References

Technical Support Center: Overcoming Challenges in Long-Term Famotidine Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term famotidine (B1672045) treatment studies.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of long-term this compound treatment, and when does it typically develop?

A1: Tachyphylaxis, or tolerance, is the rapid development of decreased drug response after repeated administration. In long-term this compound studies, this manifests as a diminished antisecretory effect on gastric acid.[1][2] This phenomenon can be observed within the first few days of continuous dosing, with a significant reduction in efficacy often seen by the second day.[2][3] While the initial drop in efficacy is rapid, the tolerance does not appear to be progressive beyond this initial period.[3]

Q2: What is rebound acid hypersecretion, and is it a concern after discontinuing long-term this compound treatment?

A2: Rebound acid hypersecretion is a phenomenon where gastric acid secretion temporarily increases to levels higher than pre-treatment values after the abrupt withdrawal of an acid-suppressing medication.[4][5][6] This occurs because prolonged acid suppression can lead to increased levels of the hormone gastrin, which stimulates acid production.[6] While this effect is well-documented for some H2-receptor antagonists, studies have shown that a statistically significant rise in nocturnal acidity was not observed after discontinuing a this compound regimen, unlike with other H2 blockers like ranitidine (B14927) and nizatidine.[4][5] However, researchers should still consider the possibility of this phenomenon and monitor subjects accordingly after treatment cessation.

Q3: What are the known long-term side effects of this compound that I should monitor for in my study subjects?

A3: this compound is generally well-tolerated in long-term use.[7] Unlike cimetidine (B194882), it does not have significant antiandrogenic effects or interactions with the hepatic cytochrome P450 system.[7] However, potential concerns with prolonged use include:

  • Central Nervous System (CNS) Effects: In rare cases, particularly in elderly patients or those with renal impairment, CNS effects such as confusion, delirium, and hallucinations have been reported.[7]

  • Vitamin B12 Deficiency: Long-term acid suppression can potentially lead to reduced absorption of vitamin B12.

  • Kidney Problems: Caution is advised in patients with pre-existing renal impairment, as this compound is primarily cleared by the kidneys.[7]

Q4: Are there any significant drug-drug interactions with this compound that could affect my experimental results?

A4: this compound has a favorable drug interaction profile compared to older H2-receptor antagonists like cimetidine because it does not significantly inhibit the cytochrome P450 enzyme system.[7] However, it is important to consider that by increasing gastric pH, this compound can alter the absorption of other drugs that require an acidic environment for dissolution and absorption.

Troubleshooting Guides

Problem 1: High variability in baseline gastric acid secretion between subjects.

  • Possible Cause: Differences in diet, stress levels, or underlying physiological variations.

  • Troubleshooting Steps:

    • Standardize Pre-measurement Conditions: Implement a standardized meal and fasting period for all subjects before baseline measurements.

    • Acclimatization Period: Allow subjects to acclimate to the study environment to minimize stress-induced variations in acid secretion.

    • Increase Sample Size: A larger cohort can help to mitigate the impact of individual variability on statistical power.

    • Crossover Study Design: If feasible, a crossover design where each subject serves as their own control can help to reduce inter-individual variability.

Problem 2: Apparent lack of this compound efficacy in a subset of subjects.

  • Possible Cause: Poor subject compliance, misinterpretation of tachyphylaxis, or individual differences in drug metabolism.

  • Troubleshooting Steps:

    • Verify Compliance: Implement measures to monitor subject compliance, such as pill counts or direct observation of drug administration. Plasma this compound levels can also be measured to confirm drug exposure.

    • Assess for Tachyphylaxis: If the lack of efficacy is observed after the initial doses, it is likely due to tachyphylaxis.[1][2] Refer to the data on the expected timeline of tolerance development.

    • Evaluate Renal Function: In subjects with suspected impaired renal function, consider assessing creatinine (B1669602) clearance, as this can affect this compound clearance and efficacy.[7]

Problem 3: Difficulty in achieving and maintaining target intragastric pH levels.

  • Possible Cause: Tachyphylaxis, inadequate dosing, or the influence of meals and other stimuli on gastric acid secretion.

  • Troubleshooting Steps:

    • Dose and Frequency Adjustment: The timing and frequency of this compound administration can impact its effectiveness. Splitting the total daily dose into more frequent administrations may provide better control over intragastric pH.

    • Continuous pH Monitoring: Utilize 24-hour intragastric pH monitoring to get a comprehensive picture of acid secretion patterns and the effect of this compound throughout the day and night.[8][9]

    • Consider a Different Class of Acid Suppressants: For studies requiring profound and sustained acid suppression, a proton pump inhibitor (PPI) may be more appropriate as they do not exhibit the same degree of tachyphylaxis.[2][3]

Data Presentation

Table 1: Tachyphylaxis to this compound Treatment as Measured by Mean Percentage of Time Gastric pH > 4

Treatment GroupDay 1Day 3Day 7Day 14
This compound 10 mg twice daily~45%~30%~28%~25%
This compound 20 mg twice daily~55%~40%~38%~35%
Omeprazole 20 mg once daily~55%~65%~70%~70%

Data adapted from a study in subjects with frequent heartburn.[2]

Table 2: Nocturnal Acid Output (mmol/10h) Before, During, and After Treatment with H2-Receptor Antagonists

Treatment (4 weeks)Pre-treatment (Median, Range)During Treatment (Median, Range)2 Days Post-treatment (Median, Range)
Ranitidine 300 mg49 (20–126)3 (0–17)77 (28–237)
This compound 40 mg 52 (22–105) 4 (1–12) 57 (27–107)
Nizatidine 300 mg32 (23–114)6 (0–40)64 (17–130)

Data from a study in duodenal ulcer patients in remission. Note the lack of a statistically significant increase in nocturnal acid output after this compound withdrawal compared to pre-treatment values.[4]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Tachyphylaxis using 24-Hour Intragastric pH Monitoring

Objective: To quantify the development of tolerance to the acid-suppressing effects of this compound over a specified period.

Methodology:

  • Subject Selection: Recruit healthy volunteers or patients with a history of acid-related disorders. Ensure subjects are free of any conditions or medications that could interfere with gastric acid secretion.

  • Baseline Measurement: Conduct a 24-hour intragastric pH monitoring session before the initiation of this compound treatment to establish baseline acid secretion profiles.[8][9]

    • A pH electrode is passed transnasally and positioned in the stomach.

    • pH is recorded continuously for 24 hours while subjects maintain a diary of meals, sleep, and symptoms.[10][11]

  • This compound Administration: Administer the specified dose of this compound at regular intervals for the duration of the study (e.g., 14 days).

  • Repeat pH Monitoring: Repeat the 24-hour intragastric pH monitoring on specific days of treatment (e.g., Day 1, Day 3, Day 7, and Day 14) to assess changes in acid suppression.[2]

  • Data Analysis: Calculate the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4) for each 24-hour period. Compare the results from treatment days to the baseline to quantify the extent and time course of tachyphylaxis.[2]

Protocol 2: Quantification of this compound in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis and compliance monitoring.

Methodology:

  • Sample Collection: Collect blood samples from subjects at specified time points after this compound administration into tubes containing an appropriate anticoagulant. Centrifuge the blood to separate the plasma, which should then be stored at -20°C or lower until analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound from the cartridge with a stronger solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: A reversed-phase column (e.g., C18 or C8) is typically used.[12][13]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[12][14] The exact ratio and pH should be optimized for the specific column and system.

    • Detection: UV detection at a wavelength of approximately 265-267 nm.[12][13]

    • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Histamine_H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine (B1213489) Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to This compound This compound (Antagonist) This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Drives

Caption: Histamine H2 receptor signaling pathway in gastric parietal cells.

Tachyphylaxis_Workflow Start Start: Long-Term this compound Treatment Study Baseline Establish Baseline Gastric Acid Secretion (24h pH monitoring) Start->Baseline Treatment Administer this compound (e.g., twice daily) Baseline->Treatment Monitor_Day1 24h pH Monitoring (Day 1) Treatment->Monitor_Day1 Monitor_Day3 24h pH Monitoring (Day 3) Monitor_Day1->Monitor_Day3 Monitor_Day14 24h pH Monitoring (Day 14) Monitor_Day3->Monitor_Day14 Analysis Compare pH data to baseline Monitor_Day14->Analysis Tachyphylaxis Quantify Tachyphylaxis: Reduced % time pH > 4 Analysis->Tachyphylaxis

Caption: Experimental workflow for assessing this compound tachyphylaxis.

Troubleshooting_Logic Start Observed Lack of This compound Efficacy Check_Compliance Is subject compliant? Start->Check_Compliance Check_Timing Is lack of efficacy seen after initial doses? Check_Compliance->Check_Timing Yes Measure_Plasma Measure plasma This compound levels Check_Compliance->Measure_Plasma No Tachyphylaxis Likely Tachyphylaxis Check_Timing->Tachyphylaxis Yes Consider_Other Consider other factors: - Renal function - Drug interactions Check_Timing->Consider_Other No Educate_Subject Re-educate subject on protocol Measure_Plasma->Educate_Subject

References

identifying and mitigating famotidine-induced side effects in lab animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating side effects associated with famotidine (B1672045) administration in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive histamine (B1213489) H2-receptor antagonist. It works by selectively binding to H2 receptors on the basolateral membrane of gastric parietal cells, which inhibits the secretion of stomach acid.[1][2] This action helps in treating and preventing gastrointestinal ulcers and acid reflux.[3] Unlike older H2 blockers like cimetidine (B194882), this compound has minimal inhibitory effects on the cytochrome P450 system, reducing the likelihood of drug-drug interactions.[2][4]

Q2: What are the most commonly observed side effects of this compound in lab animals?

A2: this compound is generally considered safe with a wide margin of safety in laboratory animals.[4][5] When side effects do occur, they are often mild and may include gastrointestinal issues like vomiting, diarrhea, or loss of appetite.[6] When administered intravenously at a rapid pace, it has been associated with transient cardiac arrhythmias and vomiting.[4] In rare cases, a low white blood cell count has been reported.[4][6]

Q3: Are there species-specific side effects I should be aware of?

A3: While this compound's effects are broadly similar across species, some nuances exist. For instance, this compound acts as both an antacid and an anti-nausea medication in dogs due to the presence of H1 receptors in their brain's chemoreceptor trigger zone.[7] In cats, it primarily functions as an antacid.[7] Anecdotal reports suggest intravascular hemolysis after IV administration in cats.[4]

Q4: Can tolerance to this compound develop over time?

A4: Yes, studies in both dogs and cats have shown that the acid-suppressing effects of this compound can diminish with repeated daily administration.[8][9][10] This tolerance can lead to a significant decrease in its efficacy for raising intragastric pH after about two weeks of continuous use.[8] For long-term studies, this potential for reduced effectiveness should be considered.

Q5: What are the known drug interactions with this compound?

A5: this compound can decrease the absorption of certain drugs that require an acidic environment for optimal absorption. These include azole antifungals (ketoconazole, itraconazole), some cephalosporin (B10832234) antibiotics (cefpodoxime, cefuroxime), and oral iron salts.[6][7][11] It is recommended to separate the administration of these drugs from this compound by at least one to two hours.[7][11]

Troubleshooting Guide

Issue 1: Unexpected Clinical Signs Observed (e.g., Lethargy, Inappetence)

  • Question: My animals are showing lethargy and reduced food intake after this compound administration. Is this a known side effect?

  • Answer: Yes, gastrointestinal effects such as lack of appetite, vomiting, and diarrhea are potential side effects of this compound.[6] While generally mild, these can lead to lethargy.

    • Mitigation Strategy:

      • Confirm Dosage: Double-check your calculations to ensure the correct dose was administered. High doses are more likely to cause adverse effects.

      • Route of Administration: If administering intravenously, ensure the infusion rate is slow, as rapid injection has been linked to vomiting and cardiac arrhythmias.[4]

      • Monitor Hydration: Assess the animal for signs of dehydration resulting from vomiting or diarrhea and provide fluid support if necessary.

      • Consider a Dose Reduction: If the effects persist, consider reducing the dose, as this compound has a wide therapeutic index.

      • Consult a Veterinarian: If clinical signs are severe or persistent, consult with a laboratory animal veterinarian.

Issue 2: Lack of Efficacy (e.g., Gastric pH Not at Target Level)

  • Question: I've been administering this compound for three weeks, but my recent measurements show that the intragastric pH is lower than expected. Why is it not working anymore?

  • Answer: This is likely due to the development of tolerance. Studies in dogs and cats show that the efficacy of this compound as an acid suppressant significantly declines with continuous daily use.[8][10]

    • Mitigation Strategy:

      • Review Dosing Schedule: For long-term studies, daily administration may not be effective. Research in cats suggests that every-other-day administration may avoid the development of tolerance.[10]

      • Consider an Alternative: For potent and sustained acid suppression, a proton pump inhibitor (PPI) like omeprazole (B731) may be a more suitable alternative, as it has been shown to be more effective than this compound in raising intragastric pH in dogs and cats.[8][10]

      • Washout Period: If the experimental design allows, a washout period without the drug may help restore sensitivity.

Issue 3: Abnormal Bloodwork (e.g., Elevated Kidney or Liver Enzymes)

  • Question: Post-treatment bloodwork shows elevated BUN and creatinine. Could this compound be the cause?

  • Answer: this compound is primarily eliminated by the kidneys, so pre-existing renal impairment can increase the risk of toxicity.[1] this compound itself is not considered nephrotoxic and, unlike cimetidine, does not interfere with the tubular secretion of creatinine.[12][13] However, in animals with compromised renal function, dose adjustments are necessary.[4] While rare, idiosyncratic hepatotoxicity has been reported, particularly in patients with combined renal and hepatic dysfunction.[14]

    • Mitigation Strategy:

      • Pre-Screening: Whenever possible, obtain baseline bloodwork to screen for underlying renal or hepatic insufficiency before starting the study.

      • Dose Adjustment: In animals with known or suspected renal disease, a reduction in this compound dosage is recommended.[4][10]

      • Hydration: Ensure animals are well-hydrated, as dehydration can exacerbate renal issues.

      • Discontinuation: If significant elevations in renal or hepatic markers are observed and can be temporally linked to this compound administration, consider discontinuing the drug and monitoring for resolution.[14]

Quantitative Data Summary

Table 1: Reported Side Effects of this compound in Laboratory Animals

SpeciesSide EffectSeverity/FrequencyAdministration RouteCitation
General Vomiting, Diarrhea, AnorexiaMild/UncommonOral, IV[4][6]
Dry Mouth, Dry SkinUncommonOral[6]
Low White Blood Cell CountRareNot specified[4][6]
Dogs/Cats Mental Confusion (esp. older animals)RareNot specified[4]
IV Specific Bradycardia (Low Heart Rate)Noted with injectionIV[6]
Transient Cardiac ArrhythmiaAssociated with rapid infusionIV[4]
Rats (High Dose) Tremors, Labored Breathing, AtaxiaDose-dependent (≥100 mg/kg/day)IV[5]
Anemia, Increased BUN & CreatinineDose-dependent (≥100 mg/kg/day)IV[5]

Table 2: Acute Toxicity Data (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)Citation
Mice Oral> 8,000[5]
Intravenous (IV)434 - 563[5]
Rats Oral> 8,000[5]
Intravenous (IV)434 - 563[5]

Experimental Protocols

Protocol 1: General Repeated-Dose Toxicity Assessment in Rodents

This protocol provides a framework for a 28-day repeated-dose oral toxicity study, adapted from established guidelines.[15]

  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats), with at least 10 animals (5 male, 5 female) per group.[15]

  • Acclimatization: Allow animals to acclimate to laboratory conditions for at least 5 days prior to the study.[15]

  • Group Allocation:

    • Group 1: Control (Vehicle only)

    • Group 2: Low Dose

    • Group 3: Intermediate Dose

    • Group 4: High Dose (should be selected to identify potential target organ toxicity).[16]

  • Administration:

    • Administer this compound or vehicle daily via oral gavage.[15]

    • Prepare this compound suspension in a suitable vehicle (e.g., water). Confirm the stability of the substance in the vehicle.[15]

  • Monitoring and Observations:

    • Daily: Perform general clinical observations (behavior, physical appearance).[15]

    • Weekly: Record body weight and food/water consumption.[15]

    • Pre-study and Termination: Collect blood for hematology and clinical chemistry analysis. Parameters should include CBC, BUN, creatinine, ALT, and AST.[16]

  • Termination and Necropsy:

    • At the end of the 28-day period, euthanize all animals.

    • Perform a full gross necropsy.

    • Collect and preserve key organs (liver, kidneys, stomach, heart, etc.) for histopathological examination.[16]

Protocol 2: Assessment of this compound's Effect on Intragastric pH in Canines

This protocol is based on studies evaluating acid suppression efficacy.[8][9]

  • Animal Model: Use healthy adult Beagle dogs with normal baseline gastric pH.

  • Study Design: Employ a randomized, placebo-controlled crossover design. Each dog will serve as its own control.

  • Treatment Phases:

    • Phase 1 (this compound): Administer this compound orally (e.g., 1.0 mg/kg) every 12 hours for 14 consecutive days.

    • Washout Period: A sufficient washout period (e.g., 2 weeks) must be observed between phases.

    • Phase 2 (Placebo): Administer a placebo orally every 12 hours for 14 consecutive days.

  • pH Monitoring:

    • Use a continuous intragastric pH monitoring system.

    • Record pH data on specific treatment days (e.g., Day 1-2 and Day 12-13) to assess initial efficacy and the development of tolerance.

  • Data Analysis:

    • Calculate the mean intragastric pH for each 24-hour period.

    • Determine the mean percentage of time (MPT) that the intragastric pH is ≥3 and ≥4.

    • Compare the results from the this compound and placebo groups and between the early and late stages of the this compound treatment phase.

Visualizations

Famotidine_Mechanism_of_Action cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Phosphorylates & Activates H_ion H+ PP->H_ion Secretes This compound This compound This compound->H2R Competitively Blocks StomachLumen Stomach Lumen H_ion->StomachLumen

Caption: this compound competitively blocks the H2 receptor, preventing acid secretion.

Experimental_Workflow start Start: Hypothesis Formulation acclimatization Animal Acclimatization (≥5 days) start->acclimatization baseline Baseline Data Collection (Bloodwork, Body Weight) acclimatization->baseline randomization Randomization into Groups (Control, Low, Med, High Dose) baseline->randomization dosing Repeated Dosing Period (e.g., 28 days) randomization->dosing monitoring In-life Monitoring (Daily Clinical Signs, Weekly Weights) dosing->monitoring termination Study Termination & Euthanasia dosing->termination necropsy Gross Necropsy & Tissue Collection termination->necropsy analysis Histopathology & Blood Chemistry Analysis necropsy->analysis end End: Data Interpretation analysis->end

Caption: Generalized workflow for a repeated-dose toxicity study in lab animals.

Troubleshooting_Tree start Unexpected Result Observed is_adverse_event Is it an adverse clinical sign? start->is_adverse_event is_efficacy_issue Is it a lack of efficacy? start->is_efficacy_issue is_adverse_event->is_efficacy_issue No check_dose 1. Verify Dose Calculation 2. Check Route/Rate of Admin is_adverse_event->check_dose Yes check_duration Is study duration > 2 weeks? is_efficacy_issue->check_duration Yes monitor_vitals 3. Monitor Vitals & Hydration 4. Consider Dose Reduction check_dose->monitor_vitals consult_vet 5. Consult Lab Animal Vet monitor_vitals->consult_vet tolerance Probable Cause: Tolerance Mitigation: Consider EOD dosing or switch to a PPI. check_duration->tolerance Yes check_drug_interactions 1. Review Concomitant Meds 2. Stagger Administration Times check_duration->check_drug_interactions No

Caption: Decision tree for troubleshooting unexpected results in this compound studies.

References

Technical Support Center: Improving the Solubility of Famotidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of famotidine (B1672045) for various research applications.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it a concern?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its solubility in water is very slight, approximately 1 mg/mL.[3][4] This poor solubility can lead to low and variable oral bioavailability, posing challenges for in vitro and in vivo studies.[1][5][6]

Q2: What are the most common strategies to improve the solubility of this compound?

A2: Several effective methods have been reported to enhance the solubility of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can increase its dissolution rate.[1][2][5][6][7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility.[8][9][10][11][12]

  • Co-crystal Formation: Synthesizing co-crystals of this compound with a suitable co-former can enhance its solubility and dissolution properties.[13][14][15][16]

  • pH Adjustment: As a weakly basic drug, the solubility of this compound is pH-dependent and increases in acidic conditions.[3][17]

  • Use of Co-solvents: The solubility of this compound can be improved by using mixtures of water and organic co-solvents.[3]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is significantly influenced by pH. It is freely soluble in glacial acetic acid.[16][18][19][20] In acidic solutions, such as at pH 1.2, this compound exists in a protonated form, which leads to increased solubility.[3] Its maximum stability is observed at a pH of 6.3.[17] The pKa of this compound has been determined to be around 6.8-6.9.[17]

Q4: Which cyclodextrins are effective for enhancing this compound solubility?

A4: Beta-cyclodextrin (β-CD) and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been shown to effectively increase the aqueous solubility of this compound by forming inclusion complexes.[8][9][10][11][12] Ternary systems that include a hydrophilic polymer like povidone or HPMC along with a cyclodextrin can further enhance solubility.[8][21]

Q5: What are suitable co-formers for this compound co-crystals?

A5: Nicotinic acid and malonic acid have been successfully used as co-formers to synthesize this compound co-crystals with significantly improved aqueous solubility.[13][14][15] For instance, a co-crystal with nicotinic acid demonstrated a 4.2-fold increase in this compound solubility.[13] Another study showed a 16-fold increase in solubility with a 1:1 ratio of this compound to nicotinamide.[16]

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer during the experiment.

  • Possible Cause: The pH of your buffer may not be optimal for maintaining this compound solubility.

  • Troubleshooting Steps:

    • Measure the pH of your buffer. This compound's solubility is higher in acidic conditions.[3]

    • If your experimental conditions allow, consider lowering the pH of the buffer. This compound exhibits maximum stability at approximately pH 6.3.[17]

    • If pH adjustment is not possible, consider using a co-solvent system or preparing a cyclodextrin inclusion complex to enhance solubility in your desired buffer.

Issue: The prepared solid dispersion does not show a significant improvement in dissolution rate.

  • Possible Cause 1: The chosen hydrophilic carrier may not be optimal for this compound.

  • Troubleshooting Steps:

    • Experiment with different hydrophilic carriers such as Poloxamer 188, Povidone K30, Gelucire 50/13, or Pluronic F-127.[1][5][6][7]

    • Review the literature to select a carrier with proven efficacy for this compound.

  • Possible Cause 2: The drug-to-carrier ratio may not be ideal.

  • Troubleshooting Steps:

    • Prepare a series of solid dispersions with varying drug-to-carrier ratios to find the optimal composition.

    • Characterize the solid dispersions using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to ensure the drug is in an amorphous state, which generally leads to higher dissolution.[7]

Issue: Difficulty in forming a stable this compound-cyclodextrin complex.

  • Possible Cause: The method of preparation may not be efficient.

  • Troubleshooting Steps:

    • Try different preparation methods such as kneading, co-precipitation, or freeze-drying, as these can yield complexes with better solubility and dissolution characteristics.[8][12]

    • Consider adding a hydrophilic polymer (e.g., Povidone K30 or HPMC) to form a ternary complex, which can improve complexation efficiency and further enhance solubility.[8][21]

    • Confirm complex formation using analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR), DSC, or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~1.020-23[3][4][17][18]
Dimethylformamide (DMF)~80020[18][19]
Glacial Acetic Acid~50020[3][18][19]
Methanol~3.020[18][19]
Ethanol< 0.120[18][19]
Dimethyl sulfoxide (B87167) (DMSO)~30Not Specified[22]
IsopropanolLower than ethanol25-75[23]
AcetonitrileLower than ethanol25-75[23]

Table 2: Enhancement of this compound Solubility using Different Techniques

TechniqueCarrier/Co-formerRatio (Drug:Carrier)Fold Increase in SolubilityReference
Solid DispersionPoloxamer 188Not SpecifiedSignificant increase[1][2]
Solid DispersionKollidon and Povidone K30VariedSignificant increase[7]
Solid DispersionGelucire 50/131:3 & 1:5Enhanced dissolution[5][6]
Solid DispersionPluronic F-1271:3 & 1:5Enhanced dissolution[5][6]
Co-crystalNicotinic Acid1:14.2[13]
Co-crystalMalonic Acid1:14.2[15]
Co-crystalNicotinamide1:116[16]
Cyclodextrin Complexβ-cyclodextrin1:12.34 (in water)[12]
Cyclodextrin ComplexHP-β-cyclodextrinNot SpecifiedSignificant increase[10]
Ternary ComplexSBE-β-CyD and Povidone K30Not SpecifiedEnhanced solubility[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Kneading Method

  • Objective: To enhance the solubility of this compound by preparing a solid dispersion with a hydrophilic carrier.

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., Poloxamer 188, Povidone K30)

    • Mortar and pestle

    • Spatula

    • Drying oven or desiccator

  • Methodology:

    • Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).

    • Triturate the this compound and carrier together in a clean, dry mortar.

    • Add a small amount of a suitable solvent (e.g., a water-methanol mixture) to form a thick paste.

    • Knead the paste thoroughly for 15-20 minutes.

    • Scrape the kneaded mass from the mortar and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated, or place it in a desiccator until a constant weight is achieved.

    • Pulverize the dried mass using the mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in an airtight container until further analysis.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin or its derivatives.

  • Materials:

    • This compound

    • β-cyclodextrin (or HP-β-CD, SBE-β-CD)

    • Mortar and pestle

    • Spatula

    • Distilled water

    • Drying oven or desiccator

  • Methodology:

    • Weigh equimolar amounts of this compound and the cyclodextrin.

    • Mix the powders in a mortar.

    • Add a small amount of distilled water to the powder mixture to form a paste.

    • Knead the paste for 30-45 minutes.

    • Dry the resulting mass in an oven at a temperature that will not degrade the components (e.g., 50-60 °C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • Store the complex in a desiccator.

Protocol 3: Preparation of this compound Co-crystals by Solution Evaporation

  • Objective: To enhance the solubility of this compound by forming co-crystals with a suitable co-former.

  • Materials:

    • This compound

    • Co-former (e.g., nicotinic acid, malonic acid)

    • A suitable solvent in which both components are soluble (e.g., glacial acetic acid)

    • Beaker or flask

    • Magnetic stirrer and stir bar

    • Evaporating dish or crystallizing dish

  • Methodology:

    • Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of this compound and the co-former in a minimal amount of the chosen solvent in a beaker.

    • Stir the solution at room temperature until both components are completely dissolved.

    • Transfer the clear solution to an evaporating dish.

    • Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood).

    • Collect the resulting crystals.

    • Wash the crystals with a small amount of a non-solvent to remove any residual starting materials, if necessary.

    • Dry the co-crystals under vacuum.

Protocol 4: Determination of this compound Solubility

  • Objective: To quantify the solubility of this compound or its enhanced formulations.

  • Materials:

    • This compound (or prepared formulation)

    • Solvent (e.g., distilled water, buffer of specific pH)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

  • Methodology:

    • Add an excess amount of this compound (or the formulation) to a known volume of the solvent in a vial.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the solvent as necessary to bring the concentration within the analytical range of the chosen quantification method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).[24][25][26][27]

    • Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Famotidine_Solubility_Enhancement_Workflow cluster_preparation Preparation of Enhanced this compound Formulation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis and Characterization cluster_outcome Outcome start This compound Powder solid_dispersion Solid Dispersion (Kneading) start->solid_dispersion Select Method cyclodextrin Cyclodextrin Complex (Kneading) start->cyclodextrin Select Method cocrystal Co-crystal Formation (Solution Evaporation) start->cocrystal Select Method solubility_study Solubility Study solid_dispersion->solubility_study cyclodextrin->solubility_study cocrystal->solubility_study dissolution_testing Dissolution Testing solubility_study->dissolution_testing characterization Physicochemical Characterization (DSC, XRD, FTIR) dissolution_testing->characterization enhanced_solubility Enhanced Solubility characterization->enhanced_solubility Troubleshooting_Famotidine_Precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: this compound Precipitates from Solution cause1 Suboptimal pH issue->cause1 cause2 Low Intrinsic Solubility in the Chosen Solvent issue->cause2 solution1a Measure and Adjust pH (Lower pH if possible) cause1->solution1a solution2a Use a Co-solvent System cause2->solution2a solution2b Prepare a Cyclodextrin Inclusion Complex cause2->solution2b result Improved this compound Solubility and Stability solution1a->result Leads to solution2a->result Leads to solution2b->result Leads to

References

Technical Support Center: Strategies to Prevent Tachyphylaxis with Repeated Famotidine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating tachyphylaxis—a rapid decrease in response to a drug after repeated administration—is crucial for the integrity of experimental designs and the development of effective therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis associated with the H2-receptor antagonist, famotidine (B1672045).

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis and how quickly does it develop?

A1: this compound tachyphylaxis, also known as tolerance, is the attenuation of its acid-suppressing effect with repeated dosing.[1] This phenomenon is well-documented and can occur rapidly, often observed as early as the second day of continuous administration.[2] Studies have shown a significant decline in the efficacy of this compound in controlling gastric pH by the third day of treatment.[3]

Q2: What are the underlying molecular mechanisms of this compound tachyphylaxis?

A2: The precise mechanisms are still under investigation, but it is believed to involve a combination of factors:

  • H2 Receptor Desensitization: Continuous exposure to an antagonist can lead to changes in the histamine (B1213489) H2 receptor (H2R), a G-protein coupled receptor (GPCR). This desensitization is primarily mediated by G-protein-coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor.[4][5]

  • β-Arrestin Recruitment and Receptor Internalization: Following phosphorylation by GRKs, β-arrestin proteins are recruited to the H2 receptor. This binding sterically hinders the G-protein coupling, leading to a diminished signaling cascade.[6] β-arrestin also acts as an adaptor protein, facilitating the internalization of the H2 receptor from the cell surface into intracellular compartments via clathrin-coated pits.[7][8]

  • Upregulation of Other Acid Secretion Pathways: The body may compensate for the H2 receptor blockade by upregulating other pathways involved in gastric acid secretion, such as those mediated by gastrin and acetylcholine.

Q3: Is increasing the dose of this compound an effective strategy to overcome tachyphylaxis?

A3: No, increasing the dose of this compound is generally not an effective strategy to overcome tachyphylaxis. Once tolerance develops, even significantly higher doses may not restore the initial acid-suppressing effect.

Troubleshooting Guide: Preventing this compound Tachyphylaxis in Experimental Settings

Issue: A decline in the acid-suppressing effect of this compound is observed in my multi-day experiment.

This is a classic presentation of tachyphylaxis. Here are some strategies to consider for preventing or mitigating this effect:

Strategy 1: Intermittent Dosing (Drug Holidays)

  • Principle: Providing a "drug holiday" or administering this compound on an intermittent schedule can help prevent the development of tolerance. This allows for the resensitization of the H2 receptors.

  • Evidence: Studies on other H2-receptor antagonists have shown that intermittent administration (e.g., every other day) can reverse the tolerance phenomenon observed with continuous daily dosing.

  • Recommendation: If your experimental design allows, consider an intermittent dosing schedule. The optimal "off" period has not been definitively established and may need to be determined empirically for your specific model and experimental goals.

Strategy 2: On-Demand or As-Needed Administration

  • Principle: For studies where continuous acid suppression is not a strict requirement, administering this compound on an "on-demand" basis to coincide with specific experimental time points (e.g., before a stimulus) can be an effective way to avoid continuous receptor blockade and subsequent tachyphylaxis.

Data Presentation: Efficacy of Different this compound Dosing Regimens

The following tables summarize quantitative data from studies evaluating the effect of different this compound dosing regimens on gastric pH.

Table 1: Continuous vs. Intermittent Intravenous this compound Administration in ICU Patients

Dosing RegimenMean Time Gastric pH > 4.0 (hours/24 hours)Percentage of Total Measurements with pH > 4.0
Continuous Infusion (1.7 mg/hr)20.883%
Intermittent Bolus (20 mg every 12 hours)12.663%

Source: Adapted from a prospective, randomized, crossover study in critically ill patients.[6][9]

Table 2: Decline in Gastric Acid Control with Continuous Oral this compound Dosing

Treatment DayMean Percentage of Time Gastric pH > 4.0
Day 1 Highest Efficacy
Day 3 Significant Decline
Day 7 Continued Gradual Decline
Day 14 Sustained Reduced Efficacy

Source: Adapted from a study in subjects with frequent heartburn receiving twice-daily oral this compound.[2]

Experimental Protocols

1. Protocol for 24-Hour Ambulatory Gastric pH Monitoring

This protocol is a standard method for assessing the efficacy of acid-suppressing medications like this compound.

  • Objective: To continuously measure the pH of the stomach over a 24-hour period to evaluate the effect of this compound administration.

  • Materials:

    • pH monitoring system with a thin, flexible catheter containing a pH sensor

    • Portable data recorder

    • Calibration buffers (pH 7.0 and pH 1.0)

    • Topical anesthetic for nasal passage

    • Water

  • Procedure:

    • Calibration: Calibrate the pH probe using the standard pH buffers according to the manufacturer's instructions.

    • Probe Placement: Anesthetize the subject's nostril. Pass the pH catheter through the nostril, down the esophagus, and into the stomach. The position is typically confirmed by a rapid drop in pH as the probe enters the acidic environment of the stomach.

    • Data Recording: Connect the catheter to the portable data recorder. The subject is instructed to go about their normal daily activities and to press event markers on the recorder to indicate meal times, sleep periods, and the occurrence of specific symptoms.

    • Data Retrieval and Analysis: After 24 hours, the catheter is removed, and the data from the recorder is downloaded to a computer for analysis. Key parameters to analyze include the percentage of time the gastric pH is above certain thresholds (e.g., pH 4.0) and the mean pH over the 24-hour period.

2. Protocol for Assessing H2 Receptor Desensitization via cAMP Assay

This protocol can be used in cell-based assays to investigate the molecular mechanisms of this compound-induced tachyphylaxis.

  • Objective: To measure the effect of pre-treatment with this compound on the subsequent histamine-stimulated cyclic AMP (cAMP) production in cells expressing the H2 receptor.

  • Materials:

    • Cell line expressing the histamine H2 receptor (e.g., HEK293 or CHO cells)

    • Cell culture medium and reagents

    • This compound

    • Histamine

    • cAMP assay kit (e.g., ELISA or HTRF-based)

    • Phosphodiesterase inhibitor (e.g., IBMX)

  • Procedure:

    • Cell Culture: Plate the H2 receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.

    • Pre-treatment (Desensitization): Treat the cells with this compound at the desired concentration for a specified period (e.g., 30 minutes to several hours). Include a vehicle-only control group.

    • Wash: Carefully wash the cells with a suitable buffer to remove the this compound.

    • Stimulation: Add a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with a known concentration of histamine for a short period (e.g., 10-15 minutes).

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

    • Data Analysis: Compare the histamine-stimulated cAMP levels in the cells pre-treated with this compound to the control cells. A reduced cAMP response in the this compound-treated group indicates receptor desensitization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

H2R_Signaling_and_Desensitization cluster_activation H2 Receptor Activation cluster_desensitization Desensitization & Internalization Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates GRK GRK H2R->GRK Recruits H2R_P Phosphorylated H2 Receptor H2R->H2R_P AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates Acid Gastric Acid Secretion ProtonPump->Acid GRK->H2R Phosphorylates H2R_P->Gs bArrestin β-Arrestin H2R_P->bArrestin Binds Clathrin Clathrin-Coated Pit bArrestin->Clathrin Promotes Internalization via Endosome Endosome Clathrin->Endosome Forms Tachyphylaxis_Prevention_Workflow start Start: Multi-Day Experiment with this compound decision Is continuous acid suppression required? start->decision continuous Continuous Dosing decision->continuous Yes intermittent Implement Intermittent Dosing Schedule (e.g., every other day) decision->intermittent No on_demand Use 'On-Demand' Dosing Before Specific Events decision->on_demand Partially tachyphylaxis High Risk of Tachyphylaxis continuous->tachyphylaxis end End of Experiment tachyphylaxis->end reduced_tachyphylaxis Reduced Risk of Tachyphylaxis intermittent->reduced_tachyphylaxis on_demand->reduced_tachyphylaxis reduced_tachyphylaxis->end

References

Validation & Comparative

Famotidine's Enduring Efficacy in an Era of Novel Acid Suppressors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of famotidine (B1672045) against novel acid suppressors, supported by experimental data. It delves into the mechanistic differences, comparative clinical efficacy, and detailed experimental protocols to offer a comprehensive overview for informed decision-making in acid suppression therapy research and development.

Executive Summary

This compound, a long-standing histamine (B1213489) H2-receptor antagonist (H2RA), continues to be a relevant therapeutic agent for acid-related disorders. The emergence of novel acid suppressors, particularly potassium-competitive acid blockers (PCABs) such as vonoprazan, tegoprazan, and linaprazan, has prompted a re-evaluation of the therapeutic landscape. While these newer agents boast a distinct mechanism of action and potent acid suppression, this compound maintains a role, especially in specific clinical scenarios like on-demand symptom control and management of nocturnal acid breakthrough. This guide presents a data-driven comparison to elucidate the relative strengths and applications of these acid-suppressing agents.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and novel PCABs lies in their molecular targets and mechanisms of action within the gastric parietal cell.

This compound functions as a competitive antagonist at the histamine H2-receptors on the basolateral membrane of parietal cells.[1][2] By blocking the binding of histamine, a primary secretagogue, this compound effectively reduces the production of cyclic AMP (cAMP) and subsequently decreases the activation of the H+/K+ ATPase (proton pump), leading to reduced gastric acid secretion.[3]

In contrast, PCABs directly and reversibly inhibit the H+/K+ ATPase, the final step in the acid secretion pathway.[4][5] They compete with potassium ions (K+) for binding to the proton pump, effectively blocking the exchange of H+ and K+ ions and thus halting acid secretion.[4][5] This mechanism is independent of the upstream signaling pathways that stimulate the pump, such as those involving histamine, gastrin, or acetylcholine.[4]

G cluster_0 Stimulatory Pathways cluster_1 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R cAMP cAMP Pathway H2R->cAMP activates Ca2 Ca2+ Pathway CCK2R->Ca2 activates M3R->Ca2 activates ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump activates Ca2->ProtonPump activates H_ion H+ ProtonPump->H_ion StomachLumen Stomach Lumen H_ion->StomachLumen Secreted This compound This compound This compound->H2R blocks PCABs PCABs PCABs->ProtonPump inhibits G cluster_0 Pre-Trial cluster_1 Trial Periods (Crossover Design) cluster_2 Period 1 cluster_3 Period 2 cluster_4 Period 3 cluster_5 Post-Trial Screening Participant Screening (H. pylori negative) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization DrugA Administer Drug A (e.g., this compound) Randomization->DrugA pH_A 24h pH Monitoring DrugA->pH_A Washout1 Washout Period pH_A->Washout1 DrugB Administer Drug B (e.g., PCAB) Washout1->DrugB pH_B 24h pH Monitoring DrugB->pH_B Washout2 Washout Period pH_B->Washout2 DrugC Administer Drug C (e.g., Comparator) Washout2->DrugC pH_C 24h pH Monitoring DrugC->pH_C DataAnalysis Data Analysis (pH > 4 holding time, etc.) pH_C->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

References

Famotidine vs. Proton Pump Inhibitors: A Comparative Guide to Acid Suppression Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acid suppression efficacy of famotidine (B1672045), a histamine (B1213489) H2-receptor antagonist (H2RA), and proton pump inhibitors (PPIs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and PPIs lies in their distinct mechanisms of action at the cellular level within the gastric parietal cells, the primary producers of gastric acid.

This compound acts as a competitive antagonist of the histamine H2 receptor.[1][2] Histamine, released from enterochromaffin-like (ECL) cells, is a potent stimulator of acid secretion. By blocking the H2 receptor on the basolateral membrane of parietal cells, this compound effectively reduces the histamine-mediated signaling cascade that leads to the activation of the proton pump.[1][2]

Proton pump inhibitors, on the other hand, act on the final step of acid secretion.[3][4] These drugs irreversibly bind to and inactivate the H+/K+ ATPase, commonly known as the proton pump, located on the apical membrane of the parietal cell.[4] This enzyme is responsible for pumping hydrogen ions into the gastric lumen in exchange for potassium ions. By directly inhibiting the proton pump, PPIs provide a more profound and sustained suppression of gastric acid, irrespective of the initial stimulus.[3]

cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen cluster_Stimuli Stimuli cluster_Inhibitors Inhibitors H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) H+ H+ H+/K+ ATPase (Proton Pump)->H+ Secretes H2 Receptor H2 Receptor cAMP Pathway cAMP Pathway H2 Receptor->cAMP Pathway Gastrin Receptor Gastrin Receptor Ca2+ Pathway Ca2+ Pathway Gastrin Receptor->Ca2+ Pathway Acetylcholine Receptor Acetylcholine Receptor Acetylcholine Receptor->Ca2+ Pathway cAMP Pathway->H+/K+ ATPase (Proton Pump) Activates Ca2+ Pathway->H+/K+ ATPase (Proton Pump) Activates Histamine Histamine Histamine->H2 Receptor Gastrin Gastrin Gastrin->Gastrin Receptor Acetylcholine Acetylcholine Acetylcholine->Acetylcholine Receptor This compound This compound This compound->H2 Receptor Blocks PPI Proton Pump Inhibitors PPI->H+/K+ ATPase (Proton Pump) Inhibits

Fig. 1: Mechanism of Action of this compound and PPIs on Parietal Cells.

Quantitative Comparison of Acid Suppression

The superior potency of PPIs in acid suppression is well-documented in clinical trials utilizing 24-hour intragastric pH monitoring. This technique provides a detailed profile of gastric acidity over a full day, allowing for a precise comparison of drug efficacy.

ParameterThis compound (20 mg b.d.)Omeprazole (B731) (20 mg o.d.)Reference(s)
Mean % time intragastric pH > 4 (Day 1) 46.9%44.6%[5]
Mean % time intragastric pH > 4 (Day 14) Decreased from Day 1 (due to tolerance)Increased and sustained from Day 1[5]
Mean intraesophageal pH Significantly lowerSignificantly higher[2]
% time intraesophageal pH < 4 31.6%11.7%[2]

Note: b.d. = twice daily; o.d. = once daily.

These data highlight that while this compound provides rapid initial acid control, its effect can diminish over time, a phenomenon known as tachyphylaxis.[6] In contrast, PPIs demonstrate a cumulative and sustained effect, leading to superior overall acid suppression with continued use.[5]

Comparative Efficacy in Clinical Applications

The differences in acid suppression translate to varying clinical efficacies in the treatment of acid-related disorders.

Erosive Esophagitis

In the healing of erosive esophagitis, a condition characterized by inflammation and ulceration of the esophagus, PPIs have consistently demonstrated superiority over H2RAs.

Treatment GroupHealing Rate (4 weeks)Healing Rate (8 weeks)Reference(s)
This compound (20 mg b.d.) 32%53%[7]
Omeprazole (20 mg o.d.) 72%95%[7]

A meta-analysis of multiple studies concluded that standard-dose PPIs are significantly more effective than H2RAs in healing all grades of erosive esophagitis.[3][4]

Non-Erosive Reflux Disease (NERD)

In patients with NERD, where symptoms of gastroesophageal reflux are present without visible esophageal erosions, the efficacy difference is more nuanced. One study in a Japanese population found that while omeprazole was more effective than this compound in Helicobacter pylori-negative patients, their efficacy was similar in H. pylori-positive individuals.[3]

Patient Group (NERD)Complete Symptom Relief (4 weeks) - this compound (20 mg b.d.)Complete Symptom Relief (4 weeks) - Omeprazole (20 mg o.d.)Reference(s)
Overall 48%56%[3]
H. pylori-negative 35%Not specified, but significantly better than this compound[3]
H. pylori-positive 64%Not specified, but similar to this compound[3]
Peptic Ulcer Disease

For the prevention of recurrent peptic ulcers in long-term low-dose aspirin (B1665792) users, omeprazole was found to be superior to this compound.[5] A significantly lower incidence of recurrent ulcers/erosions was observed in the omeprazole group compared to the this compound group (9.1% vs. 30.6%).[5]

Experimental Protocols

24-Hour Intragastric pH Monitoring

This procedure is the gold standard for assessing the efficacy of acid-suppressing medications.

Objective: To continuously measure the pH of the stomach over a 24-hour period to evaluate the pharmacodynamic effects of this compound versus a PPI.

Methodology:

  • Patient Preparation: Patients are typically required to discontinue any acid-suppressing medications for a specified period before the study (e.g., 7 days for PPIs, 3 days for H2RAs).[8]

  • Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nose and into the stomach. The correct placement is verified, often by the "pH step-up" method.

  • Data Recording: The catheter is connected to a portable recording device that the patient wears for 24 hours. The device records pH levels at regular intervals.

  • Patient Diary: Patients are instructed to maintain a diary, noting the times of meals, sleep, and any symptoms experienced.

  • Data Analysis: After 24 hours, the catheter is removed, and the data from the recorder is downloaded. Key parameters analyzed include the mean 24-hour intragastric pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

cluster_PreStudy Pre-Study cluster_Study Study Period cluster_PostStudy Post-Study Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Washout Period Washout Period Informed Consent->Washout Period 24-hr pH Monitoring (Baseline) 24-hr pH Monitoring (Baseline) Washout Period->24-hr pH Monitoring (Baseline) Randomization Randomization This compound Arm This compound Arm Randomization->this compound Arm Group A PPI Arm PPI Arm Randomization->PPI Arm Group B Treatment Period Treatment Period This compound Arm->Treatment Period PPI Arm->Treatment Period 24-hr pH Monitoring (Baseline)->Randomization 24-hr pH Monitoring (Follow-up) 24-hr pH Monitoring (Follow-up) Treatment Period->24-hr pH Monitoring (Follow-up) Symptom & Safety Assessment Symptom & Safety Assessment Treatment Period->Symptom & Safety Assessment Data Analysis Data Analysis 24-hr pH Monitoring (Follow-up)->Data Analysis Symptom & Safety Assessment->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Conclusion Conclusion Statistical Comparison->Conclusion

Fig. 2: Workflow for a Comparative Clinical Trial of this compound vs. PPIs.

Conclusion

The available experimental data unequivocally demonstrate that proton pump inhibitors offer more potent and sustained acid suppression compared to this compound. This translates to superior efficacy in healing erosive esophagitis and preventing recurrent peptic ulcers. While this compound provides rapid onset of action, its effectiveness can be limited by the development of tolerance. The choice between these two classes of drugs in a clinical or research setting should be guided by the specific condition being treated, the desired duration of acid suppression, and the individual patient's characteristics. For long-term and profound acid suppression, PPIs are the preferred therapeutic and experimental tool.

References

Famotidine in the Crosshairs: A Comparative Analysis of Clinical Trial Data for COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 15, 2025 – As the scientific community continues to explore potential therapeutic avenues for COVID-19, the common heartburn medication famotidine (B1672045) has emerged as a subject of intense investigation. Several clinical trials and observational studies have examined its efficacy in treating patients with varying degrees of COVID-19 severity. This guide provides a comprehensive cross-validation of key clinical trial data, offering researchers, scientists, and drug development professionals an objective comparison of study protocols, outcomes, and proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies investigating the use of this compound in COVID-19 patients.

Table 1: Outcomes in Hospitalized Patients

StudyPatient PopulationThis compound DosageControl/ComparatorPrimary Outcome(s)Results
Freedberg et al. (2020)[1]1,620 hospitalized COVID-19 patientsVaried (oral or IV)No this compoundDeath or intubationThis compound use was associated with a reduced risk of death or intubation (Adjusted Hazard Ratio: 0.42)[2]
Mather et al. (2020)[3]878 hospitalized COVID-19 patientsVariedNo this compoundIn-hospital mortality; combined death or intubationUse of this compound was associated with a decreased risk of in-hospital mortality (OR: 0.37) and the combined endpoint of death or intubation (OR: 0.47)[3]
Yeramaneni et al. (2020)Retrospective cohort of hospitalized patientsNot specifiedNo this compound30-day mortalityNo significant benefit of this compound was observed[2]

Table 2: Outcomes in Non-Hospitalized Patients

StudyPatient PopulationThis compound DosageControl/ComparatorPrimary Outcome(s)Results
NCT04724720[4][5]55 non-hospitalized adults with mild to moderate COVID-1980 mg three times daily for 14 daysPlaceboTime to symptom resolutionThis compound led to a more rapid resolution of symptoms and inflammation[5][6]
Janowitz et al. (2020) - Case Series[2]10 non-hospitalized patients with COVID-19High-dose oral this compound (most commonly 80 mg three times daily)N/ASymptom improvementPatients reported marked improvements in disease-related symptoms[2]

Experimental Protocols

A detailed examination of the methodologies employed in these studies is crucial for a nuanced understanding of the results.

NCT04724720: A Randomized, Double-Blind, Placebo-Controlled Trial
  • Objective: To assess the efficacy of high-dose oral this compound in improving clinical outcomes for non-hospitalized patients with confirmed COVID-19.[4]

  • Patient Population: Symptomatic, non-hospitalized adults with a confirmed diagnosis of COVID-19.[4]

  • Intervention: Participants were randomized to receive either this compound (80 mg three times daily) or a placebo for a maximum of 14 days.[5]

  • Data Collection: The trial was conducted remotely, with participants reporting symptoms via electronic surveys.[6]

  • Primary Endpoint: The primary outcome was the time to symptom resolution, as measured by a COVID-19 symptom score.[4]

  • Key Exclusion Criteria: Hospitalized patients and those with severe symptoms were excluded.

Freedberg et al. (2020): A Retrospective Cohort Study
  • Objective: To evaluate the association between this compound use and clinical outcomes in hospitalized COVID-19 patients.[1]

  • Patient Population: Consecutive patients hospitalized with COVID-19 at a single medical center.[1]

  • Exposure: The study identified patients who received this compound within 24 hours of hospital admission.[1]

  • Analysis: A propensity score-matched analysis was used to compare outcomes between patients who did and did not receive this compound.[1]

  • Primary Outcome: The primary endpoint was a composite of death or intubation.[1]

Mather et al. (2020): An Observational Study
  • Objective: To compare outcomes in hospitalized COVID-19 patients who received this compound with those who did not.[3]

  • Patient Population: Consecutive COVID-19 positive patients admitted to a hospital.[3]

  • Analysis: A retrospective, propensity-matched observational study design was employed.[3]

  • Primary Outcomes: The primary outcomes were in-hospital mortality and a combined endpoint of death or intubation.[3]

  • Secondary Outcomes: The study also assessed levels of inflammatory markers such as C-reactive protein and procalcitonin.[3]

Proposed Mechanisms of Action

The initial hypothesis that this compound exerts a direct antiviral effect on SARS-CoV-2 by inhibiting its proteases has not been consistently supported by subsequent research.[7] The prevailing theories now center on its host-directed activities, primarily through its role as a histamine (B1213489) H2 receptor antagonist.

Histamine H2 Receptor Antagonism and Immune Modulation

One of the leading hypotheses is that this compound mitigates the hyperinflammatory response, or "cytokine storm," often seen in severe COVID-19.[8] This is thought to occur through its blockade of the histamine H2 receptor.[2][7] Histamine, released by activated mast cells during viral infections, can contribute to the inflammatory cascade. By blocking this receptor, this compound may dampen the downstream signaling that leads to the excessive production of inflammatory cytokines.[2][7]

SARS_CoV_2 SARS-CoV-2 Infection Mast_Cell Mast Cell Activation SARS_CoV_2->Mast_Cell Histamine Histamine Release Mast_Cell->Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds to Cytokine_Storm Cytokine Storm H2_Receptor->Cytokine_Storm Activates This compound This compound This compound->H2_Receptor Blocks

Proposed Mechanism of this compound via Histamine H2 Receptor Blockade.
The Vagus Nerve Inflammatory Reflex

Another proposed mechanism involves the vagus nerve inflammatory reflex.[8] Studies in mice have suggested that this compound may stimulate the vagus nerve, a key component of the parasympathetic nervous system that plays a role in regulating inflammation.[8][9] This stimulation is thought to lead to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the cytokine storm.[8]

This compound This compound Vagus_Nerve Vagus Nerve Stimulation This compound->Vagus_Nerve Immune_Cells Immune Cells Vagus_Nerve->Immune_Cells Inhibits Cytokine_Production Pro-inflammatory Cytokine Production Immune_Cells->Cytokine_Production Reduces Recruitment Patient Recruitment (Remote) Consent Informed Consent (Electronic) Recruitment->Consent Randomization Randomization (this compound vs. Placebo) Consent->Randomization Drug_Delivery Study Drug Delivery (Mail) Randomization->Drug_Delivery Data_Collection Symptom & Data Collection (Electronic Surveys) Drug_Delivery->Data_Collection Follow_up Follow-up (Telemedicine) Data_Collection->Follow_up

References

A Comparative Guide to the Potency of H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the potency of common histamine (B1213489) H2 receptor antagonists, tailored for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from peer-reviewed literature, offering an objective analysis of these widely used compounds.

Introduction to H2 Receptor Antagonists

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the parietal cells of the stomach, thereby reducing the production of gastric acid.[1] This mechanism makes them effective in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] The primary H2 antagonists available for clinical and research purposes include cimetidine (B194882), ranitidine (B14927), famotidine (B1672045), and nizatidine.[2] While they share a common mechanism, their potency, selectivity, and pharmacokinetic profiles differ significantly.

H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gs alpha subunit (Gαs).[3] When an agonist, such as histamine, binds to the receptor, it triggers a conformational change that activates Gαs. This, in turn, stimulates the enzyme adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream cellular proteins, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid.[4] H2 receptor antagonists competitively inhibit the initial binding of histamine, thereby blocking this entire signaling cascade.[3]

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Histamine Histamine (Agonist) Histamine->H2R Binds Antagonist H2 Antagonist Antagonist->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Activates H_out H+ Secretion Pump->H_out

Caption: H2 Receptor Signaling Pathway.

Potency and Affinity Comparison

The potency of H2 receptor antagonists is typically quantified by their binding affinity (Ki or pA2 values) and their functional inhibition of a biological response (IC50 values). This compound is consistently reported as the most potent H2 antagonist, followed by ranitidine and then cimetidine.[5][6] On a molar basis, this compound is approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine.[6]

ParameterCimetidineRanitidineThis compoundNizatidine
Relative Potency (vs. Cimetidine=1) 1~7[7]~20-50[6][7]Data not consistently available
pA2 ~6.2~6.8-7.2[8]~8.3Data not consistently available
Log IC50 (cAMP assay) -6.18-6.79N/AData not consistently available
Notes First-generation H2 antagonist. Known to interact with cytochrome P-450 enzymes.[3]More potent and with fewer drug interactions than cimetidine.[3]The most potent H2 antagonist with a longer duration of action.[5][7]Potency comparable to ranitidine.[6]

Table 1: Comparative potency of common H2 receptor antagonists. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. IC50 is the concentration of an antagonist that inhibits 50% of the maximal response.

Experimental Protocols

The determination of antagonist potency relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of an antagonist for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Crude cell membranes are prepared from a cell line or tissue stably expressing the human H2 receptor. This involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction containing the receptors. The protein concentration is determined using a standard assay (e.g., BCA).

  • Competitive Binding: In a 96-well plate, a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-Tiotidine) is incubated with the membrane preparation.

  • Assay Setup:

    • Total Binding: Radioligand + Membranes.

    • Non-specific Binding: Radioligand + Membranes + a high concentration of an unlabeled antagonist (e.g., 10 µM Tiotidine) to saturate all receptors.

    • Competition: Radioligand + Membranes + serial dilutions of the test antagonist.

  • Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand while unbound ligand passes through. Filters are washed with ice-cold buffer.

  • Quantification: Scintillation cocktail is added to the dried filters, and radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test antagonist that displaces 50% of the radioligand) is determined from the competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare H2 Receptor Membranes B Incubate Membranes with [3H]-Tiotidine & Test Antagonist A->B C Separate Bound & Free Ligand via Vacuum Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E cAMP_Assay_Workflow A Plate H2 Receptor-Expressing Cells B Pre-incubate with Test Antagonist A->B C Stimulate with Histamine (EC80 concentration) B->C D Incubate to allow cAMP Production C->D E Lyse Cells & Detect cAMP (e.g., HTRF) D->E F Plot Dose-Response Curve & Calculate IC50 E->F InVivo_Assay_Workflow A Anesthetize Rat & Surgically Prepare for Stomach Perfusion B Measure Basal Acid Secretion A->B C Administer H2 Antagonist (i.p. or i.v.) B->C D Stimulate with Histamine or Pentagastrin C->D E Collect Perfusate & Titrate to Measure Acid Output D->E F Calculate Percent Inhibition and ED50 E->F

References

A Head-to-Head Comparison of Famotidine and Cimetidine's Side Effect Profiles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the side effect profiles of two prominent histamine (B1213489) H2-receptor antagonists, famotidine (B1672045) and cimetidine (B194882). By presenting quantitative data from clinical studies, detailing the underlying mechanisms of adverse reactions, and illustrating key pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.

Summary of Side Effect Profiles

This compound is generally considered to have a more favorable side effect profile compared to cimetidine, primarily due to its minimal interaction with the cytochrome P450 enzyme system and its lack of significant antiandrogenic effects.[1][[“]] While both drugs are generally well-tolerated, cimetidine's propensity for drug-drug interactions and endocrine-related side effects are key differentiating factors.[1][3]

Quantitative Data on Side Effect Incidence

The following table summarizes the reported incidence of common side effects for this compound and cimetidine based on data from clinical trials and prescribing information. It is important to note that the data are compiled from various sources and may not represent a direct head-to-head comparison from a single study.

Side EffectThis compound Incidence (%)Cimetidine Incidence (%)
Gastrointestinal
Diarrhea1.7[4]~1[5]
Constipation1.2[4]Data not consistently reported
Nausea/Vomiting<1[6]Data not consistently reported
Central Nervous System
Headache4.7[4]2.1 - 3.5 (dose-dependent)[5]
Dizziness1.3[4]~1[7]
Confusion/HallucinationsRare, more common in elderly and renally impaired patients[8]More commonly reported than with this compound, especially in elderly or those with renal/hepatic impairment[9][10]
Endocrine
GynecomastiaNot a recognized side effect[11]Can occur, especially with high doses and long-term use[10][11]
Impotence (reversible)Not a recognized side effect[12]Can occur with high doses[11]
Hepatic
Elevated Liver EnzymesRare[6]Up to 4% in initial studies[9]
Drug-Drug Interactions
Cytochrome P450 InhibitionMinimal to no clinically significant inhibition[13][14][15]Significant inhibitor of several CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)[1][3]

Key Differentiating Side Effects: Mechanisms and Experimental Evidence

Cytochrome P450 (CYP450) Inhibition and Drug Interactions

A primary distinction between this compound and cimetidine lies in their interaction with the hepatic cytochrome P450 system, a critical pathway for the metabolism of numerous drugs.

Cimetidine: Cimetidine is a well-documented inhibitor of several CYP450 isoenzymes.[1][3] This inhibition is clinically significant as it can lead to increased plasma concentrations and potential toxicity of co-administered drugs that are metabolized by these enzymes.

  • Mechanism: Cimetidine's imidazole (B134444) ring structure is thought to be responsible for its binding to the heme-iron center of the cytochrome P450 enzymes, thereby competitively inhibiting their metabolic activity.[16][17] Experimental studies have shown that cimetidine can form a metabolite-intermediate (MI) complex with CYP enzymes, further contributing to their inhibition.[18]

  • Experimental Protocol: In vitro studies investigating CYP450 inhibition typically involve incubating human liver microsomes or specific cDNA-expressed CYP isoenzymes with cimetidine and a probe substrate for the enzyme of interest. The rate of metabolite formation is then measured, often using high-performance liquid chromatography (HPLC) or mass spectrometry, to determine the extent of inhibition. For example, one study used human liver microsomes and purified human liver cytochromes P-450 to assess the impact of cimetidine on the metabolism of various substrates, demonstrating differential inhibition of individual P-450 enzymes.[16]

This compound: In contrast, this compound exhibits a notable lack of interaction with the cytochrome P450 system.[13][14] This characteristic makes it a safer alternative for patients on multiple medications.

  • Mechanism: this compound's chemical structure, which features a thiazole (B1198619) ring instead of an imidazole ring, results in a much lower affinity for CYP450 enzymes.

  • Experimental Protocol: Comparative in vitro studies have been conducted to evaluate this compound's potential to interact with the CYP450 system, often using cimetidine as a positive control. These experiments, similar to those described for cimetidine, consistently demonstrate that this compound does not significantly inhibit the metabolism of various drug substrates.[19][20]

CYP450_Interaction cluster_cimetidine Cimetidine Pathway cluster_this compound This compound Pathway Cimetidine Cimetidine CYP450 Cytochrome P450 Enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4) Inhibition Inhibition Drug_Metabolism_C Metabolism of Co-administered Drugs Increased_Drug_Levels Increased Plasma Levels & Potential Toxicity This compound This compound CYP450_F Cytochrome P450 Enzymes No_Interaction No Significant Interaction Drug_Metabolism_F Normal Metabolism of Co-administered Drugs

Antiandrogenic Effects

Cimetidine has been associated with endocrine side effects, specifically antiandrogenic effects, which are not observed with this compound.[11]

Cimetidine:

  • Mechanism: Cimetidine has been shown to act as a nonsteroidal antiandrogen.[21] It can competitively inhibit the binding of dihydrotestosterone (B1667394) (DHT) to androgen receptors in target tissues.[21][22] Additionally, high doses of cimetidine may lead to an increase in prolactin levels, which can contribute to gynecomastia.[11]

  • Experimental Protocol: Studies investigating the antiandrogenic effects of cimetidine have utilized both in vivo and in vitro models. In vivo studies in rats have demonstrated that cimetidine can antagonize the effects of testosterone (B1683101) on androgen-dependent tissues like the prostate and seminal vesicles.[23] In vitro competitive binding assays have been used to show cimetidine's ability to displace radiolabeled DHT from its receptor.[21]

This compound:

  • Mechanism: this compound does not exhibit antiandrogenic properties. Studies have shown that it does not significantly alter basal or stimulated levels of pituitary and sexual hormones.[12]

  • Experimental Protocol: Clinical studies in human subjects have been conducted to evaluate the endocrine effects of this compound. These studies typically involve measuring serum levels of various hormones (e.g., prolactin, LH, FSH, testosterone) before and after short-term and long-term administration of the drug. A study investigating the endocrine effects of this compound and ranitidine (B14927) in male patients with duodenal ulcers found that neither treatment modified basal and stimulated levels of prolactin, LH, FSH, and sexual hormones.[12]

Antiandrogenic_Effect cluster_cimetidine_androgen Cimetidine's Antiandrogenic Mechanism cluster_famotidine_androgen This compound's Lack of Antiandrogenic Effect Cimetidine_A Cimetidine Androgen_Receptor Androgen Receptor DHT Dihydrotestosterone (DHT) Blockade Competitive Blockade Gynecomastia Gynecomastia/ Impotence Famotidine_A This compound Androgen_Receptor_F Androgen Receptor No_Binding No Significant Binding Normal_Function Normal Androgenic Function

Central Nervous System (CNS) Side Effects

Both this compound and cimetidine have been associated with CNS side effects, although they are generally rare in the general patient population. These effects are more commonly reported in elderly patients and those with impaired renal or hepatic function.[8][9][10]

Reported CNS side effects for both drugs include headache, dizziness, confusion, delirium, and hallucinations.[4][5][7][8] While direct comparative incidence rates are scarce, some evidence suggests that cimetidine may be more frequently associated with these adverse events.[1]

Experimental Methodologies in Comparative Clinical Trials

The majority of head-to-head clinical trials comparing this compound and cimetidine were designed as randomized, double-blind studies.

  • General Protocol:

    • Patient Population: Patients with endoscopically confirmed active duodenal or gastric ulcers were typically recruited.

    • Randomization: Participants were randomly assigned to receive either this compound or cimetidine.

    • Blinding: Both the patients and the investigators were blinded to the treatment allocation to prevent bias.

    • Dosage: Standard therapeutic doses were used (e.g., this compound 40 mg at night, cimetidine 800 mg at night).[24][25]

    • Duration: Treatment duration was typically 4 to 8 weeks.

    • Efficacy Assessment: The primary efficacy endpoint was usually ulcer healing, confirmed by endoscopy.

    • Safety Assessment: Adverse events were systematically recorded at regular follow-up visits through patient interviews and laboratory tests. The incidence, severity, and potential relationship to the study drug were documented.

One such multicenter, randomized, double-blind study compared the efficacy and safety of this compound (40 mg at night) with cimetidine (800 mg at night) in 119 patients with active duodenal ulcer disease.[24][26][27] The clinical and laboratory safety profiles were reported to be similar for both groups.[24][26][27]

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Active Ulcer Disease) Randomization Randomization Patient_Recruitment->Randomization Famotidine_Arm This compound Treatment Arm Randomization->Famotidine_Arm Cimetidine_Arm Cimetidine Treatment Arm Randomization->Cimetidine_Arm Follow_Up Follow-Up Visits (e.g., 4 & 8 weeks) Famotidine_Arm->Follow_Up Cimetidine_Arm->Follow_Up Efficacy_Assessment Efficacy Assessment (Endoscopy for Ulcer Healing) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Event Monitoring) Follow_Up->Safety_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Conclusion

References

Assessing the Reproducibility of Published Famotidine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Famotidine (B1672045), a potent histamine (B1213489) H2 receptor antagonist, has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its mechanism of action in this context is well-established and highly reproducible. However, recent investigations into its potential role in treating COVID-19 have yielded more varied and sometimes conflicting results, highlighting the critical importance of assessing the reproducibility of published research. This guide provides an objective comparison of key findings on this compound, presenting supporting experimental data and detailed methodologies to aid researchers in their evaluation.

Core Mechanism of Action: A Consistent Picture

This compound's primary and well-documented effect is the competitive and reversible antagonism of the histamine H2 receptor.[1][2] This action effectively inhibits gastric acid secretion by blocking the histamine-mediated signaling pathway in parietal cells.[2][3] Decades of in vivo, in vitro, and clinical studies have consistently reproduced these findings, solidifying its place in clinical practice.[1][4]

Key Reproducible Findings:
  • H2 Receptor Binding: this compound demonstrates high selectivity and affinity for the H2 receptor.[5]

  • Inhibition of Gastric Acid Secretion: It effectively suppresses basal, nocturnal, and stimulated gastric acid secretion in a dose-dependent manner.[4][6] Oral doses ranging from 5-40 mg have shown a clear dose-related response in suppressing acid output.[4]

  • Pharmacokinetics: The onset of action after oral administration is within one hour, with peak effects observed in 1 to 3 hours.[2][4] The antisecretory effect typically lasts for 10 to 12 hours.[2] Oral bioavailability is approximately 40% to 45%.[2]

This compound and COVID-19: A Tale of Inconsistent Reproducibility

The exploration of this compound as a potential therapeutic for COVID-19 has produced a more complex and less consistent body of evidence. Initial retrospective cohort studies and anecdotal reports suggested a potential benefit, leading to a flurry of research.[7][8] However, subsequent studies, including both in vitro experiments and clinical trials, have yielded conflicting results, underscoring the challenges in reproducing these initial observations.

Initial Hypothesis: Direct Antiviral Activity

Early computational studies proposed that this compound might inhibit SARS-CoV-2 replication by targeting viral proteases, such as the 3-chymotrypsin-like protease (3CLpro) or the papain-like protease (PLpro).[8][9]

In Vitro Studies: Failure to Reproduce Antiviral Effects

Despite the initial in silico predictions, multiple in vitro studies have failed to demonstrate a direct antiviral effect of this compound on SARS-CoV-2.[8][10][11]

  • Enzymatic and Biophysical Assays: Systematic analysis using various assays showed that this compound neither binds to nor inhibits the function of 3CLpro and PLpro.[8][11]

  • Cell Culture Experiments: Studies using Vero E6 cells and human lung cell lines found that this compound did not inhibit SARS-CoV-2 replication, even at concentrations significantly higher than those achieved in clinical settings.[8][10] In contrast, the antiviral drug remdesivir (B604916) showed clear inhibition of viral replication in these same assays.[10]

Clinical Studies: A Mixed Bag of Outcomes
  • Positive Findings: Some retrospective studies and a randomized controlled trial reported that this compound use was associated with a reduced risk of death or intubation in hospitalized COVID-19 patients.[7][9][12] Another randomized, double-blind, placebo-controlled trial in non-hospitalized patients found that this compound led to a more rapid resolution of symptoms and inflammation.[13][14]

  • Neutral or Negative Findings: Other retrospective studies and meta-analyses have found no significant association between this compound use and improved outcomes in COVID-19 patients, including progression to severe disease, death, or intubation.[7][15]

The discrepancies in clinical outcomes could be attributed to a variety of factors, including differences in study design (retrospective vs. prospective), patient populations, disease severity, and the dosage and timing of this compound administration.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of findings.

Table 1: Pharmacokinetics of Oral this compound
ParameterValueReference(s)
Bioavailability~40-45%[2]
Onset of ActionWithin 1 hour[2][4]
Peak Effects1-3 hours[2][4]
Duration of Action10-12 hours[2]
Elimination Half-life~2.8 hours (in healthy subjects)[4]
Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2
Experimental SystemKey FindingConclusionReference(s)
Enzymatic Assays (3CLpro, PLpro)No inhibition of protease activityNo direct enzymatic inhibition[8][11]
Biophysical AssaysNo binding to 3CLpro or PLproNo direct interaction with proteases[8][11]
Vero E6 and A549 Cell CulturesNo inhibition of viral replication (up to 200 µM)No direct antiviral activity in cell culture[8][10]
Table 3: Summary of Clinical Outcomes in COVID-19 Studies
Study TypeKey FindingReproducibilityReference(s)
Retrospective Cohort StudyReduced risk of death or intubationLow[7][9]
Randomized Controlled Trial (Severe COVID-19)Better clinical outcome, but no significant survival benefitLow[12]
Randomized Controlled Trial (Mild to Moderate COVID-19)Faster symptom and inflammation resolutionLow[13][14]
Retrospective Studies & Meta-analysisNo significant protective effectHigh (among these studies)[7][15]

Experimental Protocols

To aid in the critical assessment of the cited research, detailed methodologies for key experiments are provided below.

H2 Receptor Binding Assay (General Protocol)
  • Cell Culture and Membrane Preparation: U-937 cells, which express H2 receptors, are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[5]

  • Radioligand Binding: The prepared cell membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine).

  • Competitive Binding: To determine the binding affinity of this compound, the assay is performed in the presence of varying concentrations of unlabeled this compound.

  • Separation and Quantification: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to calculate the inhibition constant (Ki) of this compound, which represents its binding affinity for the H2 receptor.

In Vitro SARS-CoV-2 Replication Assay
  • Cell Culture: Vero E6 cells or human lung epithelial cells (e.g., A549) are cultured in appropriate media.

  • Drug Treatment: Cells are pre-treated with various concentrations of this compound or a control compound (e.g., remdesivir) for a specified period.

  • Viral Infection: The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period (e.g., 24-48 hours) to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified using one or more of the following methods:

    • qRT-PCR: Measures the amount of viral RNA in the cell culture supernatant.

    • Plaque Assay: Determines the number of infectious virus particles.

    • Immunofluorescence: Visualizes infected cells using antibodies against viral proteins.

  • Cytotoxicity Assay: A parallel assay is conducted to ensure that the tested concentrations of this compound are not toxic to the cells.[8]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen This compound This compound This compound->H2R Blocks

Caption: Canonical Histamine H2 Receptor Signaling Pathway and the Action of this compound.

G start Start cell_culture Culture Vero E6 or Human Lung Cells start->cell_culture drug_treatment Treat cells with this compound (various concentrations) cell_culture->drug_treatment viral_infection Infect cells with SARS-CoV-2 drug_treatment->viral_infection cytotoxicity Parallel Cytotoxicity Assay drug_treatment->cytotoxicity incubation Incubate for 24-48 hours viral_infection->incubation quantification Quantify Viral Replication (qRT-PCR, Plaque Assay, Immunofluorescence) incubation->quantification analysis Data Analysis and Comparison to Controls quantification->analysis cytotoxicity->analysis end End analysis->end

Caption: General Experimental Workflow for In Vitro SARS-CoV-2 Replication Assay.

G cluster_hypothesis Initial Hypothesis cluster_invitro In Vitro Testing cluster_clinical Clinical Trials in_silico In Silico Docking Studies Suggest this compound binds SARS-CoV-2 Proteases enzymatic_assays Enzymatic & Biophysical Assays: No binding or inhibition of 3CLpro and PLpro in_silico->enzymatic_assays Leads to positive_trials Some studies show faster symptom resolution or reduced mortality in_silico->positive_trials Informs cell_assays Cell Culture Assays: No inhibition of -viral replication enzymatic_assays->cell_assays negative_trials Other studies show no significant effect positive_trials->negative_trials Contradicted by

Caption: Logical Relationship of this compound Research in the Context of COVID-19.

References

A Comparative Analysis of Famotidine's Effects Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interspecies variations in the pharmacokinetics and pharmacodynamics of a drug is paramount for both veterinary and human drug development. This guide provides a comparative study of famotidine (B1672045), a potent histamine (B1213489) H2 receptor antagonist, across several species, including humans, dogs, cats, horses, and goats. The information is presented to facilitate a clear understanding of its varying effects and to provide a basis for further research.

Executive Summary

This compound is a widely used drug for the management of conditions associated with excessive gastric acid secretion. Its primary mechanism of action is the competitive inhibition of histamine H2 receptors on gastric parietal cells, leading to a reduction in acid production. While effective across multiple species, the dosage, efficacy, and pharmacokinetic profile of this compound exhibit notable differences. This guide synthesizes available experimental data to highlight these distinctions, offering a valuable resource for preclinical and clinical research.

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound vary significantly among species, influencing its therapeutic window and dosing regimens. The following table summarizes key pharmacokinetic parameters.

ParameterHumanDogCatHorseGoat (IV)
Oral Bioavailability (%) 40-50%[1]70-75%[2]Lower than dogs (specific % not available)~24%[3]N/A
Time to Peak Plasma Conc. (Tmax) 2-4 hours (oral)[1]~2 hours (oral)[2]Data not availableData not availableN/A
Peak Plasma Conc. (Cmax) Data not availableData not availableData not availableData not available5476.68 ± 1530.51 ng/mL (0.6 mg/kg IV)[4][5]
Elimination Half-life (t1/2) 2-4 hours (IV)[1]Data not availableData not availableLonger than goats[4]18.46 ± 13.26 min (0.6 mg/kg IV)[4][5]
Metabolism Primarily renal excretion, minimal hepatic metabolism.[6]Metabolized in the liver and excreted in the urine.[6]Metabolized in the liver and excreted in the urine.[6]Metabolized in the liver and excreted in the urine.[6]Likely faster metabolism than cattle and horses.[4]

Note: Comprehensive pharmacokinetic data, particularly Cmax, Tmax, and AUC for oral administration in dogs, cats, and horses, is not consistently available in the reviewed literature.

Comparative Efficacy and Pharmacodynamics

The primary pharmacodynamic effect of this compound is the suppression of gastric acid secretion, measured by the increase in intragastric pH. The efficacy of this compound at standard doses can differ, and a phenomenon of tolerance (tachyphylaxis) has been observed with prolonged use in some species.

SpeciesEfficacy in Acid SuppressionNotes
Human Effective in healing duodenal and gastric ulcers.[1]Potency is approximately 20-50 times that of cimetidine (B194882) and 7.5-8 times that of ranitidine (B14927) on a weight basis.
Dog Oral administration can be less effective than proton pump inhibitors (PPIs) like omeprazole (B731).[7] A continuous rate infusion (CRI) is more effective at raising intragastric pH than intermittent bolus injections.Tolerance to the acid-suppressing effects of oral this compound can develop within a few days of repeated administration.
Cat Oral this compound is more efficacious than placebo but inferior to omeprazole in decreasing gastric acid production.Tolerance to twice-daily oral this compound has been observed, but intermittent administration (every 48 hours) may prevent this.[8][9]
Horse Oral administration can increase gastric fluid pH, but the response is variable.[10] It is considered less potent than ranitidine in some studies.[10]Oral bioavailability is relatively low and variable.[3]
Goat Pharmacodynamic data is limited, but the short half-life suggests a short duration of action.Further studies are needed to determine the effectiveness of this compound on abomasal pH.[4][5]

Experimental Protocols

A common methodology for assessing the pharmacodynamic effect of this compound is the continuous monitoring of intragastric pH.

Intragastric pH Monitoring in Dogs: A Representative Protocol

This protocol is based on studies evaluating acid suppressants in healthy dogs.

  • Animal Model: Healthy adult dogs of a specific breed (e.g., Beagle) are often used to ensure consistency.

  • Housing and Diet: Animals are housed individually and provided with a standardized diet and water ad libitum.

  • pH Monitoring System: A wireless, catheter-free pH monitoring system (e.g., Bravo™ pH Monitoring System) is utilized. The pH capsule is endoscopically attached to the gastric mucosa of the fundus.

  • Experimental Design: A randomized, crossover design is frequently employed. Each dog serves as its own control.

  • Treatment Arms:

    • Control: Administration of a placebo (e.g., lactose (B1674315) capsule).

    • This compound: Administration of a specified dose of this compound (e.g., 1.0 mg/kg orally every 12 hours).

  • Data Collection: Intragastric pH is continuously recorded for a set period (e.g., 24-48 hours) following drug or placebo administration.

  • Data Analysis: The primary endpoint is typically the mean percentage of time that the intragastric pH is maintained above a certain threshold (e.g., pH ≥ 3 or pH ≥ 4). Statistical analysis is performed to compare the effects of this compound to the placebo.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Select Healthy Dogs Acclimatization Acclimatize to Housing and Diet Animal_Selection->Acclimatization Capsule_Placement Endoscopic Placement of pH Capsule Acclimatization->Capsule_Placement Randomization Randomize to Treatment Groups Capsule_Placement->Randomization Dosing Administer this compound or Placebo Randomization->Dosing pH_Monitoring Continuous Intragastric pH Monitoring Dosing->pH_Monitoring Data_Extraction Extract pH Data pH_Monitoring->Data_Extraction Statistical_Analysis Statistical Comparison Data_Extraction->Statistical_Analysis Results Determine Efficacy Statistical_Analysis->Results

Caption: Workflow for assessing this compound efficacy on intragastric pH.

Signaling Pathway of this compound

This compound exerts its effect by blocking the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. The binding of histamine to this receptor normally initiates a signaling cascade that leads to the secretion of gastric acid.

The signaling pathway is as follows:

  • Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The alpha subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

  • Phosphorylation and Acid Secretion: PKA then phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This pump actively secretes H+ ions into the gastric lumen, resulting in the formation of hydrochloric acid.

This compound, as a competitive antagonist, binds to the H2 receptor but does not activate the downstream signaling cascade, thereby preventing histamine-induced acid secretion.

H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes

Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This comparative guide highlights the species-specific differences in the pharmacology of this compound. While it is an effective gastric acid suppressant in multiple species, factors such as oral bioavailability, metabolism, and the potential for tolerance must be considered when designing therapeutic regimens or extrapolating data from one species to another. The provided experimental protocols and signaling pathway diagrams serve as a foundation for further investigation into the nuanced effects of this compound. Researchers are encouraged to consider these interspecies variations to optimize the use of this compound in both veterinary and human medicine and to guide the development of future acid-suppressing therapies.

References

Repurposing Famotidine: A Comparative Guide to its Therapeutic Window in Novel Indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045), a potent histamine (B1213489) H2 receptor antagonist, has a well-established therapeutic window for its FDA-approved indications, primarily focused on the management of gastroesophageal reflux disease (GERD) and peptic ulcer disease. Its mechanism of action centers on reducing gastric acid secretion. However, recent preclinical and clinical investigations have unveiled its potential therapeutic utility in a range of new indications, including COVID-19, various cancers, and refractory urticaria. This guide provides a comprehensive comparison of this compound's performance against alternative treatments in these novel contexts, supported by experimental data and detailed methodologies.

This compound in the Treatment of COVID-19

Recent studies have explored the role of high-dose this compound in mitigating the inflammatory response associated with COVID-19. The proposed mechanism extends beyond its acid-reducing properties, suggesting a potential role in modulating the host immune response to SARS-CoV-2 infection.

Comparative Efficacy and Safety

The following table summarizes the quantitative data from a key clinical trial investigating this compound for COVID-19, alongside data for established alternative treatments.

TreatmentDosageTreatment DurationEfficacy EndpointSafety Profile (Adverse Events)
This compound 80 mg, three times daily (oral)14 daysEarlier resolution of symptoms and inflammation.[1][2][3]Well-tolerated with few self-limiting adverse events.[1][2]
Remdesivir 200 mg IV on day 1, followed by 100 mg IV dailyUp to 10 daysShortened time to recovery in hospitalized patients.[4]Nausea, elevated transaminase levels.[4]
Dexamethasone (B1670325) 6 mg once daily (oral or IV)Up to 10 daysReduced mortality in hospitalized patients requiring oxygen or mechanical ventilation.[5][6][7]Hyperglycemia, increased risk of secondary infections.[6]
Experimental Protocol: this compound for COVID-19 (Based on NCT04724720)

Objective: To evaluate the efficacy of oral this compound in symptomatic, non-hospitalized patients with confirmed COVID-19.[8]

Study Design: A randomized, double-blind, placebo-controlled, fully remote, phase 2 clinical trial.[1][2]

Participants: Symptomatic, unvaccinated adult outpatients with confirmed COVID-19.[1][2]

Intervention:

  • Treatment Group: this compound 80 mg orally three times a day for 14 consecutive days.[3]

  • Control Group: Placebo orally three times a day for 14 consecutive days.

Primary Endpoint: Time to symptom resolution.[1]

Secondary Endpoint: Rate of symptom resolution.[1]

Exploratory Endpoints: Resolution of inflammation, assessed by plasma levels of inflammatory markers.[1]

Data Collection: Conducted remotely through electronic symptom surveys and at-home sample collection for laboratory analysis.[3]

Proposed Signaling Pathway and Experimental Workflow

Famotidine_COVID19

This compound in Cancer Therapy

Preclinical and early clinical studies suggest that this compound may possess anti-neoplastic properties, potentially by modulating the tumor microenvironment and enhancing the host's anti-tumor immune response.

Comparative Efficacy and Safety

The following table summarizes findings from a study on this compound in colorectal cancer and provides a comparison with a standard chemotherapy regimen.

TreatmentDosageTreatment DurationEfficacy EndpointSafety Profile (Adverse Events)
This compound (pre-operative) 40 mg per day (oral)1 weekIncreased tumor-infiltrating lymphocytes.[9]Well-tolerated.[9]
FOLFOX Regimen Varies (IV infusion)Multiple 14-day cyclesImproved disease-free survival in stage III colon cancer.[10]Neuropathy, myelosuppression, nausea, vomiting.[11][12]
Experimental Protocol: this compound in Colorectal Cancer

Objective: To evaluate the efficacy of pre-operative this compound in augmenting tumor-infiltrating lymphocytes (TILs) in colorectal cancer.[9]

Study Design: A double-blind, placebo-controlled, prospective randomized study.[9]

Participants: Patients with resectable colorectal cancer.[9]

Intervention:

  • Treatment Group: this compound 40 mg per day orally for 1 week pre-operatively.[9]

  • Control Group: Placebo orally for 1 week pre-operatively.

Primary Endpoint: Histological analysis of lymphocytic infiltration in resected tumor specimens. Significant infiltration was defined as more than 50 cells per high-power field, involving more than 50% of the tumor-normal tissue interface.[9]

Proposed Signaling Pathway and Experimental Workflow

Famotidine_Cancer

This compound in Refractory Urticaria

This compound is utilized as an adjunctive therapy in refractory chronic urticaria, where standard antihistamine treatment is insufficient. Its role is to block H2 receptors on blood vessels, complementing the action of H1 antagonists.

Comparative Efficacy and Safety

The following table compares this compound as an add-on therapy with other treatments for refractory urticaria.

TreatmentDosageTreatment DurationEfficacy EndpointSafety Profile (Adverse Events)
This compound (add-on) 20 mg twice daily (oral)VariesReduction in urticaria activity score.[13]Well-tolerated.[13]
Omalizumab 150-300 mg subcutaneous injectionEvery 4 weeksSignificant improvement in itch and urticaria scores.[14][15][16][17]Injection site reactions, headache, sinusitis.[14]
Cyclosporine 1-3 mg/kg/day (oral)VariesComplete resolution of symptoms in some omalizumab-refractory patients.[18]Nephrotoxicity, hypertension, headache.[18]
Experimental Protocol: this compound in Acute Urticaria

Objective: To determine the efficacy of this compound in the treatment of acute urticaria and compare it with diphenhydramine (B27).[19][20]

Study Design: A prospective, double-blind, controlled trial.[19][20]

Participants: Patients with urticaria of less than 72 hours duration.[19][20]

Intervention:

  • Treatment Group: A single dose of this compound 20 mg intramuscularly.[19][20]

  • Control Group: A single dose of diphenhydramine 50 mg intramuscularly.[19][20]

Endpoints:

  • Patient-rated pruritus and sedation using visual analogue scales.[19][20]

  • Physician-evaluated intensity of urticaria and percentage of body surface area involved.[19][20]

Proposed Signaling Pathway and Logical Relationship

Famotidine_Urticaria

Conclusion

The exploration of this compound for new indications presents a promising avenue for drug repurposing. In COVID-19, high-dose this compound shows potential in accelerating symptom resolution. In oncology, its immunomodulatory effects warrant further investigation. For refractory urticaria, it serves as a valuable adjunctive therapy. This guide provides a foundational comparison to aid researchers and drug development professionals in further validating the therapeutic window of this compound for these and other novel indications. Rigorous, large-scale clinical trials are essential to definitively establish its efficacy and safety in these new contexts.

References

Safety Operating Guide

Proper Disposal of Famotidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of unused or expired famotidine (B1672045) is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), adherence to established disposal protocols is essential to ensure a safe laboratory environment and prevent the release of active pharmaceutical ingredients into the ecosystem.[1][2][3] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Step-by-Step Disposal Procedures

The primary method for rendering this compound inactive in a laboratory setting is through chemical degradation via hydrolysis. This compound is susceptible to degradation in both acidic and basic conditions.[4][5][6] The following protocols outline methods for both, as well as disposal of non-degraded this compound waste.

I. On-Site Chemical Degradation (for pure compound or solutions)

This is the preferred method for treating waste this compound in the laboratory prior to final disposal.

A. Basic Hydrolysis

Basic hydrolysis has been shown to effectively degrade this compound.[4]

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a 2 M sodium hydroxide (B78521) (NaOH) solution. For example, to make 100 mL of 2 M NaOH, dissolve 8.0 g of NaOH pellets in approximately 90 mL of deionized water in a beaker, then, once cooled, transfer to a 100 mL volumetric flask and bring to volume with deionized water.

  • Reaction Setup: Place the waste this compound (solid or in solution) into a suitable borosilicate glass container equipped with a magnetic stirrer.

  • Hydrolysis: Slowly add the 2 M NaOH solution to the this compound waste. A general guideline is to use a 10-fold molar excess of NaOH to this compound. For solutions of unknown concentration, a volume-to-volume ratio of 1:5 (this compound solution to 2 M NaOH) can be used as a starting point.

  • Reaction Time and Temperature: Stir the mixture at room temperature for a minimum of 24 hours to ensure complete degradation.

  • Neutralization: After the reaction period, neutralize the resulting solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using a calibrated pH meter.

  • Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on drain disposal.

B. Acidic Hydrolysis

This compound also degrades under acidic conditions, particularly at a low pH.[5]

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a solution with a pH of approximately 1.2. This can be achieved by adding concentrated hydrochloric acid (HCl) dropwise to deionized water while monitoring with a calibrated pH meter.

  • Reaction Setup: Place the waste this compound into a suitable borosilicate glass container with a magnetic stirrer.

  • Hydrolysis: Add the acidic solution (pH 1.2) to the this compound waste. A similar volume-to-volume ratio of 1:5 (this compound solution to acidic solution) can be used.

  • Reaction Time and Temperature: Stir the mixture at room temperature. Studies have shown significant degradation within a few hours.[5] To ensure complete degradation, a reaction time of 24 hours is recommended.

  • Neutralization: Following the degradation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable base, such as 1 M sodium hydroxide (NaOH).

  • Disposal: As with basic hydrolysis, the neutralized solution may be suitable for drain disposal with ample water, pending approval from your local EHS.

II. Disposal of Non-Degraded this compound Waste

For labs not equipped to perform chemical degradation, or for materials that are not amenable to it (e.g., contaminated labware), the following procedures should be followed.

  • Segregation and Collection: Collect all waste this compound, including unused pure compound, expired solutions, and contaminated materials (e.g., weighing boats, gloves, pipette tips), in a designated, clearly labeled, and sealed waste container.[7][8] The container should be compatible with chemical waste.[9]

  • Labeling: The waste container must be labeled as "Non-Hazardous Pharmaceutical Waste - this compound" and include the name of the principal investigator and the date.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[9]

  • Institutional EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the pharmaceutical waste.[9][10] They will ensure it is disposed of in accordance with federal, state, and local regulations, which may include incineration by a licensed waste management vendor.[10]

Quantitative Data for this compound Disposal

ParameterBasic HydrolysisAcidic HydrolysisReference
Reagent 2 M Sodium Hydroxide (NaOH)Hydrochloric Acid (HCl) solution[4]
pH > 13~1.2[5]
Recommended Reaction Time 24 hours24 hoursN/A
Temperature Room TemperatureRoom TemperatureN/A
Endpoint Complete degradationComplete degradationN/A
Final pH for Disposal 6.0 - 8.06.0 - 8.0[11]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural steps for the proper disposal of this compound.

FamotidineDisposalDecision start This compound Waste Generated decision Can chemical degradation be performed on-site? start->decision degradation Perform Chemical Degradation (Hydrolysis) decision->degradation Yes no_degradation Collect as Non-Hazardous Pharmaceutical Waste decision->no_degradation No neutralize Neutralize to pH 6-8 degradation->neutralize ehs_disposal Arrange for EHS Pickup and Disposal no_degradation->ehs_disposal drain_disposal Dispose via Drain (with EHS approval) neutralize->drain_disposal

Decision workflow for this compound disposal.

HydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Final Disposal prep_reagent Prepare Hydrolysis Reagent (2M NaOH or pH 1.2 HCl) in a fume hood setup Combine this compound waste and reagent in a suitable container prep_reagent->setup react Stir at room temperature for 24 hours setup->react neutralize Neutralize the solution to pH 6.0 - 8.0 react->neutralize dispose Dispose of neutralized solution per institutional guidelines neutralize->dispose

Experimental workflow for this compound hydrolysis.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Famotidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the laboratory handling of Famotidine, including personal protective equipment, operational procedures, and disposal plans to ensure the well-being of researchers and maintain a safe working environment.

This compound, a potent histamine (B1213489) H2-receptor antagonist, requires careful handling in a laboratory setting to mitigate potential health risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing exposure and ensuring safe disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is necessary to prevent contact and inhalation. The following table summarizes the recommended protective gear.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory.[1][2]
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.[3][4]
Body Protection Laboratory coatTo protect against skin contact.[3][4]
Respiratory Protection NIOSH-approved respiratorRequired when handling powdered this compound or if dust is generated.[5][6][7]

It is imperative to wash hands thoroughly after handling the material.[5][8][9] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5][8]

Occupational Exposure Limit

While comprehensive occupational exposure limits for this compound have not been established by all regulatory bodies, a recommended 8-hour time-weighted average (TWA) exposure limit has been suggested.

CompoundOccupational Exposure Limit (OEL)
This compound30 μg/m³ (8-hour TWA)[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from receipt of the compound to its final disposal.

Famotidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Waste & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Handle in a well-ventilated area (e.g., fume hood) B->C D Avoid dust formation C->D E Weigh and transfer carefully D->E H Collect waste in a labeled, sealed container E->H F In case of spill, contain and clean with appropriate materials G For exposure, follow first aid measures in SDS I Dispose of waste according to local, state, and federal regulations H->I

This compound Handling Workflow

Experimental Protocols:

Weighing Powdered this compound:

  • Ensure a chemical fume hood is operational and certified.

  • Don all required PPE as listed in the table above.

  • Place a weigh boat on a calibrated analytical balance inside the fume hood.

  • Carefully open the this compound container.

  • Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust.

  • Once the desired weight is achieved, securely close the this compound container.

  • Proceed with the subsequent experimental steps within the fume hood.

Preparing a this compound Solution:

  • Following the weighing procedure, add the solvent to the vessel containing the powdered this compound.

  • Ensure the addition of the solvent is done slowly to prevent splashing.

  • If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound completely.

  • Keep the container covered as much as possible during the dissolution process.

Disposal Plan

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

Immediate Steps for Waste Management:

  • Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., weigh boats, pipette tips), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

Disposal Procedure:

  • Consult EHS: Always consult with your institution's EHS department for specific disposal procedures.[10] They will provide guidance on the proper disposal route, which may include incineration or other approved methods.[10]

  • Regulatory Compliance: this compound waste must be disposed of in accordance with local, state, and federal regulations.[5][6] The FDA also provides guidelines for the disposal of unused medicines, recommending take-back programs when available.[11][12] If such programs are not accessible, unused non-hazardous drugs can be mixed with an unappealing substance (e.g., dirt, cat litter, used coffee grounds), placed in a sealed plastic bag, and then disposed of in the trash.[11][13] However, for a laboratory setting, consulting EHS is the primary and required step.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.[6] Scratch out all personal or proprietary information on the label before disposal.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotidine
Reactant of Route 2
Famotidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。